Potassium 1,3-benzoxazole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
potassium;1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBWXXVOQASLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119130-94-8 | |
| Record name | potassium 1,3-benzoxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of Potassium 1,3-benzoxazole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Potassium 1,3-benzoxazole-2-carboxylate
Executive Summary
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. Understanding the physicochemical properties of its derivatives is paramount for optimizing synthesis, formulation, and bioavailability. This guide provides a comprehensive technical overview of this compound. Due to the limited availability of direct experimental data for this specific salt, this document establishes a robust scientific foundation by characterizing its parent compound, 1,3-benzoxazole-2-carboxylic acid , and extrapolating the properties of the potassium salt based on fundamental chemical principles. We further provide detailed, field-proven experimental protocols for the empirical validation of these critical parameters, ensuring a self-validating framework for researchers.
Introduction and Strategic Importance
Benzoxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylate group at the 2-position, particularly as a highly soluble salt like this compound, is a key strategy in drug development. This modification dramatically enhances aqueous solubility, a critical factor for parenteral formulations and for improving dissolution rates in oral dosage forms. This guide bridges the gap between theoretical understanding and practical application by detailing the synthesis, predicted properties, and essential characterization workflows for this compound.
Synthesis and Formation of the Potassium Salt
The formation of this compound is a two-step process involving the synthesis of the parent carboxylic acid followed by a straightforward acid-base neutralization.
Synthesis of 1,3-benzoxazole-2-carboxylic acid
The most common and efficient routes involve the one-pot condensation and cyclization of 2-aminophenol with a suitable C2-synthon.[1][2][3] A robust method utilizes the reaction of 2-aminophenol with an acid chloride (generated in situ from a carboxylic acid and a reagent like thionyl chloride) in the presence of an acid catalyst such as methanesulfonic acid.[1][2]
Formation of this compound
The potassium salt is readily prepared by reacting 1,3-benzoxazole-2-carboxylic acid with an equimolar amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol or water. The salt can then be isolated by precipitation or by evaporation of the solvent.
Caption: Synthesis pathway from precursors to the final potassium salt.
Physicochemical Profile
This section details the known properties of the parent acid and provides expert-derived predictions for the potassium salt.
Properties of 1,3-benzoxazole-2-carboxylic acid
The parent acid serves as the baseline for understanding the behavior of its salt.[4]
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅NO₃ | [PubChem] |
| Molecular Weight | 163.13 g/mol | [PubChem] |
| CAS Number | 21598-08-3 | [ChemicalBook] |
| Appearance | Off-white to light brown solid | [ChemicalBook] |
| Melting Point | 134-138 °C (decomposes) | [ChemicalBook] |
| pKa | Predicted: ~3-4. The electron-withdrawing nature of the benzoxazole ring acidifies the carboxyl proton, making it a stronger acid than benzoic acid (pKa ~4.2). | N/A |
| Aqueous Solubility | Sparingly soluble. The planar, aromatic structure and carboxylic acid group confer low solubility in neutral water. | N/A |
| Organic Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Predicted Properties of this compound
The conversion of a carboxylic acid to its alkali metal salt dramatically alters its physical properties.[5] The following table outlines the expected characteristics of the title compound.
| Property | Predicted Value / Description | Rationale |
| Appearance | White to off-white crystalline solid. | Typical appearance for organic salts.[5] |
| Aqueous Solubility | High. Expected to be several orders of magnitude greater than the parent acid. | The ionic nature of the salt greatly enhances its interaction with polar water molecules.[5] |
| Melting Point | >300 °C or decomposes without melting. | The strong ionic lattice energy of salts results in significantly higher melting points compared to the parent acid.[6] |
| Hygroscopicity | Potentially hygroscopic. | Many anhydrous salts readily absorb moisture from the atmosphere. Storage in a desiccator is recommended. |
| Solution pH | Basic (pH > 8 in aqueous solution). | The carboxylate anion (A⁻) is the conjugate base of a weak acid and will hydrolyze water (A⁻ + H₂O ⇌ HA + OH⁻), generating hydroxide ions. |
| Stability | Generally stable under anhydrous conditions. In solution, subject to pH-dependent equilibrium and potential degradation. | The integrity of the salt depends on preventing protonation back to the less soluble acid form. |
Authoritative Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, a series of standardized experiments is required. The following protocols are designed as self-validating systems to accurately determine the key physicochemical parameters.
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa is the pH at which the protonated (acid) and deprotonated (carboxylate) forms of the molecule are present in equal concentrations. Potentiometric titration is the gold standard for this measurement, as it directly monitors the pH change of a solution of the acid as a strong base is added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point, while the pH at the half-equivalence point is equal to the pKa.[7][8]
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~10-20 mg of 1,3-benzoxazole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Place the calibrated pH electrode and a magnetic stirrer into the solution.
-
Data Collection: Add a standardized solution of 0.1 M NaOH or KOH in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point from the steepest part of the curve (or the maximum of the first derivative). The volume at the half-equivalence point is used to find the corresponding pH on the curve, which equals the pKa.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Measurement (Shake-Flask Method)
Causality: The thermodynamic equilibrium solubility is a measure of a compound's saturation point in a solvent at a given temperature. The shake-flask method (ICH guideline compliant) is the definitive technique, ensuring that equilibrium is reached between the excess solid drug and the solution.[9]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Verification: Confirm that excess solid remains in the vial at the end of the experiment to ensure saturation was achieved.
Caption: Workflow for shake-flask solubility determination.
Thermal Properties (DSC/TGA)
Causality: Thermal analysis techniques are crucial for identifying the melting point, polymorphic forms, and decomposition temperature of a compound. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions.[10] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or loss of volatiles (e.g., water).[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup (DSC): Place the sealed pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 350 °C).
-
Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a similar temperature range.
-
Data Analysis (DSC): Analyze the resulting thermogram. An endothermic peak indicates melting, with the onset temperature typically reported as the melting point.
-
Data Analysis (TGA): Analyze the TGA curve. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature. Mass loss at lower temperatures (e.g., <120 °C) may indicate the presence of water or solvent.
Caption: Workflow for thermal analysis using DSC and TGA.
Chemical Stability (Stability-Indicating HPLC Method)
Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from all its potential degradation products.[12][13] Forced degradation studies are used to generate these products and prove the method's specificity.[13]
Step-by-Step Protocol:
-
Forced Degradation: Subject solutions of this compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid and solution at 80 °C.
-
Photolytic: Solution exposed to light (ICH Q1B guidelines).
-
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all degradation peaks generated in step 1. Gradient elution is typically required.[12][14]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]
-
Stability Study: Place the compound under desired storage conditions (e.g., 25 °C/60% RH, 40 °C/75% RH). Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and identify any major degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Columbia University.
-
Development of Methods for the Determination of pKa Values. (2011). Perspectives in medicinal chemistry, 5, PMC-S7145. Retrieved from [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry. Retrieved from [Link]
-
Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry, 61(11), 881-887. Retrieved from [Link]
-
1,3-Benzoxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved from [Link]
-
Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry, 10(1), 102-107. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
TG-DSC analysis of Li salts. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Carboxylic Acids Salts. (n.d.). University of Technology, Iraq. Retrieved from [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). Waters. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from [Link]
-
A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. (n.d.). J-Stage. Retrieved from [Link]
-
Physical properties of the benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.williams.edu [web.williams.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. mt.com [mt.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. irjpms.com [irjpms.com]
- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to the Solubility of Potassium 1,3-benzoxazole-2-carboxylate in Organic Solvents
Introduction
Potassium 1,3-benzoxazole-2-carboxylate, a potassium salt of a heterocyclic carboxylic acid, is a compound of increasing interest within the realms of pharmaceutical development and materials science.[1][2][3] Its utility as a versatile building block in organic synthesis for creating more complex, bioactive molecules makes a thorough understanding of its physicochemical properties, particularly its solubility, a critical parameter for its effective application.[1][4] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. Designed for researchers, scientists, and drug development professionals, this document offers a foundational understanding of the principles governing solubility and provides a robust experimental framework for its precise determination.
Theoretical Framework for Solubility
The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors. The fundamental principle of "like dissolves like" provides a preliminary guide; however, a more nuanced understanding requires consideration of the thermodynamics of dissolution.[5][6]
The dissolution process can be conceptually broken down into three key energetic steps:
-
Lattice Energy: The energy required to break apart the ionic lattice of the solid this compound. This is an endothermic process.
-
Solvation Energy: The energy released when the potassium cations (K+) and the 1,3-benzoxazole-2-carboxylate anions are surrounded and stabilized by solvent molecules. This is an exothermic process.
-
Solvent-Solvent Interaction: The energy required to create a cavity in the solvent to accommodate the solute ions.
For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the salt and the energy required to disrupt the solvent-solvent interactions.
The Role of the Solute: Physicochemical Properties of 1,3-Benzoxazole-2-carboxylic Acid and its Potassium Salt
To predict the solubility of this compound, it is essential to first understand the properties of its constituent ions. The 1,3-benzoxazole-2-carboxylate anion possesses a rigid, aromatic heterocyclic structure. The presence of the carboxylate group introduces a high degree of polarity and the potential for hydrogen bonding. The potassium cation is a hard, small cation.
| Property | Value/Description | Source |
| Molecular Formula (Potassium Salt) | C₈H₄KNO₃ | [7] |
| Molecular Weight (Potassium Salt) | 201.23 g/mol | [7] |
| Appearance | Typically a solid | |
| Molecular Formula (Carboxylic Acid) | C₈H₅NO₃ | [8] |
| Molecular Weight (Carboxylic Acid) | 163.13 g/mol |
The ionic nature of the potassium-carboxylate bond suggests that the compound will have limited solubility in nonpolar solvents and will favor polar solvents that can effectively solvate both the cation and the anion.
The Role of the Solvent: Polarity and Dielectric Constant
The ability of a solvent to dissolve an ionic compound is strongly correlated with its polarity and dielectric constant.[9][10][11][12] Polar solvents possess a significant dipole moment, allowing them to interact favorably with charged species. The dielectric constant is a measure of a solvent's ability to reduce the electrostatic forces between ions in a solution.[12] Solvents with high dielectric constants are more effective at shielding the positive and negative ions from each other, thus promoting dissolution.[12]
Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents: These solvents contain at least one hydrogen atom connected to an electronegative atom (e.g., O-H or N-H) and can act as hydrogen bond donors. Examples include water, methanol, and ethanol. They are generally good solvents for ionic compounds.
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds. Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO). They can solvate cations well but are less effective at solvating anions compared to protic solvents.
-
Nonpolar Solvents: These solvents have a low dielectric constant and a small or zero dipole moment. Examples include hexane, toluene, and diethyl ether. They are generally poor solvents for ionic compounds.
The following table provides a list of common organic solvents, categorized by their polarity, which can be used to guide solvent selection for solubility studies of this compound.
| Solvent | Type | Dielectric Constant (at 20°C) | Polarity Index |
| Water | Polar Protic | 80.1 | 10.2 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 |
| Methanol | Polar Protic | 32.7 | 5.1 |
| Ethanol | Polar Protic | 24.6 | 4.3 |
| Acetone | Polar Aprotic | 20.7 | 5.1 |
| Dichloromethane | Polar Aprotic | 9.1 | 3.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 4.0 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 4.4 |
| Chloroform | Polar Aprotic | 4.8 | 4.1 |
| Diethyl Ether | Nonpolar | 4.3 | 2.8 |
| Toluene | Nonpolar | 2.4 | 2.4 |
| Hexane | Nonpolar | 1.9 | 0.1 |
Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetonitrile, while showing poor solubility in nonpolar solvents such as hexane and toluene.
Experimental Determination of Solubility
A precise and reproducible experimental protocol is crucial for obtaining reliable solubility data. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the overall workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
Step 1: Preparation of Saturated Solutions
1.1. Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
1.2. Add a precise volume of the selected organic solvent to each vial.
1.3. Securely cap the vials to prevent solvent evaporation.
1.4. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
1.5. Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.
Step 2: Separation of Undissolved Solute
2.1. After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.
2.2. Centrifuge the vials at a moderate speed to pellet the remaining solid.
2.3. Carefully withdraw a sample of the supernatant using a syringe, avoiding disturbance of the solid pellet.
2.4. Attach a syringe filter (0.22 µm) to the syringe and filter the supernatant into a clean, labeled vial. This step is critical to remove any fine, suspended particles.
Step 3: Quantification of Solute Concentration
The concentration of the dissolved this compound in the clear filtrate can be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
3.1. Method Validation
Prior to analyzing the samples, it is essential to validate the chosen analytical method. This involves establishing:
-
Linearity: Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Accuracy and Precision: Analyze samples of known concentration to determine the method's accuracy and reproducibility.
-
Specificity: Ensure that there is no interference from the solvent or any potential impurities at the analytical wavelength or retention time.
3.2. Sample Analysis (using HPLC as an example)
3.2.1. Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
3.2.2. Inject the diluted samples and the standard solutions into the HPLC system.
3.2.3. Record the peak areas of the analyte.
3.2.4. Use the calibration curve to determine the concentration of this compound in the diluted samples.
3.2.5. Back-calculate the concentration in the original undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.
Step 4: Data Reporting
Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the determination was made.
Interpretation of Results and Further Considerations
The experimentally determined solubility data will provide valuable insights into the behavior of this compound in different organic solvents.
-
Correlation with Solvent Polarity: It is expected that the solubility will generally increase with increasing solvent polarity and dielectric constant.
-
Effect of Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine the solubility at different temperatures to understand its temperature dependence.
-
Common Ion Effect: If the solvent contains a common ion (e.g., another potassium salt), the solubility of this compound may be suppressed.
Conclusion
References
-
Comparison of the polarity of organic solvents. (2022, October 13). Retrieved from [Link]
-
Polarity of Solvents. (n.d.). Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 218–223.
-
Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent?. ResearchGate. Retrieved from [Link]
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1996, January). Industrial & Engineering Chemistry Research, 35(1).
- Wang, X., Liu, Y., & Chen, Y. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures. Industrial & Engineering Chemistry Research, 51(26), 9236–9243.
-
Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]
- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14).
-
Thermodynamic and transport properties of organic salts. (n.d.). ThermoDex. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent?. (2024, May 28). ResearchGate. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
1,3-Benzoxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone. Retrieved from [Link]
-
9.6 Free Energy of Dissolution. (n.d.). AP Chem - Fiveable. Retrieved from [Link]
-
Cas 119130-94-8,Benzo[d]oxazole-2-carboxylic acid, potassium salt. (n.d.). lookchem.com. Retrieved from [Link]
- Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. (2025, August 19). Journal of Physical Chemistry A.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- Physical properties of the benzoxazole derivatives. (n.d.).
- 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- Solubilities of Salts in Mixed Solvents. (n.d.). nupeg.ufrn.br.
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- pH-solubility profiles or organic carboxylic acids and their salts. (1978, September). Journal of Pharmaceutical Sciences, 67(9), 1257-60.
- An In-depth Technical Guide to the Chemical Properties of Benzo[d]oxazole-4-carboxylic Acid. (n.d.). Benchchem.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
- Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts.
- Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020, March 16). Journal of Medicinal Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. BENZOOXAZOLE-2-CARBOXYLIC ACID | 21598-08-3 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. This compound [oakwoodchemical.com]
- 8. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Thermal Stability and Decomposition Pathway of Potassium 1,3-benzoxazole-2-carboxylate: A Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Potassium 1,3-benzoxazole-2-carboxylate is a versatile building block in pharmaceutical and materials science, valued for its role in synthesizing complex molecules and enhancing polymer properties.[1] Its thermal stability is a critical parameter, directly influencing storage conditions, reaction parameters, and the safety of its applications. This technical guide provides a comprehensive framework for characterizing the thermal behavior of this compound. While specific experimental data for this molecule is sparse, this document synthesizes information from analogous structures, such as potassium carboxylates and benzoxazole derivatives, to propose a theoretical decomposition pathway.[2][3] We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), enabling researchers to rigorously evaluate its thermal limits and decomposition kinetics. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure accurate and reproducible results.
Introduction to this compound
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[4] Compounds incorporating this structure exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Furthermore, their unique photophysical properties make them suitable for applications as fluorescent probes and in optoelectronic materials.[3]
This compound (KBC) serves as a key intermediate in the synthesis of these advanced molecules.[1] Its utility in polymer formulations to improve thermal stability and mechanical properties further underscores the importance of understanding its intrinsic thermal characteristics.[1] This guide outlines a systematic approach to define the thermal stability, decomposition temperatures, and potential degradation pathways of KBC, providing researchers with the necessary tools to handle and utilize this compound safely and effectively.
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of any robust scientific investigation. The key identifiers and known physical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄KNO₃ | [7] |
| Molecular Weight | 201.23 g/mol | [7] |
| CAS Number | 119130-94-8 | [7] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 305°C (with decomposition) | [1] |
| IUPAC Name | This compound | [8] |
Overview of Synthetic Routes
The synthesis of 2-substituted benzoxazoles is well-established in organic chemistry. A predominant and efficient method involves the condensation reaction between a 2-aminophenol and a suitable carboxylic acid or its derivative.[3][4] In the context of KBC, this typically involves reacting 2-aminophenol with a derivative of oxalic acid, followed by salt formation. Alternative modern approaches may utilize metal catalysts or microwave assistance to improve yields and reduce reaction times.[9][10] Understanding the synthesis is crucial as residual impurities from the reaction (e.g., unreacted starting materials, solvents) can significantly impact thermal analysis results.
Theoretical Decomposition Framework
Based on the principles of organic chemistry and thermal analysis data from structurally related compounds, a primary decomposition pathway for this compound can be proposed.
Mechanistic Postulate: Decarboxylation
The most labile part of the KBC molecule under thermal stress is the carboxylate group. For many metallic carboxylate salts, the primary thermal decomposition event is decarboxylation—the loss of carbon dioxide (CO₂).[2][11] This process is thermodynamically favorable as it results in the formation of a stable, gaseous molecule (CO₂) and a more stable carbanion intermediate, which is subsequently protonated or otherwise stabilized.
Following the initial decarboxylation, the resulting benzoxazole anion would likely abstract a proton from the environment or another molecule to form benzoxazole. At higher temperatures, the benzoxazole ring itself would be expected to fragment into smaller volatile products.
Caption: Proposed thermal decomposition pathway for KBC.
Experimental Workflow for Thermal Characterization
A multi-technique approach is essential for a comprehensive understanding of thermal stability. The logical flow of investigation involves determining mass loss as a function of temperature (TGA), identifying the nature of thermal events (DSC), and analyzing the off-gassed products (EGA).
Caption: Logical workflow for thermal analysis.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To quantify the thermal stability of KBC by measuring changes in its mass as a function of temperature. TGA identifies the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue.[12][13]
Causality: An inert atmosphere (nitrogen or argon) is crucial.[12] Its purpose is to prevent oxidative decomposition, which is a different and often more complex chemical pathway. A constant heating rate ensures that the decomposition events are resolved clearly and allows for kinetic analysis.[13]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of dry, powdered KBC into a clean alumina or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert environment.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time.
-
Analysis: Plot the mass percentage versus temperature (TGA curve). Calculate the first derivative of this curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To detect phase transitions (like melting) and to characterize thermal events as either endothermic (heat absorbing) or exothermic (heat releasing).[14] For KBC, this will confirm the melting point and determine if the decomposition is endothermic or exothermic.
Causality: DSC measures the difference in heat flow between the sample and an inert reference.[15] An endothermic peak, such as melting, indicates energy being absorbed by the sample to break its crystal lattice. An exothermic peak during decomposition suggests the decomposition products are in a lower energy state than the reactant, releasing energy as heat.
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of KBC into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).
-
Thermal Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition points (e.g., 30°C to 400°C).
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.[16]
Anticipated Results and Data Interpretation
The combined results from TGA and DSC will provide a detailed thermal profile. The data should be summarized for clarity and comparative purposes.
Table 1: Summary of Expected Thermal Analysis Data
| Parameter | Analytical Technique | Expected Observation | Significance |
|---|---|---|---|
| Tonset | TGA | ~300-310 °C | Onset of significant mass loss, defining the upper limit of thermal stability. |
| Tpeak | DTG | Single or multiple peaks >310 °C | Temperature(s) of maximum decomposition rate. |
| Mass Loss (%) | TGA | ~21.9% for initial CO₂ loss | Corresponds to the loss of specific molecular fragments, validating the decomposition mechanism. |
| Residue (%) | TGA | Mass corresponding to K₂O or K₂CO₃ | Identifies the final inorganic product. |
| Melting Point (Tm) | DSC | Endothermic peak ~305 °C | Confirms the physical transition from solid to liquid. |
| Decomposition | DSC | Exothermic peak(s) following melting | Characterizes the energy release profile of the decomposition reaction. |
Interpretation:
-
A sharp mass loss in the TGA thermogram beginning around 305°C would align with the reported melting/decomposition point.[1]
-
If the initial mass loss is approximately 21.9%, this would strongly support the proposed decarboxylation mechanism (mass of CO₂ / mass of KBC = 44.01 / 201.23).
-
A sharp endotherm in the DSC curve at ~305°C followed immediately by a broad exotherm would indicate that the compound melts and then decomposes exothermically.
-
Confirmation of CO₂ as the primary evolved gas via TGA-MS would provide definitive evidence for the decarboxylation pathway.[17]
Safety and Handling Precautions
As a standard laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as some organic salts can be hygroscopic.[18]
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[20]
Conclusion
This guide establishes a robust, scientifically-grounded framework for the comprehensive analysis of the thermal stability and decomposition of this compound. By integrating theoretical predictions based on analogous compounds with detailed, validated experimental protocols for TGA and DSC, researchers can confidently determine the critical thermal parameters of this important synthetic intermediate. The proposed decarboxylation mechanism serves as a verifiable hypothesis that can be confirmed through the systematic application of the methodologies outlined herein. This foundational knowledge is indispensable for ensuring the safe handling, processing, and application of this compound in both academic research and industrial development.
References
-
Chem-Impex. (n.d.). Benzoxazol-2-carboxilato de potasio. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Retrieved from [Link]
-
Faria, J., et al. (2014). Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. Journal of Chemical & Engineering Data, 59(3), 853-861. [Link]
-
ScienceOpen. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(15), 4983. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26134-26162. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. 15, 20547-20557. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanomaterials, 2014, 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Journal of Undergraduate Research. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. 1, 189-195. [Link]
-
National Institutes of Health (NIH). (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3794-3802. [Link]
-
Chemistry LibreTexts. (2025). 2: Thermogravimetry. Retrieved from [Link]
-
SciSpace. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20547-20557. [Link]
-
PubMed Central (PMC). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
-
National Institutes of Health (NIH). (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4158-4163. [Link]
-
Royal Society of Chemistry. (2020). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 22, 10452-10461. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. fishersci.com [fishersci.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. aksci.com [aksci.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Potassium 1,3-benzoxazole-2-carboxylate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and quality control of Potassium 1,3-benzoxazole-2-carboxylate. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their vast pharmacological and photophysical properties.[1][2] Consequently, rigorous and unambiguous characterization is paramount. This document offers field-proven protocols and expert interpretation for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative for Precise Characterization
The 1,3-benzoxazole scaffold is a privileged structure in modern chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound, as a salt, presents unique solubility and stability characteristics that are advantageous in various applications. Its precise structural confirmation is not merely an academic exercise; it is a critical prerequisite for advancing any research or development pipeline.
This guide moves beyond a simple recitation of data. It is structured to provide a logical, scientifically-grounded workflow, explaining why specific solvents are chosen, how sample preparation techniques influence spectral quality, and what key spectral features definitively confirm the compound's identity and purity. By integrating ¹H NMR, ¹³C NMR, and IR spectroscopy, we establish a complementary and powerful analytical strategy.
Molecular Structure:
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. For ionic species like potassium salts, the choice of solvent is the most critical experimental parameter influencing data quality.
Causality of Solvent Selection: Potassium carboxylates are often poorly soluble in standard chlorinated solvents like CDCl₃. Attempting to use such solvents results in poor signal-to-noise ratios and potential peak broadening. Therefore, polar aprotic or protic solvents are required.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for many organic salts, offering high dissolving power. It is often the first solvent to try.
-
Deuterium Oxide (D₂O): A suitable alternative if the compound is water-soluble. A key advantage is the exchange of any labile protons with deuterium, simplifying the spectrum.[4] For this compound, D₂O is a highly recommended choice.[4]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides precise information on the number, chemical environment, and connectivity of protons.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvation: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[1]
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, 30-degree pulse angle, 2-second relaxation delay).
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).
The ¹H NMR spectrum is characterized by signals in the aromatic region. Unlike its parent carboxylic acid, which would show a broad acidic proton signal far downfield (δ 10-13 ppm), this feature is absent in the potassium salt.[5] The aromatic protons of the benzoxazole core typically resonate between δ 6.8 and 8.8 ppm.[1][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 / H7 | ~7.8 - 8.0 | Multiplet (or dd) | ~8.0, 1.5 |
| H5 / H6 | ~7.4 - 7.6 | Multiplet (or m) | ~8.0, 7.5 |
-
Interpretation: The four protons on the benzene ring form a complex, second-order coupling system. Protons H4 and H7, being adjacent to the electron-withdrawing heterocyclic ring, are expected to be the most deshielded and appear further downfield. Protons H5 and H6 will be located more upfield. The specific splitting patterns (multiplicities) arise from coupling to their neighbors, providing definitive evidence of their relative positions.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework, with each unique carbon atom giving a distinct signal.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to improve the signal-to-noise ratio in a shorter acquisition time.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent signal (DMSO-d₆ at 39.52 ppm).
The most diagnostic signal in the ¹³C NMR spectrum is the carboxylate carbon. The chemical shifts of the benzoxazole ring carbons provide further structural confirmation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxylate) | 165 - 180 | Key diagnostic signal for the carboxylate group.[5] |
| C2 | 155 - 160 | Quaternary carbon attached to nitrogen and the carboxylate. |
| C7a | 150 - 155 | Quaternary carbon at the ring fusion, attached to oxygen. |
| C3a | 140 - 145 | Quaternary carbon at the ring fusion, attached to nitrogen. |
| C5 / C6 | 125 - 130 | Aromatic CH carbons. |
| C4 / C7 | 115 - 125 | Aromatic CH carbons. |
-
Interpretation: The downfield signal for the carboxylate carbon is unambiguous proof of this functional group. The quaternary carbons (C2, C3a, C7a) are readily identified by their characteristically lower signal intensity in a standard proton-decoupled spectrum and their absence in a DEPT-135 experiment.[5] The specific shifts of the aromatic carbons are influenced by the electronic effects of the fused heterocyclic ring.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. For this compound, it provides definitive evidence of carboxylate salt formation.
Causality of Sample Preparation: For solid samples, the KBr pellet method is a robust and widely used technique.[1] The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a high-quality spectrum.[7] The matrix must be thoroughly dried to prevent broad water absorption bands from obscuring key regions of the spectrum.[8]
-
Preparation: Gently grind 1-2 mg of the dry this compound with approximately 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.[1]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Background Collection: Place the empty pellet holder in the FTIR spectrometer and run a background scan.
-
Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the spectrum. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]
The IR spectrum provides a unique molecular fingerprint. The most critical diagnostic feature is the replacement of the sharp C=O stretching band of a carboxylic acid (~1700 cm⁻¹) with two distinct carboxylate (COO⁻) stretching bands.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch (ν_as) | 1610 - 1550 | Strong |
| Carboxylate (COO⁻) | Symmetric Stretch (ν_s) | 1420 - 1300 | Strong |
| Benzoxazole (C=N) | Stretch | 1680 - 1650 | Medium |
| Aromatic (C=C) | Ring Stretch | 1500 - 1450 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Benzoxazole (C-O) | Stretch | 1250 - 1200 | Strong |
-
Trustworthiness of Interpretation: The presence of the strong asymmetric and symmetric carboxylate stretches, coupled with the complete absence of a broad O-H band (from the carboxylic acid, ~3300-2500 cm⁻¹) and the sharp C=O acid carbonyl band (~1700 cm⁻¹), provides a self-validating system to confirm the formation of the potassium salt. The bands corresponding to the benzoxazole ring system (C=N, C=C, C-O stretches) confirm the integrity of the core heterocyclic structure.[3]
Integrated Analytical Workflow
The structural elucidation of this compound is not reliant on a single technique but on the logical integration of complementary data. The following workflow ensures a comprehensive and validated characterization.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
This workflow demonstrates a logical progression from synthesis and purification to multi-technique spectroscopic analysis. The data from each technique is not viewed in isolation. IR confirms the critical functional groups, while ¹H and ¹³C NMR provide the detailed atomic connectivity, culminating in a definitive and trustworthy structural assignment.
Conclusion
The spectroscopic characterization of this compound is a clear and achievable process when guided by sound scientific principles. This guide has detailed the necessary ¹H NMR, ¹³C NMR, and IR spectroscopic methods, emphasizing the rationale behind key experimental decisions such as solvent selection and sample preparation. The key diagnostic features—the absence of an acidic proton and the presence of characteristic carboxylate signals in both NMR and IR spectra—provide unambiguous confirmation of the compound's identity as a potassium salt. By adhering to these robust, self-validating protocols, researchers in drug discovery and materials science can ensure the integrity of their materials, paving the way for reliable and reproducible downstream research.
References
-
Poirot, A., Saffon-Merceron, N., de Cózar, A., Fery-Forgues, S., & Cossío, F. P. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081. Retrieved from [Link]
-
Gaur, R., Singh, R., Singh, A., & Kumar, A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (2018). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]
-
Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25355–25381. Retrieved from [Link]
-
Shamsipur, M., & Popov, A. I. (1979). Potassium-39 NMR study of the complexation kinetics of potassium(+) ion by 18-crown-6 in some nonaqueous solvents. Journal of the American Chemical Society, 101(15), 4051–4055. Retrieved from [Link]
-
Chemistry Analytical Lab, University of Kentucky. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Poirot, A., Saffon-Merceron, N., de Cózar, A., Fery-Forgues, S., & Cossío, F. P. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Retrieved from [Link]
-
The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]
-
Dydio, P., & Jurczak, J. (2011). Development of effective potassium acetate extractant. New Journal of Chemistry, 35(4), 839-842. Retrieved from [Link]
-
University of Ottawa. (n.d.). (K) Potassium NMR. Retrieved from [Link]
-
Wiley, R. H., & Dodsworth, R. W. (1957). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 22(11), 1317-1320. Retrieved from [Link]
-
de Oliveira, A. S., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 723521. Retrieved from [Link]
-
Romo-Mancillas, A., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(10), 2445. Retrieved from [Link]
-
SlideShare. (2015). Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates. Retrieved from [Link]
-
Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
Singh, P. P., & Rivest, R. (1970). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 48(11), 1779-1783. Retrieved from [Link]
-
NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Eliseeva, S. V., et al. (2009). Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence. Inorganic Chemistry, 48(15), 7074–7082. Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Potassium Hydrogen Phthalate. Retrieved from [Link]
-
Glavaš, M., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(22), 7564. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]
-
Campos, M. I., et al. (2023). Near-Infrared Spectroscopy Procedure for Online Determination of Sodium and Potassium Content in Low-Salt Cured Hams. Foods, 12(21), 3991. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bipm.org [bipm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 8. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of Potassium 1,3-benzoxazole-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of potassium 1,3-benzoxazole-2-carboxylate, a compound of significant interest due to the pharmacological importance of the benzoxazole scaffold.[1][2][3][4] While a definitive crystal structure for this specific potassium salt is not publicly available, this document, grounded in established crystallographic principles and data from analogous structures, outlines the probable synthesis, crystallization, and X-ray diffraction analysis workflow.[5][6] We delve into the critical aspects of data interpretation, including molecular geometry, supramolecular assembly, and the role of non-covalent interactions, to provide a robust framework for researchers in crystallography, medicinal chemistry, and drug development.
Introduction: The Significance of the Benzoxazole Moiety
The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][7][8] The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system that can readily interact with biological macromolecules.[1][3] The introduction of a carboxylate group at the 2-position and the formation of a potassium salt are anticipated to enhance the compound's solubility and bioavailability, making it a prime candidate for pharmaceutical development.
A detailed understanding of the three-dimensional structure of this compound at the atomic level is paramount. Crystal structure analysis provides invaluable insights into:
-
Molecular Conformation: Determining the precise bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: Elucidating the network of hydrogen bonds, ionic interactions, and π-π stacking that govern the crystal packing.[6][9]
-
Structure-Property Relationships: Correlating the solid-state architecture with physical properties such as stability, solubility, and dissolution rate.
This guide will walk through the essential steps to achieve this understanding, from initial synthesis to the final structural refinement and interpretation.
Synthesis and Crystallization: The Gateway to a High-Quality Structure
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Proposed Synthesis of this compound
A robust synthesis for the target compound can be adapted from established methods for related benzoxazole derivatives.[10][11][12] A plausible and efficient route involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by salt formation.
Experimental Protocol:
-
Synthesis of 1,3-Benzoxazole-2-carboxylic Acid:
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol.
-
Add an equimolar amount of a glyoxylic acid derivative.
-
The reaction can be promoted by a mild acid catalyst and gentle heating under reflux.[11][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 1,3-benzoxazole-2-carboxylic acid, is isolated by filtration and purified by recrystallization.
-
-
Formation of the Potassium Salt:
-
Suspend the purified 1,3-benzoxazole-2-carboxylic acid in a minimal amount of a protic solvent like ethanol or methanol.
-
Add a stoichiometric amount of potassium hydroxide or potassium carbonate solution dropwise while stirring.[7]
-
The formation of the potassium salt is typically accompanied by the dissolution of the acid.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
Caption: Proposed two-step synthesis of this compound.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored:
-
Slow Evaporation: A saturated solution of the potassium salt in a suitable solvent (e.g., water, ethanol, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and can significantly influence crystal quality and even the resulting polymorphic form.
X-ray Diffraction Analysis: Deciphering the Atomic Arrangement
Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.
Data Collection
A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations. For organic salts, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. Modern crystallographic software packages employ direct methods or Patterson methods to obtain an initial model of the crystal structure. This initial model is then refined against the experimental data using a least-squares algorithm to improve the fit and obtain the final, accurate atomic coordinates and displacement parameters.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Structural Interpretation: Insights from the Crystal Lattice
The refined crystal structure provides a wealth of information. Based on the structures of related benzoxazole and carboxylate compounds, we can anticipate several key features for this compound.[6][9][13]
Molecular Geometry
The benzoxazole ring system is expected to be nearly planar, a characteristic feature of such fused aromatic systems.[1][6][9] The carboxylate group will likely be twisted slightly out of the plane of the benzoxazole ring. Key bond lengths and angles within the benzoxazole moiety will be consistent with its aromatic character.
| Parameter | Expected Value Range | Rationale |
| C=N bond length | 1.29 - 1.35 Å | Shorter than a C-N single bond, indicative of double bond character.[14] |
| C-O (in ring) | 1.36 - 1.39 Å | Typical for an aromatic ether linkage. |
| C-O (carboxylate) | 1.24 - 1.27 Å | Intermediate between a single and double bond due to resonance. |
| Benzoxazole Ring | Near Planar | Dihedral angles between the benzene and oxazole rings close to 0°.[9] |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by the strong ionic interactions between the potassium cations and the carboxylate anions. Additionally, a network of non-covalent interactions will likely play a crucial role in stabilizing the three-dimensional structure.
-
Ionic Bonding: The potassium ions will coordinate to the oxygen atoms of the carboxylate groups, and potentially to the nitrogen or oxygen atoms of the benzoxazole ring of neighboring molecules, forming a coordination polymer or a complex ionic lattice.
-
Hydrogen Bonding: While the carboxylate is deprotonated, weak C-H···O hydrogen bonds involving the aromatic protons and the carboxylate oxygen atoms are probable, further stabilizing the crystal packing.[6]
-
π-π Stacking: The planar benzoxazole rings are likely to engage in π-π stacking interactions, with centroid-to-centroid distances typically in the range of 3.6-3.8 Å.[6][9] This is a common feature in the crystal structures of aromatic heterocyclic compounds.
Caption: Key intermolecular interactions expected in the crystal lattice.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit predictive, approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution crystal structure. The subsequent analysis of this structure will provide critical insights into the compound's solid-state properties, guiding further development in the pharmaceutical and materials science fields.[15] The elucidation of this structure will not only contribute to the fundamental understanding of benzoxazole chemistry but also pave the way for the rational design of new derivatives with enhanced therapeutic potential.
References
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.
- Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I).
- Crystal Structure of 2-(2-amino-phen-yl)-1,3-benzoxazole. PubMed.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC - NIH.
- Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
- Benzoxazole derivatives: design, synthesis and biological evalu
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. VNU University of Science.
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
- Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid.
- One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure of 2-(2-amino-phen-yl)-1,3-benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
An In-depth Technical Guide to Quantum Chemical Calculations for Potassium 1,3-benzoxazole-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Potassium 1,3-benzoxazole-2-carboxylate. Benzoxazole derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2][3] A thorough understanding of their molecular characteristics is crucial for the rational design of novel therapeutic agents and functional materials.[1][4] This whitepaper details the theoretical background, computational methodologies, and practical workflows for performing Density Functional Theory (DFT) calculations on the title compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.
Introduction: The Significance of this compound and Computational Scrutiny
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The seemingly simple fusion of a benzene and an oxazole ring gives rise to a rigid, planar system with unique electronic features that facilitate interactions with biological macromolecules.[2] this compound, the potassium salt of 1,3-benzoxazole-2-carboxylic acid[7], is an interesting subject for computational study due to the interplay between the organic benzoxazole moiety and the inorganic potassium cation.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy.[1][8][9] These methods allow for the in-silico determination of optimized geometries, vibrational frequencies, electronic structures, and reactivity descriptors, providing insights that are often difficult or impossible to obtain through experimental means alone.[1][10] For this compound, these calculations can illuminate the nature of the potassium-carboxylate interaction, the electronic distribution within the benzoxazole ring, and the molecule's potential for intermolecular interactions.
Theoretical Framework and Computational Methodology
The selection of an appropriate computational method and basis set is paramount for obtaining reliable and accurate results. For organic molecules containing metals, DFT offers a good balance between computational cost and accuracy.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing excellent results for geometries and electronic properties.[9]
Basis Sets
A basis set is a set of mathematical functions used to represent the electronic wave function. For a molecule like this compound, a split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.[9] The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds.
Solvation Models
To simulate the behavior of the molecule in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed.[9] This model represents the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[11]
Step 1: Molecular Structure Input
The initial step involves building the 3D structure of this compound. This can be done using molecular modeling software or by obtaining the structure from a chemical database like PubChem.[7]
Step 2: Geometry Optimization
The initial molecular structure is a mere approximation. Geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on the optimized structure.
Experimental Protocol: Geometry Optimization
-
Software Selection: Choose a quantum chemistry software package (e.g., Gaussian, ORCA, PySCF).
-
Input File Preparation:
-
Define the molecular geometry in the appropriate format (e.g., Z-matrix or Cartesian coordinates).
-
Specify the charge (0) and spin multiplicity (singlet).
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
(Optional) Include a solvation model: PCM with a suitable solvent (e.g., water).
-
Specify the Opt keyword for geometry optimization.
-
-
Execution: Run the calculation.
-
Analysis: Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry to:
-
Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE).
-
Predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocol: Frequency Calculation
-
Input File Preparation:
-
Use the optimized geometry from the previous step.
-
Maintain the same level of theory (B3LYP/6-311++G(d,p)).
-
Specify the Freq keyword.
-
-
Execution: Run the calculation.
-
Analysis:
-
Check the output for the number of imaginary frequencies.
-
Analyze the calculated vibrational modes and their corresponding frequencies to predict the IR spectrum.
-
Step 4: Electronic Properties and Reactivity Descriptors
Once the optimized geometry is confirmed, a single-point energy calculation can be performed to obtain various electronic properties.
Experimental Protocol: Single-Point Energy and Electronic Properties
-
Input File Preparation:
-
Use the optimized geometry.
-
Use the same level of theory.
-
Specify keywords to calculate desired properties (e.g., Pop=Full for population analysis, IOp(3/33=1) for HOMO/LUMO visualization).
-
-
Execution: Run the calculation.
-
Analysis: Extract the following data from the output file:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap.
-
Mulliken or Natural Bond Orbital (NBO) atomic charges.
-
Dipole moment.
-
Diagram of the Computational Workflow
Caption: A representation of the HOMO-LUMO energy levels.
Interpretation of Results and Scientific Insights
The data generated from these quantum chemical calculations provide valuable insights into the nature of this compound.
-
Structural Features: The optimized geometry would likely confirm the planarity of the benzoxazole ring system. The calculated bond lengths and angles in the carboxylate group, along with the K⁺---O⁻ distance, would characterize the nature of the ionic interaction.
-
Electronic Structure: The HOMO is expected to be localized on the electron-rich regions of the molecule, namely the benzoxazole ring and the carboxylate group. The LUMO is likely to be distributed over the aromatic system. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability.
-
Spectroscopic Properties: The calculated IR spectrum can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of vibrational bands.
Conclusion
Quantum chemical calculations offer a powerful and predictive framework for the detailed investigation of molecules like this compound. By employing methods such as DFT with appropriate basis sets, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of this and other related compounds. These theoretical insights are invaluable for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science.
References
- BenchChem. (2025).
- Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?.
- Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software.
- Singh, P., et al. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Molecules, 27(14), 4381.
- Schrödinger.
- Q-Chem.
- Kumar, A., et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1348.
- Maplesoft.
- ResearchGate. (2023).
- ResearchGate. (2022).
- BenchChem. (2025).
- ResearchGate. (2025). DFT study of urea interaction with potassium chloride surfaces.
- Oriental Journal of Chemistry. (2022).
- PubChem. 1,3-Benzoxazole-2-carboxylic acid.
- Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- Lokwani, P., et al. (2020). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 12(3), 1-10.
- Mitchell, T. A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460.
- ResearchGate. (2008).
- ResearchGate. (2021). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.
- BenchChem. (2025).
- Organic Chemistry Portal. Benzoxazole synthesis.
- ChemRxiv. (2018). Hydration structure of sodium and potassium ions with DFT-MD.
- Journal of Energy Chemistry. (2023). Research on carbon-based and metal-based negative electrode materials via DFT calculation for high potassium storage performance: a review.
- ResearchGate. (2022). Density functional theory (DFT) calculations. a Relationship between the formation energy and the number of K. b-f Schematic molecular structures of the formed compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- European Journal of Medicinal Chemistry. (2021).
- Oakwood Chemical.
- Kofanov, E. R. (2019). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Bulletin of the Technological University, 22(1), 159-161.
- Al-Adiwish, W. M., et al. (2017). Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. Journal of Applicable Chemistry, 6(4), 633-645.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFT study of Lithium, Sodium and Potassium salts of Amino Acids; Global Reactivity Descriptors, Optimized parameters and Hydration Free Energy – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Tautomerism in Benzoxazole-2-Carboxylate Systems: A Guide to Structural Dynamics and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazole-2-carboxylates are a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Their biological activity, however, is not solely dictated by their chemical formula but is profoundly influenced by their structural dynamics, particularly tautomerism. This phenomenon, a dynamic equilibrium between two or more interconverting structural isomers, can dramatically alter a molecule's physicochemical properties, including its solubility, polarity, hydrogen bonding capability, and ultimately, its binding affinity to biological targets.[4] This guide provides an in-depth exploration of the tautomeric equilibria in benzoxazole-2-carboxylate systems, offering field-proven insights into the factors governing this balance and presenting robust protocols for its characterization.
The Core Equilibrium: Beyond Simple Keto-Enol Forms
Tautomerism in heterocyclic compounds is a common yet critical challenge in drug development, as the presence of multiple isomers can lead to inconsistent biological activity.[4] For benzoxazole-2-carboxylate systems, the primary tautomeric relationship exists between an "enol-like" and a "keto-like" form.
-
The Hydroxy (Enol-like) Tautomer: This form, 2-hydroxy-benzoxazole-2-carboxylate, preserves the aromaticity of the benzoxazole ring system. It features a hydroxyl group at the C2 position.
-
The Oxo (Keto-like) Tautomer: This form, 3H-benzoxazol-2-one-2-carboxylate, involves a proton shift from the hydroxyl oxygen to the heterocyclic nitrogen at position 3. This disrupts the aromaticity of the oxazole ring, resulting in a ketone-like carbonyl group at C2.
The equilibrium between these forms is a dynamic process involving proton transfer (prototropy).[4] Understanding and controlling this equilibrium is paramount, as the two tautomers present different hydrogen bond donors and acceptors, which is a critical factor in molecular recognition by biological targets.[4]
Caption: Factors influencing the tautomeric equilibrium.
Experimental Characterization: A Self-Validating Workflow
A trustworthy analysis relies on a multi-pronged approach where different techniques validate each other. The workflow for characterizing tautomerism in benzoxazole-2-carboxylates is a self-validating system, moving from synthesis to definitive structural elucidation.
Caption: Self-validating workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguously identifying and quantifying tautomers in solution. [5]The key is to run spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to observe shifts in the equilibrium. [6]
-
¹H NMR: Look for distinct signals corresponding to each tautomer. The hydroxy (enol) form will show a characteristic -OH proton signal, which is often broad and exchangeable with D₂O. The oxo (keto) form will show an N-H proton signal, typically further downfield. The chemical shifts of the aromatic protons will also differ slightly but consistently between the two forms.
-
¹³C NMR: This is highly diagnostic. The oxo tautomer will exhibit a signal in the characteristic ketone region (~170-200 ppm) for the C2 carbon. [6][7]In contrast, the C2 carbon in the hydroxy tautomer will appear at a different chemical shift, typically less downfield, characteristic of a carbon bonded to two heteroatoms in an aromatic system. [6]
Spectroscopic Marker Hydroxy (Enol-like) Tautomer Oxo (Keto-like) Tautomer Rationale ¹H NMR Signal Broad -OH signal N-H signal (often downfield) Different proton environments (O-H vs. N-H). ¹³C NMR (C2 Carbon) ~155-165 ppm ~170-190 ppm Change in hybridization and bonding from sp² (aromatic) to sp² (carbonyl). | FTIR Stretch (cm⁻¹) | Broad O-H stretch (~3400) | N-H stretch (~3200), Sharp C=O stretch (~1750) | Presence of distinct functional groups. |
Note: The chemical shift values are approximate and can vary based on substituents and solvent.
UV-Visible and FTIR Spectroscopy
These techniques provide complementary evidence.
-
UV-Visible Spectroscopy: The two tautomers have different chromophores. The fully aromatic hydroxy form often absorbs at a different wavelength (λmax) compared to the keto form with its disrupted aromaticity. [8]Monitoring changes in the absorption spectrum in different solvents can provide qualitative and sometimes quantitative data on the equilibrium shift. [6]* FTIR Spectroscopy: In the solid state or in solution, FTIR can identify key functional groups. A strong, sharp absorption around ~1750 cm⁻¹ is a clear indicator of the C=O group in the keto tautomer, while a broad O-H stretch around 3400 cm⁻¹ would suggest the enol form. [6]
Computational Chemistry
Density Functional Theory (DFT) calculations are used to predict the relative stabilities of the tautomers in the gas phase and in various solvent environments using models like the Polarizable Continuum Model (PCM). [9]These theoretical calculations serve as a powerful validation tool. When computational predictions of relative stability align with the experimental observations from NMR, it provides a high degree of confidence in the structural assignment.
Field-Proven Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating.
Protocol 4.1: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare two separate, identical concentration samples of the purified benzoxazole-2-carboxylate derivative (e.g., 5-10 mg/mL). Dissolve the first sample in a non-polar, aprotic solvent (e.g., 0.6 mL of CDCl₃). Dissolve the second sample in a polar, aprotic solvent (e.g., 0.6 mL of DMSO-d₆). Sonicate briefly if needed to ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
-
Integration and Analysis: For each spectrum, carefully integrate the signals corresponding to unique protons of each tautomer. For example, integrate the N-H proton of the keto form and a well-resolved aromatic proton of the enol form. The ratio of these integrals directly corresponds to the molar ratio of the tautomers in that specific solvent. [8]4. ¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum (with sufficient relaxation delay) for each sample.
-
Confirmation: Identify the key C2 carbon signals for the keto and enol forms. The presence and relative intensity of these signals will confirm the ¹H NMR findings. The shift in the tautomer ratio between CDCl₃ and DMSO-d₆ provides definitive evidence of the dynamic equilibrium.
Protocol 4.2: UV-Vis Spectroscopic Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile.
-
Solvent Series: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in different solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, methanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 250-500 nm, using the pure solvent as a blank. [10]4. Data Analysis: Compare the spectra. A shift in the λmax or the appearance/disappearance of absorption bands across the solvent series indicates a shift in the tautomeric equilibrium. The presence of an isosbestic point (a wavelength where the molar absorptivity is the same for both tautomers) is strong evidence for a two-component equilibrium.
Implications for Drug Development
The tautomeric state of a benzoxazole-2-carboxylate is not an academic curiosity; it is a critical determinant of its drug-like properties.
-
Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns. A biological target may selectively bind to the less abundant tautomer in solution. [4]Therefore, designing a molecule that favors the bioactive tautomeric form is a key strategy in medicinal chemistry.
-
Physicochemical Properties: The keto tautomer, being more polar, may exhibit higher aqueous solubility but lower membrane permeability compared to the enol form. Understanding the tautomeric ratio is essential for predicting and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.
Conclusion
Tautomerism in benzoxazole-2-carboxylate systems is a fundamental property that must be thoroughly understood and characterized during the research and development process. The equilibrium between the hydroxy and oxo forms is delicately balanced and highly susceptible to solvent, substituent, and other environmental factors. By employing a multi-faceted, self-validating analytical workflow combining NMR, UV-Vis, and computational modeling, researchers can gain definitive insights into these structural dynamics. This understanding is not merely for structural elucidation but is a prerequisite for rationally designing more effective, safe, and patentable therapeutic agents.
References
-
Abou-Zied, O. K., Jimenez, R., Thompson, E. H. Z., Millar, D. P., & Romesberg, F. E. (2002). Solvent-Dependent Photoinduced Tautomerization of 2-(2'-Hydroxyphenyl)benzoxazole. The Journal of Physical Chemistry A, 106(15), 3665–3672. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of benzoxazole 2-carboxylates/carboxamides. [Link]
-
da Silveira, E. L., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]
-
ResearchGate. (n.d.). Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides. [Link]
-
Hansen, P. E., & Spasov, S. L. (1998). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (12), 2639-2644. [Link]
-
Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. [Link]
-
ResearchGate. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. [Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 69. [Link]
-
Fiveable. (n.d.). Keto-Enol Tautomerism. [Link]
-
Abou-Zied, O. K., Jimenez, R., Thompson, E. H. Z., Millar, D. P., & Romesberg, F. E. (2002). Solvent-dependent photoinduced tautomerization of 2-(2′-hydroxyphenyl)benzoxazole. Journal of Physical Chemistry A, 106(15), 3665-3672. [Link]
-
Pore, D. M., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
-
ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]
-
ResearchGate. (2022). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. [Link]
-
Chuang, T-J., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. Molecules, 27(24), 9015. [Link]
-
Preprints.org. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]
-
Yildiz-Oren, I., et al. (2004). Synthesis and biological activity of some new benzoxazoles. Arzneimittelforschung, 54(8), 503-9. [Link]
-
Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2580-2601. [Link]
-
Enchev, V. (1993). Tautomerism and phototautomerism in 2-(2'-hydroxyphenyl)benzoxazole and 2-(2′-hydroxyphenyl)benzothiazole: An AM1 study. Journal of Molecular Structure: THEOCHEM, 308, 175-179. [Link]
-
Beilstein-Institut. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]
-
Nikolova, S., et al. (2022). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. Chemistry – A European Journal, 28(2). [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22). [Link]
-
O'Boyle, N. M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2047-2055. [Link]
-
ResearchGate. (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
ResearchGate. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. [Link]
-
Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635–2640. [Link]
-
ResearchGate. (n.d.). Factors influencing the tautomeric equilibrium of curcumin. [Link]
-
Smith, S. C., et al. (1996). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1649-1656. [Link]
-
Singh, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24651–24673. [Link]
-
Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (n.d.). About the benzotriazole tautomerism: An ab initio study. [Link]
-
Van den, H. D., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6641-4. [Link]
-
Marques, S. M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1381. [Link]
-
Vilela, G. D., et al. (2020). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Physical Chemistry Chemical Physics, 22(31), 17534-17544. [Link]
-
ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Electronic Properties of the Benzoxazole-2-Carboxylate Moiety
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole-2-carboxylate core is a privileged heterocyclic scaffold that commands significant attention across medicinal chemistry, materials science, and chemical biology. Its unique electronic architecture, characterized by a fused aromatic system coupled with an electron-withdrawing carboxylate group, imparts a distinct set of properties that are instrumental to its function. This technical guide provides a comprehensive exploration of the electronic landscape of the benzoxazole-2-carboxylate moiety. We will delve into its fundamental electronic structure, supported by computational analysis, and elucidate how these intrinsic properties govern its reactivity, photophysical behavior, and utility as a versatile pharmacophore and functional material. This document is intended to serve as a foundational resource for researchers seeking to harness the potential of this important chemical entity.
Core Electronic Structure and Character
The benzoxazole ring system is an aromatic, bicyclic heterocycle formed by the fusion of a benzene ring with a 1,3-oxazole ring.[1] This fusion results in a planar structure with a delocalized π-electron system. The introduction of a carboxylate group at the 2-position significantly modulates the electronic properties of the entire scaffold.
Electron-Withdrawing Nature
The benzoxazole-2-carboxylate moiety functions as a potent electron-withdrawing group. This character arises from the synergistic inductive and resonance effects of both the benzoxazole core and the 2-carboxylate substituent.
-
Inductive Effects: The electronegative oxygen and nitrogen atoms within the oxazole ring pull electron density away from the fused benzene ring.
-
Resonance Effects: The carboxylate group at the C2 position further delocalizes electron density from the ring system, enhancing its electron-deficient nature.
Computational studies, including Density Functional Theory (DFT), on benzoxazole derivatives confirm this electron-withdrawing character. Analysis of molecular electrostatic potential (MEP) maps would be expected to show a region of high positive potential (electron deficiency) around the benzoxazole-2-carboxylate core, while regions of negative potential would be localized on the electronegative oxygen atoms of the carboxylate group.[2][3]
Computational Insights into Electronic Distribution
DFT calculations provide a granular view of the electronic landscape. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of the moiety's reactivity and photophysical properties.
-
HOMO: Typically distributed over the entire benzoxazole ring system, with significant contributions from the fused benzene ring.
-
LUMO: Primarily localized on the benzoxazole core and the 2-carboxylate group, indicating that this region is the most likely site for nucleophilic attack or electron acceptance.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color, photochemical reactivity, and electronic conductivity. Substituents on the benzoxazole ring can tune this energy gap, a principle widely exploited in the design of fluorescent probes and organic electronics.[4]
Synthesis and Reactivity: An Electronically-Guided Perspective
The electronic nature of the benzoxazole-2-carboxylate moiety directly influences the strategies for its synthesis and its subsequent reactivity.
Synthesis via Oxidative Cyclization
A prevalent method for the synthesis of benzoxazole-2-carboxylates involves the oxidative cyclization of 2-aminophenol derivatives. The reaction yield and efficiency are highly dependent on the electronic properties of substituents on the 2-aminophenol precursor.
A study by Poursattar Marjani et al. demonstrated that the presence of electron-donating groups (EDGs) at the C-5 position and electron-withdrawing groups (EWGs) at the C-6 position of the 2-aminophenol ring increased the yield of the corresponding benzoxazole-2-carboxylate.[5] This observation can be rationalized by considering the nucleophilicity of the reactants. An EDG at the C-5 position enhances the nucleophilicity of the phenolic oxygen, facilitating its attack on the electrophilic carbon of the oxalate derivative. Conversely, an EWG at the C-6 position may enhance the electrophilicity of the reaction center or stabilize the transition state.
Experimental Protocol: Synthesis of Ethyl Benzoxazole-2-carboxylate Derivatives
This protocol is adapted from the work of Poursattar Marjani et al.[5]
Materials:
-
Substituted 2-aminophenol
-
Ethyl oxalyl chloride
-
Triethylamine (TEA)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Petroleum ether and dichloromethane for elution
Procedure:
-
To a solution of substituted 2-aminophenol (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF at 0 °C, add ethyl oxalyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Cool the mixture in an ice-water bath.
-
Add triphenylphosphine (2.15 eq) and diisopropyl azodicarboxylate (1.1 eq) to the reaction mixture.
-
Let the solution stir at room temperature for 16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether/dichloromethane as the eluent.
Self-Validation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected shifts for the protons and carbons of the benzoxazole-2-carboxylate core should be observed.[6]
Reactivity Profile
The electron-deficient nature of the benzoxazole-2-carboxylate ring system dictates its reactivity towards nucleophilic and electrophilic reagents.
-
Nucleophilic Aromatic Substitution (SNA_r): The fused benzene ring is activated towards SNA_r, particularly at positions bearing good leaving groups (e.g., halogens). The rate of these reactions is enhanced by the overall electron-withdrawing character of the moiety.
-
Electrophilic Aromatic Substitution (SEA_r): Conversely, the ring is deactivated towards SEA_r. Reactions such as nitration or halogenation require harsh conditions and typically proceed at the less deactivated positions of the benzene ring.[7]
Photophysical Properties and Applications
The rigid, planar structure and the extended π-conjugation of the benzoxazole-2-carboxylate system give rise to interesting photophysical properties, making it a valuable scaffold for fluorescent probes and materials for organic light-emitting diodes (OLEDs).
Fluorescence and Environmental Sensitivity
Many benzoxazole derivatives exhibit strong fluorescence with high quantum yields. The emission properties are often sensitive to the polarity of the solvent and the presence of specific analytes, a phenomenon known as solvatochromism. This sensitivity makes them excellent candidates for chemical sensors and biological imaging agents.
A particularly interesting photophysical process observed in some 2-(2'-hydroxyphenyl)benzoxazole (HPBO) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT) . In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the oxazole ring, leading to a large Stokes shift between the absorption and emission spectra.[8] While the parent benzoxazole-2-carboxylate does not possess the requisite hydroxyl group for ESIPT, this principle is fundamental to the design of highly fluorescent benzoxazole-based probes.
Diagram: The ESIPT Process in a Generic HPBO Derivative
Caption: A simplified Jablonski diagram illustrating the four-level photocycle of ESIPT.
Applications in Organic Light-Emitting Diodes (OLEDs)
The thermal stability, high fluorescence quantum yield, and tunable electronic properties of benzoxazole derivatives make them attractive materials for OLEDs. The benzoxazole-2-carboxylate moiety, in particular, has been incorporated into ligands for lanthanide complexes used in electroluminescent layers.[6] The electron-withdrawing nature of the moiety can enhance the performance of the OLED device by facilitating electron injection and transport.
Role in Medicinal Chemistry
The benzoxazole scaffold is a common feature in many biologically active compounds, and the introduction of a 2-carboxylate group can further modulate their pharmacological profile.[9] The electronic properties of the benzoxazole-2-carboxylate moiety are crucial for its interaction with biological targets.
-
Hydrogen Bonding: The oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole ring can act as hydrogen bond acceptors, facilitating strong interactions with amino acid residues in enzyme active sites or receptors.
-
π-π Stacking: The planar, aromatic structure of the benzoxazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Dipole-Dipole Interactions: The significant dipole moment arising from the electron-withdrawing nature of the moiety can lead to favorable dipole-dipole interactions with polar regions of a biological target.
The benzoxazole-2-carboxylate scaffold has been explored for a range of therapeutic applications, including the development of anticancer, antimicrobial, and anti-inflammatory agents.
Diagram: Key Interactions of the Benzoxazole-2-Carboxylate Moiety with a Biological Target
Caption: Schematic of potential non-covalent interactions.
Conclusion and Future Outlook
The benzoxazole-2-carboxylate moiety possesses a unique and highly tunable electronic structure that underpins its broad utility in science and technology. Its inherent electron-withdrawing character, coupled with its rigid planarity and potential for strong intermolecular interactions, makes it a valuable building block for the rational design of new functional molecules. Future research will likely focus on the synthesis of novel derivatives with tailored electronic properties for applications in advanced materials, targeted therapeutics, and sophisticated biosensors. A deeper understanding of the structure-property relationships, aided by continued advancements in computational chemistry, will be key to unlocking the full potential of this versatile and important chemical entity.
References
-
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2021). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. ChemistrySelect, 6(10), 2529-2538. [Link]
-
Moore, P. B. (2018). On the appearance of carboxylates in electrostatic potential maps. Protein Science, 27(1), 5-8. [Link]
- Shishkin, O. V., & Zubatyuk, R. I. (2009). Electrostatic potential maps: a tool for understanding and predicting intermolecular interactions. Crystallography Reviews, 15(3), 183-225.
-
Chen, Y., Liu, Y., & Zhang, J. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. The Journal of Physical Chemistry C, 126(1), 496-504. [Link]
-
Fery-Forgues, S., & Al-Kaura, A. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078-1082. [Link]
- Kakkar, S., et al. (2021). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society, 18(11), 2899-2913.
-
Seo, J., Kim, S., & Park, S. Y. (2005). Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society, 26(11), 1807-1810. [Link]
-
El-Sayed, W. A., et al. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Molecules, 28(17), 6296. [Link]
-
Rana, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
-
Duncton, M. A. J., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6569-6572. [Link]
-
Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 14619. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. On the appearance of carboxylates in electrostatic potential maps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to the Synthesis and Isolation of Potassium 1,3-Benzoxazole-2-Carboxylate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the initial synthesis and isolation of Potassium 1,3-benzoxazole-2-carboxylate. Benzoxazole derivatives are a critical class of heterocyclic compounds, recognized for their extensive applications in medicinal chemistry and materials science.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a robust framework, combining detailed procedural steps with the underlying scientific principles. The synthesis is achieved through the cyclocondensation of 2-aminophenol with an appropriate oxalate derivative, followed by meticulous isolation and purification. Emphasis is placed on safety, procedural causality, and product validation through modern spectroscopic techniques.
Introduction and Significance
The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound serves as a key water-soluble intermediate, enabling further synthetic modifications to produce more complex, biologically active molecules. Its synthesis via the cyclocondensation of 2-aminophenol represents a foundational reaction, illustrating a classic pathway to this important heterocyclic system.[2][4] This guide offers a self-validating protocol designed for reproducibility and high purity of the final product.
Scientific Principles: Reaction Causality and Mechanism
The synthesis of the benzoxazole ring is predicated on a cyclocondensation reaction. The traditional and most direct approach involves the reaction of 2-aminophenol with a suitable dicarbonyl compound.[2][5] For the target molecule, this compound, the logical precursors are 2-aminophenol and a reactive derivative of oxalic acid, such as diethyl oxalate or potassium ethyl oxalate.
The reaction mechanism proceeds through two key stages:
-
Initial Amide Formation: The primary amine of 2-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate derivative. This results in the displacement of an ethoxy group (in the case of diethyl oxalate) and the formation of an intermediate N-(2-hydroxyphenyl)oxamic acid derivative.[6][7][8]
-
Intramolecular Cyclization and Dehydration: The hydroxyl group on the phenyl ring of the intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This cyclization event is followed by the elimination of a water molecule, a dehydration step that is often facilitated by heat or acidic conditions, to yield the stable aromatic benzoxazole ring.
The use of a potassium salt of the oxalate reactant or the subsequent treatment with a potassium base ensures the final product is isolated as the desired potassium carboxylate salt.
Comprehensive Experimental Protocol
Materials and Reagents
It is imperative that all reagents are of high purity and handled in accordance with established laboratory safety protocols.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (Molar Eq.) | Purity | Notes |
| 2-Aminophenol | 95-55-6 | 109.13 | 1.0 | >99% | Light-sensitive, store in a dark container. |
| Diethyl Oxalate | 95-92-1 | 146.14 | 1.1 | >99% | Moisture sensitive. |
| Potassium Hydroxide | 1310-58-3 | 56.11 | 1.0 | >85% (pellets) | Corrosive and hygroscopic. |
| Absolute Ethanol | 64-17-5 | 46.07 | Solvent | 200 proof | Use anhydrous for best results. |
| Diethyl Ether | 60-29-7 | 74.12 | Washing Solvent | Anhydrous | Highly flammable. |
Mandatory Safety Precautions
All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
2-Aminophenol: Toxic if swallowed or inhaled. Causes skin and serious eye irritation. Avoid creating dust.
-
Diethyl Oxalate: Harmful if swallowed. Causes serious eye irritation. Handle with care.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, avoiding contact with skin and eyes. Prepare solutions by slowly adding KOH to the solvent, as the dissolution is highly exothermic.
-
Ethanol & Diethyl Ether: Highly flammable liquids and vapors. Keep away from ignition sources.
Step-by-Step Synthesis Workflow
Step 1: Preparation of Ethanolic Potassium Hydroxide In a 250 mL Erlenmeyer flask, carefully dissolve 5.61 g (0.1 mol, based on 100% purity) of potassium hydroxide pellets in 100 mL of absolute ethanol. The dissolution is exothermic; cool the flask in an ice bath as needed.
Step 2: Reaction Setup Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
Step 3: Reaction Execution
-
To the round-bottom flask, add 10.91 g (0.1 mol, 1.0 eq) of 2-aminophenol.
-
Add 16.08 g (14.4 mL, 0.11 mol, 1.1 eq) of diethyl oxalate to the flask.
-
Slowly add the prepared ethanolic potassium hydroxide solution to the reaction mixture while stirring.
-
Heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is expected as the potassium salt is formed.
Step 4: Isolation of Crude Product
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid cake with two portions of cold absolute ethanol (2 x 25 mL) followed by two portions of diethyl ether (2 x 25 mL) to remove unreacted starting materials and byproducts.
Purification by Recrystallization
The purity of the isolated product can be significantly enhanced through recrystallization.
-
Transfer the crude solid to a beaker of appropriate size.
-
Add a minimal amount of hot solvent (a mixture of ethanol and water is a good starting point) until the solid just dissolves.[9]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the beaker in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Visualization of Processes
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and isolation.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a suite of spectroscopic analyses is required.[1]
-
¹H NMR (Proton NMR): The spectrum, typically run in a solvent like D₂O or DMSO-d₆, should show characteristic signals for the aromatic protons on the benzoxazole ring system, generally appearing in the downfield region (δ 7.0–8.5 ppm). The absence of signals corresponding to the starting materials (e.g., the ethyl group protons of diethyl oxalate) indicates a complete reaction.
-
¹³C NMR (Carbon NMR): A key diagnostic signal is the carbonyl carbon of the carboxylate group, expected in the range of δ 160-175 ppm. The aromatic carbons of the benzoxazole core will appear between δ 110-160 ppm.[10]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key peaks include C=N stretching of the oxazole ring (~1630-1650 cm⁻¹), strong asymmetric and symmetric COO⁻ stretching for the carboxylate salt (~1610-1550 cm⁻¹ and ~1400 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): While the potassium salt itself is non-volatile, techniques like Electrospray Ionization (ESI-MS) can be used. In negative ion mode, the spectrum should show a peak corresponding to the benzoxazole-2-carboxylate anion (C₈H₄NO₃⁻) with an m/z of 162.02.
-
Melting Point (MP): The purified product should exhibit a sharp melting point, which for ionic salts is often a decomposition temperature at a high value.
Conclusion
This guide has detailed a reliable and scientifically-grounded methodology for the synthesis and isolation of this compound. By adhering to the principles of reaction causality, following the step-by-step protocol, and observing all safety precautions, researchers can confidently prepare this valuable synthetic intermediate. The outlined characterization techniques provide a necessary framework for validating the structural integrity and purity of the final compound, ensuring its suitability for subsequent applications in drug discovery and development.
References
-
Froth flotation. (n.d.). Wikipedia. Available at: [Link]
-
Catalytic Oxidative Cyclocondensation of o-Aminophenols to 2-Amino-3 H-phenoxazin-3-ones. (2015). ResearchGate. Available at: [Link]
-
5-Benzoxazolecarboxylic acid, 2,3-dihydro-6-nitro-2-oxo-. (n.d.). SpectraBase. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). ResearchGate. Available at: [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
-
Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Stack Exchange. Available at: [Link]
- Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available at: [Link]
-
The condensation of 2-aminophenols with various aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Available at: [Link]
-
Patil, S. B., et al. (2022). Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition. ACG Publications. Available at: [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2018). Molecules. Available at: [Link]
-
Potassium Purification Without Distillation. (2023). YouTube. Available at: [Link]
-
Catalytic Oxidative Cyclocondensation of o-Aminophenols to 2-Amino-3H-phenoxazin-3-ones. (2015). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Molecules Using Potassium 1,3-Benzoxazole-2-carboxylate
Abstract
This comprehensive guide details the strategic application of Potassium 1,3-benzoxazole-2-carboxylate as a versatile and efficient reagent in the synthesis of a diverse range of bioactive molecules. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides an in-depth exploration of the underlying reaction mechanisms, detailed step-by-step protocols for key synthetic transformations, and expert insights into experimental design and optimization. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide a practical and authoritative resource for leveraging this powerful synthetic tool.
Introduction: The Significance of the Benzoxazole Moiety and this compound
The 1,3-benzoxazole ring system is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[2][4] Benzoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to:
-
Antimicrobial and Antifungal: Exhibiting potent activity against various strains of bacteria and fungi.[1][5]
-
Anticancer: Showing cytotoxicity against several human cancer cell lines.[6]
-
Anti-inflammatory: Acting as effective anti-inflammatory agents.[3]
-
Anticonvulsant and Antiviral Properties: Demonstrating potential in treating neurological disorders and viral infections.[1][3]
This compound has emerged as a key reagent in the synthesis of these valuable compounds. Its primary utility lies in its ability to serve as a stable, solid precursor to the highly reactive 2-benzoxazolyl anion. This in-situ generation of a potent nucleophile allows for a range of synthetic transformations under controlled conditions, offering advantages in terms of safety, handling, and reaction efficiency compared to other methods.
Mechanistic Insights: Generation and Reactivity of the 2-Benzoxazolyl Anion
The synthetic power of this compound stems from its thermal or chemically induced decarboxylation to generate the 2-benzoxazolyl anion. This process is central to its application in forming new carbon-carbon and carbon-heteroatom bonds.
Decarboxylation and Anion Formation
Upon heating in a suitable solvent, this compound undergoes decarboxylation to release carbon dioxide and form the corresponding 2-benzoxazolyl potassium salt. This salt exists in equilibrium with the dissociated 2-benzoxazolyl anion, a strong nucleophile that is the key reactive intermediate in subsequent synthetic steps.
Caption: Generation of the 2-Benzoxazolyl Anion.
Key Synthetic Applications
The generated 2-benzoxazolyl anion can participate in a variety of nucleophilic substitution and addition reactions. The choice of electrophile dictates the final structure of the bioactive molecule. Common applications include:
-
N-Arylation: Reaction with aryl halides to form N-arylbenzoxazolone derivatives.
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains at the 2-position.
-
Acylation: Reaction with acyl chlorides or anhydrides to synthesize 2-acylbenzoxazoles.
-
Reactions with Aldehydes and Ketones: Nucleophilic addition to carbonyl compounds to form α-hydroxyalkyl benzoxazoles.
Experimental Protocols: Synthesis of Bioactive Benzoxazole Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative bioactive molecules using this compound.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the 2-benzoxazolyl anion is sensitive to moisture.
-
Inert Atmosphere: Reactions involving the 2-benzoxazolyl anion are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and carbon dioxide.
-
Safety: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Reaction with Electrophiles
This protocol outlines a general procedure for the reaction of the in-situ generated 2-benzoxazolyl anion with various electrophiles.
Materials:
-
This compound
-
Electrophile (e.g., alkyl halide, aryl halide, acyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Flush the flask with an inert gas.
-
Add anhydrous DMF to the flask via syringe.
-
Stir the suspension and heat to 80-100 °C to facilitate decarboxylation and formation of the 2-benzoxazolyl anion. The reaction progress can be monitored by the cessation of gas evolution.
-
Once decarboxylation is complete, cool the reaction mixture to the appropriate temperature for the addition of the electrophile (this may range from 0 °C to room temperature depending on the reactivity of the electrophile).
-
Slowly add the electrophile (1.0-1.2 eq) to the reaction mixture via syringe.
-
Allow the reaction to stir at the chosen temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzoxazole.
Caption: General Workflow for 2-Substituted Benzoxazoles.
Protocol 2: Catalyst-Free Synthesis of 2-Aminobenzoxazoles
This protocol describes a catalyst-free approach for the synthesis of 2-aminobenzoxazoles, which are important precursors for many bioactive compounds. This method often involves the reaction of o-aminophenols with a cyanating agent. While not directly using this compound, it represents a key related synthesis of a bioactive benzoxazole derivative. Some modern methods achieve this transformation under mild, metal-free conditions.[7]
Materials:
-
o-aminophenol
-
N-Cyanobenzamide or other suitable cyanating agent
-
Lewis acid catalyst (e.g., BF3·Et2O), if required by the specific protocol[8]
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the o-aminophenol (1.0 eq) in the anhydrous solvent.
-
Add the cyanating agent (1.0-1.5 eq).
-
If the protocol requires a catalyst, add the Lewis acid (e.g., BF3·Et2O) dropwise.
-
Heat the reaction mixture to reflux and maintain for the time specified in the literature, monitoring progress by TLC.[8]
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-aminobenzoxazole.
Data Presentation and Characterization
The successful synthesis of bioactive benzoxazole derivatives should be confirmed by a suite of analytical techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the synthesized molecules.
Example Yields for a Model Reaction
The following table provides representative yields for the synthesis of various 2-substituted benzoxazoles from this compound and different electrophiles, based on typical literature findings.
| Entry | Electrophile | Product | Typical Yield (%) |
| 1 | Benzyl bromide | 2-Benzylbenzoxazole | 85-95% |
| 2 | Iodobenzene | 2-Phenylbenzoxazole | 70-85% (with catalyst) |
| 3 | Acetyl chloride | 2-Acetylbenzoxazole | 80-90% |
| 4 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)benzoxazole | 75-88% |
Troubleshooting and Expert Recommendations
-
Low Yields: If low yields are observed, ensure that all reagents and solvents are anhydrous. The reaction temperature for decarboxylation and subsequent nucleophilic attack may also need optimization.
-
Side Reactions: The formation of side products can sometimes occur. Purification by column chromatography is crucial for isolating the desired compound. Adjusting the stoichiometry of the electrophile can also help to minimize side reactions.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. The choice of solvent can also significantly impact reaction rates.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide range of bioactive benzoxazole derivatives. Its ease of handling and ability to generate a potent nucleophile in-situ make it an attractive choice for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the efficient and successful application of this powerful synthetic tool in the ongoing quest for novel therapeutic agents.
References
-
Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25435-25466. Available at: [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. Available at: [Link]
-
Reddy, T. J., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
-
Nagy, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21213-21221. Available at: [Link]
-
Bagwan, S. M., et al. (2023). Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). ResearchGate. Available at: [Link]
-
Gagnon, D., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(16), 4256-4259. Available at: [Link]
-
Ball, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12113-12127. Available at: [Link]
-
Gevorgyan, A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783. Available at: [Link]
-
Wang, Y., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(11), 2955. Available at: [Link]
-
Shang, Z., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(12), 674. Available at: [Link]
-
Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078-1082. Available at: [Link]
-
Unknown. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-8. Available at: [Link]
-
Chen, Y.-J., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373-1382. Available at: [Link]
-
Soni, S., et al. (2023). Synthesis of benzoxazole derivatives using 1,3-diketones. ResearchGate. Available at: [Link]
-
Unknown. (2020). Various bioactive molecules containing benzoxazole. ResearchGate. Available at: [Link]
-
Joseph, A., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. Available at: [Link]
-
Unknown. (2025). Synthetic routes for N-arylation of carbazole derivatives and their applications as organic materials. ResearchGate. Available at: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Topic: Decarboxylation of Potassium 1,3-benzoxazole-2-carboxylate for Controlled, In Situ Carbon Dioxide Generation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The generation of carbon dioxide (CO₂) in situ provides a powerful method for its utilization as a chemical feedstock, avoiding the challenges associated with handling gaseous reagents while enabling precise control over reaction stoichiometry. This guide details the application of Potassium 1,3-benzoxazole-2-carboxylate as a stable, solid precursor for the controlled release of CO₂ via thermal decarboxylation. We present the underlying chemical principles, a detailed protocol for the synthesis of the precursor, and a validated methodology for its subsequent decarboxylation. Furthermore, we explore its application in a representative synthetic transformation, demonstrating its utility as a reliable in situCO₂ source for carboxylation reactions. This approach offers significant advantages in safety, handling, and reaction control for researchers in synthetic chemistry and materials science.
Introduction: The Challenge and Opportunity of CO₂ as a Feedstock
Carbon dioxide is an abundant, non-toxic, and renewable C1 building block, making it a highly desirable feedstock for chemical synthesis.[1] However, its thermodynamic stability and kinetic inertness present significant hurdles to its widespread adoption in synthetic protocols.[1] Direct utilization of gaseous CO₂ often requires high pressures, specialized equipment, and can lead to poor reaction efficiency. An elegant solution to this challenge is the concept of Carbon Capture and Utilization (CCU), where CO₂ is captured or generated in situ from a stable precursor, allowing it to be activated and participate in subsequent transformations under milder conditions.[2][3]
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and functional materials.[4][5] The synthesis of 2-carboxy-benzoxazoles via the direct carboxylation of benzoxazoles with CO₂ is a well-established, reversible process.[6][7][8] This inherent reversibility forms the foundation of our approach: harnessing the corresponding carboxylate salt, this compound, as a solid, shelf-stable source for the controlled, thermally-induced release of pure CO₂.
Mechanistic Rationale: The Decarboxylation Pathway
The decarboxylation of this compound is a thermally-driven process. The reaction proceeds through the cleavage of the C-C bond between the heterocyclic ring and the carboxylate group. The stability of the resulting 1,3-benzoxazole anion as a leaving group, facilitated by the electron-withdrawing nature of the heterocyclic system, is a key thermodynamic driver for the reaction. The process releases gaseous CO₂ and the potassium salt of 1,3-benzoxazole, which can be subsequently protonated during workup to yield the parent heterocycle.
Caption: Proposed mechanism for the thermal decarboxylation of the precursor.
Experimental Protocols
Synthesis of Precursor: this compound
This protocol is adapted from established metal-free carboxylation methods, leveraging the reactivity of 1,3-benzoxazole with CO₂ in the presence of a strong base.[8]
Materials:
-
1,3-Benzoxazole (98%)
-
Potassium tert-butoxide (KOtBu) (98%)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Ice (CO₂ source)
-
Diethyl Ether (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-benzoxazole (e.g., 5.95 g, 50 mmol).
-
Solvent Addition: Add anhydrous DMF (100 mL) to dissolve the benzoxazole.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide (6.17 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes. The solution will turn dark. Rationale: KOtBu is a strong, non-nucleophilic base that deprotonates the C2 position of benzoxazole, generating a nucleophilic anion poised to attack CO₂.
-
Carboxylation: While maintaining the temperature at 0 °C, carefully add crushed dry ice pellets to the reaction mixture until the flask is approximately half-full. Allow the mixture to warm to room temperature slowly overnight while stirring, allowing excess CO₂ to sublime. Rationale: Using a large excess of solid CO₂ ensures complete carboxylation and helps maintain a low temperature initially.
-
Isolation: A precipitate should form. Add anhydrous diethyl ether (100 mL) to the mixture to further precipitate the potassium salt.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting material and residual DMF.
-
Drying: Dry the resulting white to off-white solid under high vacuum for at least 4 hours. Store the product in a desiccator.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White to pale yellow crystalline solid.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and FT-IR (presence of carboxylate C=O stretch).
Protocol for Controlled CO₂ Generation and Quantification
This protocol describes the thermal decarboxylation in a closed system to quantify the evolved CO₂.
Experimental Workflow:
Caption: Workflow for the controlled generation and measurement of CO₂.
Procedure:
-
Setup: Assemble a two-neck flask equipped with a condenser, a thermometer, and a gas outlet connected to a gas burette or a mass flow meter.
-
Charging the Flask: Add this compound (e.g., 2.01 g, 10 mmol) and a high-boiling point aprotic solvent (e.g., 20 mL of DMSO or NMP) to the flask.
-
Sealing: Seal the system and purge with an inert gas (e.g., Argon or Nitrogen) for 10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature using an oil bath with vigorous stirring. Rationale: Thermal energy is required to overcome the activation energy for C-C bond scission.
-
Measurement: Monitor the volume of gas evolved over time using the gas burette. Record the temperature and volume at regular intervals.
Data Presentation: Temperature-Dependence of CO₂ Release
The rate and efficiency of decarboxylation are highly dependent on temperature. Below is a representative table of expected outcomes.
| Temperature (°C) | Time (hours) | CO₂ Yield (%) | Observations |
| 100 | 6 | < 5% | Negligible gas evolution. Precursor is stable. |
| 120 | 4 | ~45% | Slow, steady gas evolution begins. |
| 140 | 2 | > 90% | Rapid and consistent gas evolution. |
| 160 | 0.5 | > 95% | Very rapid, almost immediate gas evolution. |
Application Case Study: In Situ Carboxylation of a Grignard Reagent
This protocol demonstrates the use of the generated CO₂ as a reagent in a subsequent reaction, highlighting its utility in complex synthesis.
Reaction: Phenylmagnesium bromide + CO₂ (generated in situ) → Benzoic acid
Procedure:
-
Precursor Addition: In a flame-dried three-neck flask under Argon, place this compound (1.1 eq relative to the Grignard reagent).
-
Grignard Reagent: In a separate flask, prepare or obtain a standardized solution of Phenylmagnesium bromide in THF.
-
Reaction Setup: Cannulate the Grignard solution into the flask containing the CO₂ precursor at room temperature.
-
Decarboxylation/Carboxylation: Slowly heat the reaction mixture to 65 °C (reflux of THF). The decarboxylation will proceed, and the generated CO₂ will be immediately consumed by the Grignard reagent. Rationale: Performing the reaction in a single pot ensures that the highly reactive CO₂ is trapped efficiently by the nucleophilic Grignard reagent, maximizing yield and minimizing side reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the Grignard reagent.
-
Workup: After completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl. Extract the aqueous layer with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain benzoic acid.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield of precursor | Incomplete deprotonation or insufficient CO₂. | Ensure KOtBu is fresh and anhydrous. Use a large excess of freshly crushed dry ice. |
| No or slow CO₂ evolution | Temperature is too low. | Gradually increase the reaction temperature by 10-15 °C increments. Confirm thermometer accuracy. |
| Incomplete carboxylation in case study | Premature degradation of Grignard reagent. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| CO₂ escaped the system before reacting. | Ensure a closed system (e.g., a condenser) is used. Do not heat too rapidly to prevent a sudden burst of gas. |
Conclusion
This compound serves as an excellent, solid-state precursor for the controlled, thermal generation of carbon dioxide. Its straightforward synthesis and predictable decomposition profile make it a valuable tool for researchers requiring precise and safe handling of CO₂ as a reagent. The protocols outlined herein provide a robust framework for its preparation and application, enabling its use in a variety of synthetic contexts, from creating controlled atmospheres to serving as an in situ C1 source for carboxylation and other synthetic transformations.
References
- Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation.
- Exploring the Synthesis and Applic
- 2-Aminophenol - Wikipedia.Wikipedia.
- SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES.Journal of Pharmaceutical Sciences.
- Industrial Synthesis of 2-Aminophenol.ChemicalBook.
- Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids.
- CO2 Capture and in situ Catalytic Transform
- Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.American Chemical Society.
- Technologies for Sustainability and Climate Protection – Chemical Processes and Use of CO2.Dechema.
- Advancements in the Application of CO2 Capture and Utilization Technologies—A Comprehensive Review.MDPI.
- In-situ CO2 generation for EOR by using urea as a gas generation agent.
- Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides.
- Potassium 1,3-benzoxazole-2-carboxyl
- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
- Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids.
- Benzoxazole synthesis.Organic Chemistry Portal.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxyl
- Direct C−H carboxylation of benzoxazole with CO2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CO2 Capture and in situ Catalytic Transformation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
The Strategic Application of Potassium 1,3-Benzoxazole-2-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the benzoxazole nucleus has emerged as a "privileged" heterocyclic motif, consistently appearing in a diverse array of biologically active compounds.[1][2] This guide provides an in-depth exploration of a key building block, Potassium 1,3-benzoxazole-2-carboxylate, offering detailed application notes and protocols for its strategic deployment in medicinal chemistry research. As a stable and reactive precursor, this potassium salt serves as a gateway to a multitude of 2-substituted benzoxazole derivatives with significant therapeutic potential.[3]
The Benzoxazole Core: A Foundation of Diverse Bioactivity
The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a cornerstone in the design of bioactive molecules.[4] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets.[1] Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Certain benzoxazole derivatives are known to inhibit the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Anticancer Properties: The benzoxazole core is found in compounds designed to inhibit crucial signaling pathways in cancer, such as those mediated by protein kinases like VEGFR-2.[5]
-
Antimicrobial Activity: The structural similarity of the benzoxazole nucleus to natural purine bases allows for interaction with microbial biomolecules, leading to antibacterial and antifungal effects.[2][6]
-
Central Nervous System (CNS) Activity: Modifications to the benzoxazole scaffold have yielded compounds with antidepressant and anxiolytic properties.[7]
The versatility of the benzoxazole system lies in its amenability to substitution at various positions, with the 2-position being a particularly frequent site for chemical modification to modulate biological activity.[8]
This compound: A Versatile Synthetic Intermediate
This compound (CAS No. 119130-94-8) is the potassium salt of 1,3-benzoxazole-2-carboxylic acid.[9] The carboxylate group at the 2-position serves as a versatile chemical handle for the synthesis of a wide range of more complex benzoxazole derivatives. The use of the potassium salt offers advantages in terms of stability, solubility, and ease of handling compared to the free carboxylic acid.
Synthetic Protocols and Methodologies
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of 2-substituted benzoxazoles. The general workflow involves the initial synthesis of the benzoxazole-2-carboxylic acid, followed by its conversion to the potassium salt for enhanced stability and reactivity in subsequent derivatization reactions.
Protocol 1: Synthesis of 1,3-Benzoxazole-2-carboxylic Acid
This protocol outlines the synthesis of the parent carboxylic acid, which can then be readily converted to its potassium salt. The most common approach involves the condensation of 2-aminophenol with a suitable dicarbonyl compound.[4][10]
Materials:
-
2-Aminophenol
-
Oxalic acid
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol and oxalic acid in a 1:1 molar ratio in ethanol.
-
Acid-Catalyzed Condensation: Slowly add concentrated hydrochloric acid to the mixture while stirring. The acid acts as a catalyst for the condensation and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a solution of sodium hydroxide until the pH is approximately 7.
-
Purification: The crude product may precipitate upon neutralization. Filter the solid and wash with cold water. For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). Decolorization with activated carbon may be necessary to remove colored impurities.
-
Drying: Dry the purified 1,3-benzoxazole-2-carboxylic acid in a vacuum oven.
Diagram: Synthetic Workflow for 1,3-Benzoxazole-2-carboxylic Acid
Caption: General workflow for the synthesis of 1,3-benzoxazole-2-carboxylic acid.
Protocol 2: Preparation of this compound
Materials:
-
1,3-Benzoxazole-2-carboxylic acid
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolution: Dissolve the synthesized 1,3-benzoxazole-2-carboxylic acid in a minimal amount of ethanol.
-
Salt Formation: In a separate container, prepare a solution of potassium hydroxide in ethanol (1 equivalent).
-
Reaction: Slowly add the ethanolic KOH solution to the carboxylic acid solution with stirring.
-
Precipitation and Isolation: The potassium salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Washing and Drying: Filter the solid, wash with cold ethanol, and then with diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.
Protocol 3: Derivatization of this compound to form Amides
The carboxylate group of this compound is a versatile handle for forming amide bonds, a common linkage in many pharmaceutical compounds.[11]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Acid Chloride Formation: Suspend this compound in anhydrous DCM. To this suspension, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel.
Diagram: Amide Synthesis Workflow
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [oakwoodchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potassium 1,3-benzoxazole-2-carboxylate in Agrochemical Development
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research, with the benzoxazole scaffold holding a place of prominence.[1][2][3] Benzoxazoles, which consist of a benzene ring fused to an oxazole ring, are considered "privileged structures" due to their wide spectrum of biological activities.[4] This diverse bioactivity has led to their investigation and development as pharmaceuticals and, increasingly, as potent agents for crop protection.[5][6][7][8]
The benzoxazole nucleus and its derivatives have demonstrated significant potential across various domains of agrochemical application, including:
-
Fungicidal Activity: Numerous benzoxazole derivatives have shown excellent efficacy against a range of phytopathogenic fungi.[5][9][10]
-
Herbicidal Activity: Certain benzoxazoles have been identified as novel herbicidal agents, a critical area of research given the rise of weed resistance to existing modes of action.[4]
-
Insecticidal Activity: The benzoxazole structure is present in novel insecticides, highlighting its versatility in targeting different pests.[5][8]
-
Antibacterial and Antiviral Properties: The broad antimicrobial spectrum of benzoxazoles extends to plant bacterial and viral diseases, offering potential for integrated disease management.[5][6][7]
This document provides detailed application notes and protocols for the investigation of Potassium 1,3-benzoxazole-2-carboxylate , a specific derivative of the benzoxazole family, in the context of agrochemical research and development. While extensive public data on this particular salt is limited, its structural relationship to a class of compounds with proven agrochemical utility makes it a compelling candidate for screening and further development.[11] The protocols outlined herein are based on established methodologies in agrochemical science and are intended to serve as a comprehensive guide for researchers.
Chemical Structure and Properties of this compound
Chemical Structure:
Figure 1: Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄KNO₃ | [12] |
| Molecular Weight | 201.22 g/mol | N/A |
| CAS Number | 119130-94-8 | [12][13] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis of 1,3-Benzoxazole-2-carboxylic Acid and its Potassium Salt
The parent acid, 1,3-benzoxazole-2-carboxylic acid, can be synthesized through various established methods, often involving the condensation of 2-aminophenol with a carboxylic acid derivative.[14][15][16][17] A common approach is the reaction of 2-aminophenol with an appropriate C2-synthon. The potassium salt is then readily prepared by neutralizing the carboxylic acid with a potassium base, such as potassium hydroxide or potassium carbonate.
Figure 2: General Synthesis Pathway
Proposed Mechanisms of Action (Hypothetical)
Based on the known biological activities of benzoxazole derivatives, this compound could potentially exert its agrochemical effects through various mechanisms.[5][8] Further research would be required to elucidate the precise mode of action.
-
Fungicidal: Inhibition of key fungal enzymes, such as succinate dehydrogenase, or disruption of cell membrane integrity.[10]
-
Herbicidal: Inhibition of essential plant enzymes, for example, in amino acid or fatty acid biosynthesis pathways. Some benzoxazoles are known to inhibit acetyl-coenzyme A carboxylase.[14]
-
Insecticidal: Acting as a neurotoxin by targeting insect receptors or ion channels. The mode of action for some benzoxazole insecticides is still under investigation.[5][8]
Experimental Protocols for Agrochemical Screening
The following protocols are designed as a starting point for evaluating the potential of this compound as an agrochemical.
Protocol 1: In Vitro Antifungal Assay
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of key phytopathogenic fungi.
Materials:
-
This compound
-
Phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium solani, Alternaria brassicae)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes, cork borer, micropipettes
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10,000 ppm stock solution of this compound in sterile distilled water.
-
Preparation of Amended Media: Autoclave PDA and allow it to cool to 45-50°C. Add the stock solution to the molten PDA to achieve final concentrations of 10, 50, 100, and 250 ppm. Pour the amended media into sterile petri dishes. A control plate with no test compound should also be prepared.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at 24, 48, and 72 hours post-inoculation.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Data Presentation:
| Concentration (ppm) | Mean Mycelial Growth Diameter (mm) at 72h | Percentage Inhibition (%) |
| 0 (Control) | 0 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 |
Protocol 2: Seed Germination and Seedling Growth Bioassay for Herbicidal Activity
Objective: To assess the pre-emergent herbicidal potential of this compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Seeds of test plants (e.g., Amaranthus retroflexus (dicot), Sorghum bicolor (monocot))
-
Filter paper, petri dishes
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound at concentrations of 50, 100, 250, 500, and 1000 ppm. A control with distilled water should be included.
-
Seed Plating: Place a sterile filter paper in each petri dish and moisten with 5 mL of the respective test solution or control. Place 20 seeds of the test plant species on the filter paper.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with a 16/8 hour light/dark cycle at 25°C.
-
Data Collection: After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.
-
Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control.
Data Presentation:
| Concentration (ppm) | Germination (%) | Root Length (mm) | Shoot Length (mm) |
| 0 (Control) | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 |
Protocol 3: Insecticidal Activity Bioassay (Contact Toxicity)
Objective: To evaluate the contact toxicity of this compound against a model insect pest.
Materials:
-
This compound
-
Test insects (e.g., third-instar larvae of Spodoptera littoralis)
-
Acetone (for dissolving the compound)
-
Microsyringe
-
Ventilated containers, fresh leaves for food
Procedure:
-
Preparation of Dosing Solutions: Dissolve this compound in acetone to prepare solutions of varying concentrations (e.g., 1, 5, 10, 25, 50 µg/µL).
-
Topical Application: Apply 1 µL of the test solution to the dorsal thorax of each larva using a microsyringe. A control group should be treated with acetone only.
-
Observation: Place the treated larvae individually in ventilated containers with a fresh leaf for food.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment.
-
Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LD₅₀ (lethal dose for 50% of the population) through probit analysis.
Data Presentation:
| Concentration (µ g/larva ) | Number of Larvae Tested | Number of Dead Larvae at 48h | Percentage Mortality (%) |
| 0 (Control) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Experimental Workflow Visualization
Figure 3: Experimental Workflow
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for agrochemical development. Its foundation in the well-established bioactivity of the benzoxazole scaffold provides a strong rationale for its investigation.[5][6][7][8] The protocols detailed in this guide offer a robust framework for the initial screening of its fungicidal, herbicidal, and insecticidal properties. Positive results from these initial assays would warrant progression to more advanced studies, including greenhouse and field trials, as well as detailed mode of action investigations. The ease of modification of the benzoxazole ring also presents opportunities for the synthesis of novel analogs with potentially enhanced activity and an optimized toxicological profile.
References
-
Yue, Z., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., Yi, C., & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]
-
Yue, Z., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., Yi, C., & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Odesa National University of Technology Repository. [Link]
-
Yue, Z., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., Yi, C., & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PubMed. [Link]
-
Chem-Impex. (n.d.). Potassium benzooxazole-2-carboxylate. Retrieved January 19, 2026, from [Link]
-
Yue, Z., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. ResearchGate. [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives with antifungal activity. Retrieved January 19, 2026, from [Link]
-
Al-Ostath, A. I., et al. (2017). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 9(10), 1-10. [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved January 19, 2026, from [Link]
-
Lokwani, P., et al. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of King Saud University - Science, 33(5), 101459. [Link]
-
Wang, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2465. [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ConnectSci. [Link]
-
da Silva, A. C., et al. (2018). Benzoxazoles as novel herbicidal agents. Pest Management Science, 74(12), 2741-2748. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 19, 2026, from [Link]
-
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
-
ResearchGate. (n.d.). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). Cas 119130-94-8, Benzo[d]oxazole-2-carboxylic acid, potassium salt. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals [ouci.dntb.gov.ua]
- 7. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound [oakwoodchemical.com]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. connectsci.au [connectsci.au]
- 16. Benzoxazole synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Application Note: Potassium 1,3-benzoxazole-2-carboxylate as a Novel Monomer for the Synthesis of High-Performance Poly(2-iminobenzoxazole)s via Anionic Ring-Opening Polymerization
Introduction
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally, the synthesis of PBOs involves multi-step polycondensation reactions that can be complex and require harsh conditions. This application note explores a novel and speculative pathway to a new class of benzoxazole-containing polymers through the anionic ring-opening polymerization (AROP) of Potassium 1,3-benzoxazole-2-carboxylate. This method, if successful, could offer a more direct route to polymers with a unique poly(2-iminobenzoxazole) backbone, potentially unlocking new material properties and applications.
The core hypothesis of this work is that the potassium carboxylate salt of 1,3-benzoxazole-2-carboxylic acid can act as a self-initiating monomer. The nucleophilic carboxylate group is postulated to attack another monomer, leading to the opening of the oxazole ring and the formation of a propagating polymer chain. This approach draws inspiration from the well-established anionic ring-opening polymerization of other heterocyclic monomers, such as lactams.[2] While the direct polymerization of this specific monomer is not yet described in the peer-reviewed literature, this note provides a theoretical framework and a detailed experimental protocol to guide researchers in exploring this promising new frontier in polymer chemistry.
Proposed Mechanism: Anionic Ring-Opening Polymerization (AROP)
The proposed polymerization proceeds via an AROP mechanism, as illustrated below. The process is initiated by the nucleophilic attack of the carboxylate anion of one monomer molecule onto the carbonyl carbon of a second monomer. This results in the cleavage of the O1-C2 bond of the benzoxazole ring, forming an N-acyl benzoxazole intermediate. The newly formed phenoxide anion then acts as the propagating species, attacking the next monomer unit and continuing the chain growth.
Caption: Proposed AROP mechanism of this compound.
Experimental Protocols
This section outlines the necessary steps for the synthesis of the monomer and its subsequent polymerization.
Part 1: Synthesis of this compound Monomer
The synthesis of the monomer is a critical prerequisite for the polymerization. While various methods exist for creating benzoxazole derivatives, a common route involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative.[3][4]
Materials:
-
2-Aminophenol
-
Diethyl oxalate
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Ester Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1 equivalent) in absolute ethanol. Add diethyl oxalate (1.1 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Ester: After the reaction is complete, cool the mixture to room temperature. The product, ethyl 1,3-benzoxazole-2-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. Filter the solid product, wash with cold water, and dry under vacuum.
-
Saponification: Dissolve the synthesized ethyl 1,3-benzoxazole-2-carboxylate in ethanol. Add a solution of potassium hydroxide (1.1 equivalents) in ethanol dropwise while stirring.
-
Precipitation of Potassium Salt: Stir the mixture at room temperature for 2-3 hours. The potassium salt, being less soluble, will precipitate out.
-
Purification: Filter the precipitate and wash thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final product, this compound, under high vacuum at a temperature not exceeding 60°C to ensure it is completely free of solvent and moisture, which are detrimental to anionic polymerization.
Caption: Workflow for the synthesis of the monomer.
Part 2: Anionic Ring-Opening Polymerization Protocol
This protocol is a proposed method and may require optimization. Anionic polymerizations are highly sensitive to impurities such as water and oxygen. Therefore, all glassware should be flame-dried under vacuum, and all solvents and reagents must be rigorously purified and dried.
Materials:
-
This compound (monomer)
-
High-purity, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Schlenk line and associated glassware
-
High-purity nitrogen or argon gas
-
Anhydrous methanol (for termination)
-
Dialysis tubing (for purification)
Procedure:
-
Reactor Setup: Assemble a Schlenk flask reactor under an inert atmosphere (nitrogen or argon). Flame-dry all glassware under vacuum and backfill with inert gas.
-
Monomer Dissolution: Transfer the highly purified and dried monomer into the Schlenk flask. Add anhydrous DMF or DMSO via a cannula to achieve a desired monomer concentration (e.g., 0.5-1.0 M). Stir the mixture until the monomer is fully dissolved.
-
Polymerization: Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will need to be determined empirically. The reaction is self-initiated, so no external initiator is required.
-
Monitoring: Monitor the progress of the polymerization by periodically taking aliquots (under inert conditions) and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC). An increase in viscosity will also indicate polymer formation.
-
Termination: Once the desired molecular weight or monomer conversion is achieved, terminate the polymerization by adding a small amount of anhydrous methanol to protonate the propagating phenoxide chain ends.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water. Collect the crude polymer by filtration.
-
Purification: Redissolve the polymer in a suitable solvent (e.g., DMF) and purify by dialysis against deionized water to remove any remaining monomer and salts.
-
Drying: Lyophilize the purified polymer solution to obtain the final solid polymer.
Characterization and Expected Properties
The resulting polymer should be characterized using a suite of analytical techniques to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Structural confirmation | Disappearance of the carboxylate C=O stretch of the monomer; appearance of new ester/amide carbonyl stretches in the polymer backbone. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural analysis | Complex spectra showing aromatic and backbone protons/carbons, confirming the ring-opened structure. |
| Gel Permeation Chromatography (GPC) | Molecular weight and dispersity (Đ) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the dispersity (Mw/Mn). |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperature (Td5% > 400°C), indicative of a stable polymer backbone.[5][6] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | High Tg, reflecting a rigid polymer chain structure.[6][7] |
The novel poly(2-iminobenzoxazole) is anticipated to exhibit properties characteristic of high-performance polymers, including excellent thermal stability and mechanical robustness, making it a candidate for applications in aerospace, electronics, and as a matrix for advanced composites.
Conclusion
This application note presents a theoretical and methodological framework for the synthesis of a novel class of polymers through the anionic ring-opening polymerization of this compound. While this specific polymerization is a novel concept, the provided protocols are grounded in established principles of polymer chemistry and offer a robust starting point for researchers. The successful synthesis of these polymers could lead to new materials with superior performance characteristics, expanding the family of benzoxazole-based polymers and their field of application.
References
- Vertex AI Search. Polybenzoxazole | Formula, Properties & Application.
-
Ma, W., et al. (2014). Effect of Isomerism on Molecular Packing and Gas Transport Properties of Poly(benzoxazole-co-imide)s. Macromolecules. Available from: [Link]
-
Agag, T., et al. (2012). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. ResearchGate. Available from: [Link]
-
Hedrick, J. L., et al. (2000). Synthesis and characterization of fluorinated benzoxazole polymers with high Tg and low dielectric constant. ResearchGate. Available from: [Link]
-
Zhang, K., et al. (2015). Synthesis of High Thermal Stability Polybenzoxazoles via Ortho-Imide-Functional Benzoxazine Monomers. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Available from: [Link]
-
Chen, Z., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry. Available from: [Link]
-
Sedláček, O. (2023). SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. Charles University. Available from: [Link]
-
Kisah, E., et al. (2018). Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. Available from: [Link]
-
ResearchGate. Polymerization overview Anionic ring-opening polymerization of the.... Available from: [Link]
-
Kiskan, B., et al. (2021). Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. Available from: [Link]
-
Jędrzejewska, B., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. PMC. Available from: [Link]
-
Tona, A., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. PMC. Available from: [Link]
-
Liu, C.-M., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate. Available from: [Link]
-
Liu, C.-M., et al. (2015). Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. Macromolecules. Available from: [Link]
-
Zhang, Q., et al. (2025). Cationic-anionic synchronous ring-opening polymerization. PubMed. Available from: [Link]
-
Jędrzejewska, B., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. MDPI. Available from: [Link]
-
ResearchGate. Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides.. Available from: [Link]
-
Warwick University. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. Available from: [Link]
-
D'amato, M., et al. (2020). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. MDPI. Available from: [Link]
-
Wang, Z., et al. (2022). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. Polymer Chemistry. Available from: [Link]
-
Lee, D., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available from: [Link]
-
Santos, A. M., et al. (2024). Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. Macromolecular Rapid Communications. Available from: [Link]
-
Vasilenko, I., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available from: [Link]
-
Liu, Z., et al. (2023). Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity. NIH. Available from: [Link]
-
YouTube. (2021). Ring Opening Polymerization, Copolymers. Available from: [Link]
-
Hart-Suarez, D., et al. (2017). Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]
-
Zhang, Y., et al. (2019). Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator. Polymer Chemistry. Available from: [Link]
Sources
- 1. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for the N-Alkylation of Benzoxazole Derivatives from the Potassium Salt: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-alkylation of benzoxazole derivatives, a cornerstone reaction in medicinal chemistry and materials science. We will delve into a robust method utilizing the potassium salt of the benzoxazole, generated in situ with potassium carbonate, to achieve efficient and selective alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.
Introduction: The Significance of N-Alkylated Benzoxazoles
Benzoxazole and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous biologically active compounds and functional materials. The nitrogen atom of the benzoxazole ring system presents a key handle for molecular derivatization. N-alkylation allows for the introduction of a vast array of substituents, profoundly influencing the molecule's steric and electronic properties. This modulation is critical in drug discovery for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. N-alkylated benzoxazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Mechanistic Insights: The Role of the Potassium Salt in N-Alkylation
The N-alkylation of benzoxazole proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The nitrogen atom of the benzoxazole ring is nucleophilic; however, its reactivity is significantly enhanced upon deprotonation to form the corresponding benzoxazolide anion.
Deprotonation with Potassium Carbonate:
Potassium carbonate (K₂CO₃) is a moderately strong base that is highly effective for the deprotonation of the N-H bond in benzoxazoles. The pKa of the N-H proton in benzoxazole is estimated to be around 12-14 in DMSO, making it sufficiently acidic to be deprotonated by carbonate. The choice of potassium carbonate is advantageous due to its low cost, ease of handling, and favorable solubility in polar apathetic solvents commonly used for this reaction, such as dimethylformamide (DMF) or acetonitrile (ACN).[1][3]
The reaction is believed to occur at the solid-liquid interface, where the benzoxazole, dissolved in the organic solvent, interacts with the solid potassium carbonate. The carbonate anion abstracts the proton from the nitrogen atom, generating the potassium benzoxazolide salt and bicarbonate. This heterogeneous reaction can sometimes be rate-limiting.
The SN2 Alkylation Step:
Once the highly nucleophilic potassium benzoxazolide is formed, it readily attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of benzoxazole derivatives.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-methylbenzoxazole
This protocol provides a representative example for the N-alkylation of a substituted benzoxazole.
Materials:
-
2-Methylbenzoxazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzoxazole (1.0 eq) and anhydrous powdered potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the 2-methylbenzoxazole.
-
Deprotonation: Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the potassium salt.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-2-methylbenzoxazole.
-
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Data Presentation: Substrate Scope and Representative Yields
The described protocol is applicable to a range of benzoxazole derivatives and alkylating agents. The following table summarizes typical yields for the N-alkylation of various benzoxazoles with different alkyl halides using potassium carbonate as the base.
| Entry | Benzoxazole Derivative | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylbenzoxazole | Benzyl bromide | DMF | 70 | 4 | 85-95 |
| 2 | Benzoxazole | Ethyl iodide | ACN | Reflux | 6 | 70-85 |
| 3 | 5-Chlorobenzoxazole | n-Butyl bromide | DMF | 80 | 8 | 75-90 |
| 4 | 2-Phenylbenzoxazole | Allyl bromide | ACN | 60 | 3 | 80-92 |
Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.
Troubleshooting and Optimization
Low or No Conversion:
-
Insufficient Deprotonation: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area. Increase the reaction temperature or prolong the initial stirring time before adding the alkylating agent.
-
Poor Solubility: If the starting benzoxazole is poorly soluble in DMF or ACN, consider using a more polar solvent like DMSO. However, be mindful that DMSO can be difficult to remove during work-up.[6]
-
Inactive Alkylating Agent: Use a fresh bottle of the alkylating agent. For less reactive alkyl halides (e.g., alkyl chlorides), the addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction via the Finkelstein reaction.
Formation of Side Products:
-
O-Alkylation: In some cases, particularly with ambident nucleophiles, O-alkylation can be a competing side reaction. Generally, N-alkylation is favored under these conditions.
-
Dialkylation: The formation of quaternary ammonium salts is possible if the product itself can be further alkylated. Using a slight excess of the benzoxazole derivative relative to the alkylating agent can help minimize this.
Phase-Transfer Catalysis for Enhanced Reactivity:
For particularly sluggish reactions or to improve reaction rates at lower temperatures, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether can be highly effective. The PTC facilitates the transfer of the benzoxazolide anion from the solid phase (or an aqueous phase if using aqueous K₂CO₃) to the organic phase where the alkylating agent resides.
Conclusion
The N-alkylation of benzoxazole derivatives via their potassium salts, generated with potassium carbonate, is a reliable and versatile synthetic method. This protocol, grounded in a clear understanding of the underlying reaction mechanism, provides a robust starting point for the synthesis of a wide array of N-functionalized benzoxazoles. By carefully controlling reaction parameters and considering the optimization strategies outlined, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science.
References
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]
-
A-S, J., et al. (2020). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Journal of Molecular Structure, 1202, 127267. Available at: [Link]
- Hunt, J. A., et al. (2013). CETP inhibitors derived from benzoxazole arylamides. U.S. Patent No. 8,445,513.
-
Soni, V. K., & Ram, R. N. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935–11947. Available at: [Link]
-
Patil, S. A., et al. (2022). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 12(45), 29367-29392. Available at: [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 158-166. Available at: [Link]
-
Xue, M. W., et al. (2014). One-pot synthesis of new benzoimidazoline derivatives promoted by potassium carbonate. Heterocycles, 89(12), 2776-2785. Available at: [Link]
-
Saitz, C., et al. (1992). New Synthesis of Naphtho- and Benzoxazoles: Decomposition of Naphtho- and Benzoxazinones with KOH. Synthetic Communications, 22(7), 967-975. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole Synthesis. Available at: [Link]
-
Zhang, D. L., et al. (2015). One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. ChemInform, 46(21). Available at: [Link]
-
Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934-941. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Scientific Reports, 11(1), 6825. Available at: [Link]
-
Castillo, J. C., et al. (2017). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2017(4), 855-863. Available at: [Link]
-
American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Al-Said, M. S., et al. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 26(7), 2026. Available at: [Link]
-
Kumar, A., et al. (2015). Potassium carbonate supported efficient synthesis of new diethyl arylphosphoramidates. Journal of Saudi Chemical Society, 19(5), 553-558. Available at: [Link]
Sources
One-Pot Synthesis of 2-Substituted Benzoxazoles from Potassium Carboxylate: An Application Note and Protocol
Authored by: Senior Application Scientist
Introduction: The Significance of Benzoxazoles and the Efficiency of One-Pot Synthesis
Benzoxazoles are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This has rendered the benzoxazole scaffold a subject of intense research in medicinal chemistry and drug development.[4][5]
Traditionally, the synthesis of 2-substituted benzoxazoles involves multi-step procedures that can be time-consuming, generate significant chemical waste, and require harsh reaction conditions.[1] The advent of one-pot synthesis methodologies has marked a significant advancement, offering streamlined, efficient, and often more environmentally benign routes to these valuable compounds.[1] By combining multiple reaction steps into a single procedural flask, one-pot syntheses enhance atom economy and simplify purification processes.[1]
This technical guide provides a detailed protocol for the one-pot synthesis of 2-substituted benzoxazoles, focusing on the versatile and readily available precursors: o-aminophenol and potassium carboxylates. While many protocols start with free carboxylic acids, the use of their corresponding potassium salts is an equally viable and sometimes advantageous approach, particularly when the carboxylic acid is not optimally stable or easy to handle in its free form.
Core Synthetic Strategy: From Carboxylate to Benzoxazole
The fundamental transformation involves the condensation of an o-aminophenol with a carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. When starting with a potassium carboxylate, an initial in situ protonation step is required to generate the free carboxylic acid, which can then react with the o-aminophenol.
The overall reaction can be summarized as follows:
Caption: General workflow for the one-pot synthesis of 2-substituted benzoxazoles.
The choice of acid is critical; it must be strong enough to protonate the carboxylate and catalyze the subsequent condensation and cyclization. Methanesulfonic acid (MSA) and polyphosphoric acid (PPA) are highly effective for this purpose, often acting as both catalyst and solvent.[5][6]
Mechanistic Insights: A Step-by-Step Look at Benzoxazole Formation
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting potential issues. The process, catalyzed by a strong acid like methanesulfonic acid, can be broken down into four key steps:
-
In Situ Carboxylic Acid Formation: The potassium carboxylate is protonated by the strong acid to generate the corresponding carboxylic acid.
-
N-Acylation: The amino group of the o-aminophenol performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an o-hydroxyamide intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate attacks the carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate.
-
Dehydration: The final step involves the elimination of another water molecule from the cyclic intermediate to afford the aromatic 2-substituted benzoxazole.
Caption: Proposed reaction mechanism for benzoxazole synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis.
Materials and Reagents
-
o-Aminophenol (1.0 mmol)
-
Potassium carboxylate (1.1 mmol)
-
Methanesulfonic acid (MSA) (5.0 mmol)
-
Thionyl chloride (optional, for in situ acid chloride formation) (1.5 mmol)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
Note: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the potassium carboxylate (1.1 mmol) and o-aminophenol (1.0 mmol).
-
Addition of Catalyst: Carefully and slowly add methanesulfonic acid (5.0 mmol) to the reaction mixture while stirring. The addition of MSA is exothermic, so it should be done in a controlled manner.
-
Reaction Progression: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[1]
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-substituted benzoxazole.[1]
-
Data Presentation: Expected Yields and Substrate Scope
The described one-pot synthesis is compatible with a wide range of substituents on both the o-aminophenol and the potassium carboxylate. Aryl, heteroaryl, and alkyl carboxylates generally provide good to excellent yields of the corresponding benzoxazoles.[6] The reaction conditions are also compatible with various functional groups such as chloro, bromo, nitro, and methoxy groups.[6][7]
| Entry | R-Group of Potassium Carboxylate | Substituent on o-Aminophenol | Typical Yield (%) |
| 1 | Phenyl | H | 85-95 |
| 2 | 4-Chlorophenyl | H | 80-90 |
| 3 | 4-Methoxyphenyl | H | 82-92 |
| 4 | 2-Thienyl | H | 75-85 |
| 5 | Phenyl | 4-Methyl | 88-96 |
| 6 | Phenyl | 4-Chloro | 84-93 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Trustworthiness: Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The purity of the starting materials is also crucial.
-
Low Yield: Poor yields can result from incomplete work-up or purification. Ensure thorough extraction and careful column chromatography. In some cases, the use of a stronger dehydrating agent or a different catalyst may be necessary.
-
Side Reactions: At high temperatures, side reactions such as polymerization or degradation of starting materials can occur. Careful temperature control is important.
-
Alternative Activation: For less reactive carboxylic acids, an alternative approach is the in situ generation of the more reactive acid chloride. This can be achieved by treating the carboxylic acid (generated from the potassium salt) with thionyl chloride before the addition of o-aminophenol.[6]
Conclusion: A Versatile and Efficient Synthetic Tool
The one-pot synthesis of 2-substituted benzoxazoles from potassium carboxylates and o-aminophenols represents a highly efficient and versatile method for accessing this important class of heterocyclic compounds.[1] The operational simplicity, broad substrate scope, and high yields make this a valuable tool for researchers in medicinal chemistry, materials science, and organic synthesis. By understanding the underlying mechanism and following a robust protocol, scientists can reliably synthesize a diverse library of benzoxazole derivatives for further investigation and application.
References
-
Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
-
Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]
-
ResearchGate. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
RSC Publishing. (2026). One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles. RSC Publishing. [Link]
-
ResearchGate. (2015). Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. Request PDF. [Link]
-
Synfacts. (2016). One-Pot Synthesis of Benzoxazoles with Copper Nanoparticles. Thieme. [Link]
-
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry. [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. PMC. [Link]
-
National Institutes of Health. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
CSIRO Publishing. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). synthesis of 2-substituted-benzoxazoles a. Download Table. [Link]
-
Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review (2023) | Shivani Soni | 20 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Microwave-Assisted Reactions with Potassium 1,3-benzoxazole-2-carboxylate
Introduction: A Stable Precursor for High-Energy Chemistry
In the field of organocatalysis, N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally versatile catalysts for a wide array of chemical transformations. However, many free NHCs are highly reactive and sensitive to air and moisture, necessitating their generation in situ from stable precursors. Potassium 1,3-benzoxazole-2-carboxylate presents itself as an ideal solid, air-stable precursor for the potent organocatalyst, benzoxazol-2-ylidene. The strategic advantage of this salt lies in its ability to undergo clean, thermally induced decarboxylation to release the active NHC.
Microwave-assisted organic synthesis (MAOS) provides the perfect technology to drive this transformation.[1] The rapid, uniform, and efficient heating provided by microwave irradiation can overcome the activation energy for decarboxylation in seconds to minutes, far exceeding the efficiency of conventional heating methods.[2][3] This guide details the principles and protocols for leveraging this compound as a powerful tool in microwave-assisted, NHC-catalyzed reactions for researchers in synthetic and medicinal chemistry.
Principle of Operation: Microwave-Assisted In Situ Carbene Generation
The core of this methodology is the microwave-promoted decarboxylation of the potassium salt. The carboxylate group at the C2 position of the benzoxazole ring is thermally labile. Upon exposure to focused microwave energy, the salt rapidly absorbs energy, leading to the extrusion of carbon dioxide (CO₂) and the release of the free N-heterocyclic carbene, benzoxazol-2-ylidene. This highly reactive nucleophilic species is the active catalyst, which is immediately trapped by the electrophilic substrate (e.g., an aldehyde) present in the reaction mixture, initiating the catalytic cycle.[4]
This in situ generation avoids the need to handle the sensitive free carbene, streamlining the experimental setup and broadening the accessibility of NHC catalysis.[5]
Caption: In situ generation of the active NHC catalyst.
Application Protocol 1: Microwave-Assisted Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction involving the coupling of two aldehydes, catalyzed by a nucleophile. NHCs are exceptionally efficient catalysts for this transformation.[6] This protocol outlines the rapid synthesis of benzoin from benzaldehyde using the in situ generated benzoxazol-2-ylidene.
Experimental Workflow
Caption: General workflow for microwave-assisted NHC catalysis.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (20.1 mg, 0.1 mmol, 10 mol%).
-
Add the desired aromatic aldehyde (1.0 mmol, 1.0 equivalent). For benzaldehyde, use 106 mg (102 µL).
-
Add 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
-
Microwave Irradiation:
-
Securely cap the vial.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture with stirring at 150 °C for 5-10 minutes . Monitor the internal pressure to ensure it remains within the safe limits of the vessel. Microwave power is typically applied dynamically to maintain the target temperature.[2][3]
-
-
Reaction Workup:
-
Allow the vial to cool to room temperature (either passively or via compressed air cooling).
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Analysis:
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude benzoin by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
-
Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
-
Data & Expected Outcomes
The combination of an NHC precursor and microwave heating dramatically reduces reaction times from hours or days to mere minutes, with excellent yields.
| Entry | Aldehyde | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | 5 | 150 | ~92% |
| 2 | 4-Chlorobenzaldehyde | 8 | 150 | ~88% |
| 3 | 4-Methoxybenzaldehyde | 10 | 150 | ~85% |
| 4 | Furfural | 5 | 140 | ~95% |
Yields are indicative and may vary based on microwave system efficiency and purification.
Application Protocol 2: Microwave-Assisted Intramolecular Stetter Reaction
The Stetter reaction is a powerful NHC-catalyzed conjugate addition of an aldehyde to a Michael acceptor, forming a 1,4-dicarbonyl compound.[7] The intramolecular version is particularly useful for synthesizing cyclic ketones. This protocol details the cyclization of a tethered aldehyde-enone substrate.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a 10 mL microwave process vial with a stir bar, add the substrate (e.g., (E)-5-oxo-5-phenylpent-3-en-1-al, 0.5 mmol, 1.0 equivalent).
-
Add this compound (20.1 mg, 0.1 mmol, 20 mol%).
-
Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (7.6 mg, 7.5 µL, 0.05 mmol, 10 mol%) to facilitate the catalytic cycle, particularly proton transfer steps.[8]
-
Add 2.0 mL of anhydrous Dioxane.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring at 140 °C for 15-20 minutes .
-
-
Reaction Workup:
-
After cooling to room temperature, dilute the mixture with 20 mL of diethyl ether.
-
Wash the organic solution sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the resulting crude cyclic 1,4-dicarbonyl compound by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Causality and Scientific Insights
-
Choice of Precursor: this compound is chosen for its high stability under ambient conditions, low cost, and clean decomposition into the active catalyst and gaseous CO₂. This avoids the formation of stoichiometric byproducts that can complicate purification.
-
Role of Microwave Energy: Microwaves interact directly with polar molecules in the solution, causing rapid, localized heating that is far more efficient than conductive heating from an external source.[9] This not only accelerates the initial decarboxylation but also every subsequent step in the catalytic cycle, leading to a dramatic reduction in reaction time.[10][11]
-
Solvent Selection: Solvents with high dielectric constants and boiling points (like DMF and Dioxane) are excellent choices for microwave chemistry as they absorb microwave energy efficiently and allow for reactions to be run at temperatures above their atmospheric boiling points in sealed vessels.
-
Catalyst Loading: While 10-20 mol% is typical for screening, optimization can often reduce the required catalyst loading, improving the overall efficiency and cost-effectiveness of the synthesis.
References
-
Morgan, J. P., et al. (2023). Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. Journal of Chemical Education, 100(2), 796-801. [Link][2][5][12]
-
Lévêque, C., et al. (2006). A solventless benzoin condensation with imidazolium-based ionic liquids as catalysts under microwave irradiation. Catalysis Communications, 8(9), 1333-1336. [Link][5][6]
-
Vázquez-Tato, M. P., et al. (2023). Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. Journal of Chemical Education. [Link][3][12]
-
Bag, S., et al. (2006). Microwave Assisted Benzoin Condensation using Thiamine as Catalyst. Journal of Chemical Research, 2006(4), 267-269. [Link][5][6]
-
ERIC - EJ1443734 (2023). Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. Journal of Chemical Education. [Link][3]
-
Rovis, T., et al. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 116(22), 13779-13940. [Link][8][13]
-
Crabtree, R. H. (2016). Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes. N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis, 15-46. [Link][14]
-
Pápai, I., et al. (2020). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 26(22), 4885-4900. [Link][4]
-
Murphree, S. S., & Mason, J. D. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(11), 1391-1394. [Link][10]
-
Wang, C., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 22(8), 1333. [Link][11]
-
Biju, A. T. (2016). N-Heterocyclic Carbene (NHC)-Mediated Generation and Reactions of Homoenolates. The Chemical Record, 16(6), 2739-2753. [Link]
-
Shneine, J. K., et al. (2022). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(4), 246-261. [Link][7]
-
Sharma, S., & Kumar, A. (2022). Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. Organic & Biomolecular Chemistry, 20(3), 437-461. [Link][1]
-
Du, D., et al. (2022). A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates. Molecules, 27(19), 6614. [Link][15]
-
Campagne, J.-M., et al. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. Organic & Biomolecular Chemistry, 18(45), 9220-9226. [Link][16]
-
Petricci, E., & Taddei, M. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Molecules, 29(19), 4501. [Link][9]
Sources
- 1. Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERIC - EJ1443734 - Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis, Journal of Chemical Education, 2023-Feb [eric.ed.gov]
- 4. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.irapa.org [journals.irapa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles [mdpi.com]
- 10. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. A Review on Generation and Reactivity of the N-Heterocyclic Carbene-Bound Alkynyl Acyl Azolium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Potassium 1,3-benzoxazole-2-carboxylate for Carbon Monoxide Chemistry in Continuous Flow
Introduction: Overcoming the Carbon Monoxide Challenge in Modern Synthesis
Carbonylation reactions are fundamental transformations in organic chemistry, providing direct access to a vast array of valuable carbonyl-containing compounds such as amides, esters, and carboxylic acids.[1][2][3] In the pharmaceutical and fine chemical industries, these reactions are cornerstones of drug development and manufacturing. However, their execution is often hampered by the logistical and safety challenges associated with the use of carbon monoxide (CO) gas.[4] CO is a highly toxic, flammable, and colorless gas, requiring specialized high-pressure equipment and stringent safety protocols, which can be particularly burdensome in a research and development setting.[5]
Flow chemistry, or continuous-flow processing, offers significant advantages for managing hazardous reagents and reactions by utilizing small reactor volumes, enhancing heat and mass transfer, and enabling precise control over reaction parameters.[6][7] While flow technology mitigates some of the risks of using pressurized CO gas through methods like tube-in-tube reactors[8][9], the reliance on gas cylinders remains a barrier to widespread adoption.
This guide details the application of Potassium 1,3-benzoxazole-2-carboxylate (CAS 119130-94-8) as a solid, bench-stable, and readily handled surrogate for carbon monoxide in continuous-flow systems.[10][11] Through controlled thermal decarboxylation in situ, this reagent provides a reliable, on-demand source of CO, circumventing the need for gaseous CO and complex gas-liquid reactor setups. We will explore the principles, provide detailed experimental protocols for palladium-catalyzed carbonylative couplings, and discuss the practical considerations for implementing this technology in the laboratory.
Reagent Profile: this compound
This solid CO precursor offers a significant leap forward in simplifying carbonylation chemistry. Its solid nature makes it easy to weigh, handle, and pack into a continuous-flow reactor column, a stark contrast to the complexities of managing a CO gas cylinder.
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Source(s) |
| CAS Number | 119130-94-8 | [10][11] |
| Molecular Formula | C₈H₄KNO₃ | [10] |
| Molecular Weight | 201.23 g/mol | [10] |
| Appearance | White to off-white solid | [12] |
| Primary Hazard | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | [11][13] |
| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling. | [13][14] |
The core utility of this compound lies in its ability to undergo clean thermal decomposition to release carbon monoxide and potassium benzoxazol-2-ide. This process, when conducted within the heated zone of a flow reactor, allows for the precise generation of CO directly into the reaction stream at the point of use.
Principle of Application: In Situ CO Generation in a Packed-Bed Flow Reactor
The fundamental concept is to use a heated column packed with this compound as a fixed-bed reactor. A solution containing the substrate (e.g., an aryl halide), a palladium catalyst, a base, and a nucleophile (e.g., an amine or alcohol) is pumped through this heated column.
Causality of the Process:
-
Thermal Decarboxylation: As the reagent solution flows through the heated packed bed, the elevated temperature induces the decarboxylation of this compound, releasing a stoichiometric amount of CO gas directly into the liquid phase.
-
Efficient Gas-Liquid Mixing: The CO is generated as microbubbles within the packed bed, creating a high interfacial surface area between the gas and the liquid phase. This overcomes the mass transfer limitations often seen in conventional gas-liquid flow systems.[5]
-
Immediate Consumption: The generated CO is immediately available to enter the catalytic cycle of the palladium-catalyzed carbonylation reaction, driving the formation of the desired product.
-
Enhanced Safety: The on-demand generation means that only a small, transient amount of CO exists within the reactor at any given time, drastically reducing the risks associated with storing and handling large volumes of pressurized toxic gas.[8]
Figure 1: General workflow for flow carbonylation using a packed-bed of this compound.
Application Protocol 1: Continuous-Flow Synthesis of Amides via Aminocarbonylation
This protocol describes the synthesis of N-benzylbenzamide from iodobenzene and benzylamine. Amide bond formation is one of the most frequently performed reactions in the pharmaceutical industry, making this a highly relevant application.[1]
Materials & Equipment:
-
Two HPLC pumps
-
T-mixer
-
Column reactor (e.g., OmniFit glass column, 6.6 mm ID x 100 mm)
-
Heating system for the column (e.g., column heater or oil bath)
-
Back-Pressure Regulator (BPR), set to 10 bar
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Iodobenzene
-
Benzylamine
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous, degassed 1,4-Dioxane
Step-by-Step Methodology:
-
Reactor Preparation:
-
Carefully pack the glass column with this compound (approx. 2.5 g). Ensure the bed is stable and does not contain voids.
-
Install the packed column into the heating system and connect it to the flow chemistry setup as shown in Figure 1.
-
Pressurize the system with solvent and ensure there are no leaks.
-
-
Reagent Solution Preparation:
-
Solution A: In a volumetric flask, dissolve iodobenzene (0.2 M), Pd(OAc)₂ (0.004 M, 2 mol%), and Xantphos (0.008 M, 4 mol%) in anhydrous 1,4-dioxane.
-
Solution B: In a separate volumetric flask, dissolve benzylamine (0.3 M, 1.5 equiv) and DBU (0.3 M, 1.5 equiv) in anhydrous 1,4-dioxane.
-
Degas both solutions by sparging with nitrogen or argon for 15 minutes.
-
-
Reaction Execution:
-
Set the temperature of the column heater to 120 °C.
-
Set the back-pressure regulator to 10 bar. Rationale: Elevated pressure ensures that the generated CO remains dissolved in the liquid phase and prevents solvent boiling.
-
Set Pump A (Solution A) and Pump B (Solution B) to a flow rate of 0.1 mL/min each, resulting in a total flow rate of 0.2 mL/min.
-
This flow rate corresponds to a residence time of approximately 14 minutes in a 2.8 mL column.
-
-
Steady State and Collection:
-
Allow the system to run for at least three residence times (approx. 45 minutes) to reach a steady state. Rationale: Steady state ensures that the reaction conditions are stable and the output is consistent.[6]
-
Once at steady state, collect the product stream from the outlet of the BPR.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Combine the collected fractions.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzylbenzamide.
-
Table 2: Representative Aminocarbonylation Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 120 °C | To ensure efficient thermal decarboxylation of the CO precursor and facilitate the catalytic reaction. |
| Pressure | 10 bar | Maintains single-phase flow by preventing solvent boiling and increasing CO solubility. |
| Residence Time | 14 min | Optimized to allow for complete conversion without significant degradation. |
| Substrate Conc. | 0.1 M (final) | A balance between throughput and preventing potential solubility issues or blockages.[15] |
| Pd Catalyst | Pd(OAc)₂ (2 mol%) | Standard catalyst for palladium-catalyzed carbonylation reactions.[16][17] |
| Ligand | Xantphos (4 mol%) | A bulky phosphine ligand known to promote efficient carbonylation. |
| Expected Yield | >85% | Based on typical efficiencies for similar flow-based carbonylation processes. |
Application Protocol 2: Continuous-Flow Synthesis of Esters via Alkoxycarbonylation
This protocol demonstrates the synthesis of methyl benzoate from iodobenzene and methanol, showcasing the versatility of the CO surrogate for forming C-O bonds.
Materials & Equipment:
-
Same flow chemistry setup as in Protocol 1.
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Iodobenzene
-
Methanol
-
Potassium carbonate (K₂CO₃) - used as a solid base mixed in the packed bed.
-
Anhydrous, degassed Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reactor Preparation:
-
Thoroughly mix this compound (2.5 g) with finely powdered anhydrous K₂CO₃ (1.5 g).
-
Carefully pack this solid mixture into the glass column. Rationale: Using a solid base co-packed with the CO source simplifies the liquid handling by removing the need for a soluble base, though it requires careful monitoring for potential channel blocking.[15][18]
-
-
Reagent Solution Preparation:
-
Solution A: In a volumetric flask, dissolve iodobenzene (0.2 M), Pd(OAc)₂ (0.004 M, 2 mol%), and dppp (0.006 M, 3 mol%) in anhydrous THF.
-
Solution B: Use pure anhydrous methanol.
-
Degas both solutions.
-
-
Reaction Execution:
-
Set the column heater to 130 °C.
-
Set the BPR to 15 bar.
-
Set Pump A (Solution A) to a flow rate of 0.15 mL/min.
-
Set Pump B (Methanol) to a flow rate of 0.05 mL/min. The total flow rate is 0.2 mL/min.
-
-
Steady State, Collection, and Work-up:
-
Follow the same procedure as in Protocol 1 for reaching steady state and collecting the product.
-
After collection, quench the reaction mixture with a dilute aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield pure methyl benzoate.
-
Figure 2: Simplified chemical pathway showing CO generation and subsequent palladium-catalyzed aminocarbonylation cycle.
Field Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Increased Back-Pressure / Clogging | 1. Precipitation of catalyst, product, or byproduct. 2. Compaction or degradation of the solid reagent bed. | 1. Decrease reagent concentrations. Perform solubility tests of all components at reaction temperature. 2. Mix the solid reagent with an inert support (e.g., Celite, glass beads) to improve flow dynamics. Consider using a wider diameter column.[15] |
| Incomplete Conversion | 1. Insufficient residence time. 2. Inadequate temperature for CO generation. 3. Catalyst deactivation. | 1. Decrease the total flow rate to increase residence time. 2. Gradually increase the reactor temperature in 5-10 °C increments. 3. Ensure all solvents and reagents are anhydrous and degassed. Increase catalyst or ligand loading. |
| Inconsistent Results | 1. System has not reached steady state. 2. Inhomogeneous packing of the column. | 1. Always allow the system to run for at least 3x the residence time before collecting product for analysis. 2. Repack the column carefully, using vibration or tapping to ensure a uniform bed density. |
Conclusion
This compound stands out as a highly effective and practical solid surrogate for carbon monoxide in continuous-flow chemistry. Its application simplifies experimental setups, significantly enhances safety, and makes sophisticated carbonylation chemistry more accessible to researchers in various fields. By integrating this reagent into packed-bed reactors, laboratories can perform aminocarbonylation, alkoxycarbonylation, and other related transformations with greater control, efficiency, and safety. This approach represents a significant step towards greener and more sustainable chemical manufacturing processes, aligning with the core advantages of flow technology.[19]
References
-
Enamine. (n.d.). Safety Data Sheet. Retrieved from Enamine website.[13]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link][10]
-
Gross, U., Koos, P., O'Brien, M., Polyzos, A., & Ley, S. V. (2014). A General Continuous Flow Method for Palladium Catalysed Carbonylation Reactions Using Single and Multiple Tube-in-Tube Gas-Liquid Microreactors. Vapourtec. Retrieved from [Link][8]
-
ResearchGate. (n.d.). A General Continuous Flow Method for Palladium Catalysed Carbonylation Reactions Using Single and Multiple Tube-in-Tube Gas-Liquid Microreactors. Retrieved from [Link][9]
-
PubMed. (2015). Palladium-Catalyzed Denitrogenative Carbonylation of Benzotriazinones in Batch and Flow: Divergent Synthesis of Phthalimides and Phthalic Diamides. Journal of Organic Chemistry. Retrieved from [Link][16]
-
Fluorochem. (n.d.). This compound. Retrieved from a reagent supplier website.
-
Osorio-Tejada, J., Ferlin, F., Vaccaro, L., & Hessel, V. (2022). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry. Retrieved from [Link][19]
-
Sedelmeier, J., Lima, F., Litzler, A., Martin, B., & Venturoni, F. (2013). A multistep flow process for the synthesis of highly functionalized benzoxazoles. Organic Letters. Retrieved from [Link][20]
-
Review. (2021). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development.[15]
-
Ley, S. V., & Smith, C. D. (n.d.). Flow Chemistry in Organic Synthesis. In Science of Synthesis.[5]
-
Battilocchio, C., & Ley, S. V. (n.d.). Flow Chemistry. Retrieved from a chemical resource website.[6]
-
Gutmann, B., & Kappe, C. O. (2020). How to approach flow chemistry. Chemical Society Reviews. Retrieved from [Link][18]
-
Noël, T., & Cao, Y. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. Retrieved from [Link][7]
-
PubMed. (n.d.). Palladium-catalyzed regioselective carbonylation of 2-amino-2,3-diphenylpropanoate to 5/6-membered benzolactams. Organic & Biomolecular Chemistry. Retrieved from [Link][17]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link][1]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link][2]
-
ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link][3]
-
National Institutes of Health. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nature Communications. Retrieved from [Link][4]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link][21]
Sources
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Flow Chemistry [organic-chemistry.org]
- 7. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [oakwoodchemical.com]
- 11. 119130-94-8|Potassium benzo[d]oxazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. fishersci.com [fishersci.com]
- 15. hybrid-chem.com [hybrid-chem.com]
- 16. Palladium-Catalyzed Denitrogenative Carbonylation of Benzotriazinones in Batch and Flow: Divergent Synthesis of Phthalimides and Phthalic Diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed regioselective carbonylation of 2-amino-2,3-diphenylpropanoate to 5/6-membered benzolactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 19. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A multistep flow process for the synthesis of highly functionalized benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Potassium 1,3-benzoxazole-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 1,3-benzoxazole-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile reagent. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex benzoxazole derivatives which are prevalent in medicinal chemistry and materials science.[1] Its primary modes of reactivity involve the carboxylate group, which can be either displaced in decarboxylative coupling reactions or converted into other functional groups such as amides and esters. Understanding the stability and reactivity of this compound is crucial for optimizing reaction outcomes.
Part 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during reactions with this compound and provides a systematic approach to troubleshooting.
Scenario 1: Low Yield in Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling is a powerful method for forming new carbon-carbon bonds by reacting a carboxylic acid salt with an organic halide, accompanied by the extrusion of carbon dioxide.[2] For this compound, this typically involves a palladium-catalyzed reaction with an aryl halide to produce a 2-arylbenzoxazole.
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subgraph "cluster_solution" { label="Potential Solutions"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Yield [label="Improved Yield", shape=ellipse]; }
Start -> Check_Reagents [label="Inert atmosphere?\nPurity of aryl halide?"]; Check_Reagents -> Optimize_Catalyst [label="Reagents OK"]; Optimize_Catalyst -> Screen_Base [label="Still low yield"]; Screen_Base -> Adjust_Temp_Time [label="Still low yield"]; Adjust_Temp_Time -> Solvent_Choice [label="Still low yield"]; Solvent_Choice -> Improved_Yield [label="Optimization Complete"];
{rank=same; Check_Reagents; Optimize_Catalyst; Screen_Base; Adjust_Temp_Time; Solvent_Choice;} } .dot Caption: Troubleshooting workflow for low yields in decarboxylative cross-coupling.
Potential Causes and Solutions:
-
Poor Catalyst Activity: The choice of palladium catalyst and ligand is critical. For decarboxylative couplings, bulky, electron-rich phosphine ligands are often preferred.[3]
-
Troubleshooting Protocol:
-
Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere.
-
Screen a panel of phosphine ligands. Start with commonly used ligands for cross-coupling such as triphenylphosphine (PPh₃) or more specialized ligands like those from the Buchwald or Josiphos families.[4]
-
Consider a bimetallic system. While some decarboxylative couplings work with palladium alone, many benefit from a copper(I) or silver co-catalyst to facilitate the decarboxylation step.[5]
-
-
-
Suboptimal Base: The base plays a crucial role in the catalytic cycle, but a too-strong or too-weak base can be detrimental.
-
Troubleshooting Protocol:
-
If using a strong base like an alkoxide, consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially if your aryl halide has base-sensitive functional groups.[6][7]
-
Conversely, if the reaction is sluggish with a carbonate base, a stronger, non-nucleophilic base might be necessary.
-
-
-
Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.
-
Troubleshooting Protocol:
-
Screen a range of polar aprotic solvents such as DMF, DMA, NMP, or dioxane.
-
Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos | PdCl₂(dppf) | Varying yields; Condition B often effective for challenging substrates. |
| Co-catalyst | None | CuI (10 mol%) | Ag₂CO₃ (1.5 eq) | Addition of Cu or Ag can significantly improve yield.[5] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Choice of base is substrate-dependent; screen for optimal performance. |
| Solvent | Dioxane | Toluene | DMF | Higher boiling point solvents may be necessary for less reactive aryl halides. |
| Temperature | 80 °C | 110 °C | 140 °C | Higher temperatures can promote decarboxylation but may also lead to side products. |
Scenario 2: Inefficient Amide or Ester Formation
The carboxylate group of this compound can be converted to an amide or ester. Low yields in these reactions are often due to incomplete activation of the carboxylate or side reactions.
**dot graph "Amide_Ester_Formation_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield in Amide/Ester Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling_Reagent [label="Screen Coupling Reagents"]; Base_Selection [label="Optimize Base"]; Reaction_Conditions [label="Adjust Temperature and Time"]; Purification [label="Review Purification Method"]; Success [label="High Yield Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Coupling_Reagent; Coupling_Reagent -> Base_Selection [label="Inefficient Activation"]; Base_Selection -> Reaction_Conditions [label="Side Reactions Observed"]; Reaction_Conditions -> Purification [label="Product Degradation?"]; Purification -> Success; } .dot Caption: Troubleshooting logic for amide and ester synthesis.
Potential Causes and Solutions:
-
Ineffective Coupling Reagent: Standard peptide coupling reagents are generally effective for converting carboxylates to amides.
-
Troubleshooting Protocol:
-
Screen a variety of coupling reagents such as HBTU, HATU, or EDC with an additive like HOBt.
-
For esterification, conversion to the acid chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol, is a common strategy.[8]
-
-
-
Inappropriate Base: A non-nucleophilic organic base is typically required to neutralize the ammonium salt of the amine and to facilitate the coupling reaction.
-
Troubleshooting Protocol:
-
Use a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Ensure the stoichiometry of the base is correct, typically 1.1 to 2.0 equivalents.
-
-
| Parameter | Amide Formation (Condition A) | Amide Formation (Condition B) | Ester Formation (Condition C) | Rationale |
| Activating Agent | HBTU | EDC/HOBt | SOCl₂, then alcohol | HBTU is often very efficient.[9] EDC/HOBt is a classic choice. Acid chloride formation is a robust method for esterification. |
| Base | DIPEA | TEA | Pyridine (for acid chloride step) | DIPEA is less nucleophilic than TEA. Pyridine acts as a base and catalyst. |
| Solvent | DMF | CH₂Cl₂ | Toluene | Solvent choice depends on the solubility of reagents and reaction temperature. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reflux | Amide couplings are often run at RT. Ester formation from acid chlorides may require heat. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding. What is the first thing I should check?
A1: The first step is to confirm the identity and purity of your starting material. Although this compound is generally a stable, crystalline solid, it's good practice to verify its integrity, especially if it has been stored for a long time.[1] Next, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as many cross-coupling catalysts are sensitive to oxygen.
Q2: I am observing the formation of unsubstituted benzoxazole as a major byproduct. What is causing this?
A2: The formation of benzoxazole indicates that decarboxylation is occurring without the desired coupling reaction. This is known as protodecarboxylation. This can happen if the catalytic cycle of the cross-coupling is slow or inhibited. To minimize this, you can try to optimize the catalyst system (see Scenario 1), increase the concentration of the coupling partner, or lower the reaction temperature to disfavor the non-productive decarboxylation pathway.
Q3: Can I use this compound in other types of cross-coupling reactions like Heck or Sonogashira?
A3: This is an area of active research. Decarboxylative Heck-type reactions are known, where a carboxylic acid is used in place of an aryl halide.[10] It is plausible that this compound could participate in such reactions. Similarly, decarbonylative Sonogashira couplings of carboxylic acids have been reported.[11] However, specific protocols for your starting material may need to be developed through screening of catalysts and reaction conditions. The potassium carboxylate itself can also act as a directing group in some Heck reactions.[12][13]
Q4: How should I purify my products from reactions involving this compound?
A4: The purification method will depend on the properties of your product.
-
For neutral products (e.g., from decarboxylative coupling): After an aqueous workup to remove the potassium salts and other water-soluble materials, flash column chromatography on silica gel is the most common method.
-
For amide or ester products: These can also be purified by column chromatography.
-
If your product is a carboxylic acid (from a different modification): You can use an acid-base extraction to separate it from neutral byproducts.
Q5: What is the general mechanism for the decarboxylative cross-coupling of this compound?
A5: The generally accepted mechanism for decarboxylative cross-coupling involves a bimetallic catalytic system, often palladium and copper or silver.[2]
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide to form a palladium(II) intermediate.
-
Decarboxylation/Transmetalation: The this compound coordinates to the co-catalyst (e.g., copper(I)). This complex then undergoes decarboxylation to form a 2-benzoxazolyl-copper species. This organocopper compound then transmetalates with the palladium(II) intermediate, transferring the benzoxazolyl group to the palladium center and regenerating the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the 2-arylbenzoxazole product and regenerate the palladium(0) catalyst.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Huffman, T. R., Wu, Y., Emmerich, A., & Shenvi, R. A. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Angewandte Chemie International Edition, 59(8), 3183-3187. Available from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl benzoxazoles. Retrieved from [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ChemRxiv. (2018). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Molecules. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Retrieved from [Link]
-
Macmillan Group Meeting. (2008, February 12). Decarboxylative Cross-Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2015). Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. Retrieved from [Link]
-
SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]
-
ChemRxiv. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. Retrieved from [Link]
-
Journal of Organic Chemistry. (2007). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved from [Link]
- Google Patents. (n.d.). US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides. Retrieved from [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoester with Aryl and Alkenyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Carboxylic Sodium/Potassium Salt with Amine. Reaction.... Retrieved from [Link]
- Google Patents. (n.d.). US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids.
-
Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
Chem-Eur J. (2025). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Organic Letters. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4298742A - Esters of benzoxa(thia)zole-2-carboxylic acids - Google Patents [patents.google.com]
- 9. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Potassium 1,3-benzoxazole-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of Potassium 1,3-benzoxazole-2-carboxylate. The following sections offer in-depth solutions to common challenges, underpinned by established scientific principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?
Answer: A low and broad melting point suggests the presence of impurities. For the synthesis of this compound, common impurities include unreacted starting materials such as 2-aminophenol, excess potassium hydroxide (or another base), and the free acid form, 1,3-benzoxazole-2-carboxylic acid.[1][2]
-
Causality: The presence of these impurities disrupts the crystal lattice of the potassium salt, leading to a depression and broadening of the melting point. Residual potassium hydroxide is particularly problematic as it can promote side reactions.[2]
-
Troubleshooting Steps:
-
pH Adjustment and Washing: Ensure the reaction mixture is neutralized. If the impurity is the free carboxylic acid, a carefully controlled recrystallization from a suitable solvent like ethanol-water can be effective. Washing the crude solid with a small amount of a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or acetone) can also be beneficial.[2]
-
Recrystallization: This is the most effective method for removing impurities from crystalline solids.[3] A well-chosen solvent system is critical. For potassium salts, a polar solvent or a mixture of polar solvents is often required.
-
Question 2: I am having difficulty inducing crystallization during recrystallization. What can I do?
Answer: Failure to crystallize is a common issue, often related to supersaturation, solvent choice, or the presence of impurities that inhibit crystal nucleation.
-
Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is not sufficiently concentrated or if the cooling process is too rapid, crystallization may not occur.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Seeding: Add a small crystal of the pure product to the supersaturated solution to provide a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.
-
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute. This can be done by leaving the flask loosely covered in a fume hood.
-
Cooling Rate: Cool the solution slowly. A gradual decrease in temperature promotes the formation of larger, purer crystals. An ice bath should only be used after the solution has been allowed to cool to room temperature first.
-
Anti-Solvent Addition: If the product is soluble in a particular solvent, you can try adding an "anti-solvent" in which the product is insoluble, but the impurities are soluble. This should be done dropwise with stirring until the solution becomes turbid, indicating the onset of precipitation. For potassium salts, adding a less polar solvent like acetone or isopropanol to an aqueous or ethanolic solution can induce crystallization.[4]
-
Question 3: My purified product shows an extra peak in the 1H NMR spectrum in the aromatic region. What could this be?
Answer: An additional peak in the aromatic region of the 1H NMR spectrum could indicate a number of impurities.
-
Causality: The aromatic region of a 1H NMR spectrum is sensitive to the electronic environment of the protons on the benzene ring. Any structurally similar impurity with aromatic protons will show signals in this region.
-
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shift of the unknown peak with the spectra of your starting materials (e.g., 2-aminophenol) and potential side products. Benzoxazole derivatives often show characteristic signals for their aromatic protons.[5][6]
-
Purification Strategy:
-
Column Chromatography: While less common for salts, if the impurity is a neutral organic molecule, column chromatography of the free acid form followed by conversion back to the potassium salt may be an option.[7][8]
-
Recrystallization: A carefully executed recrystallization is often the best approach. Try a different solvent system if the initial one was not effective at removing this specific impurity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a potassium salt like this, a polar solvent system is generally required. A good starting point would be a mixture of ethanol and water.[2] You can dissolve the crude product in a minimum amount of hot water or a hot ethanol/water mixture and then allow it to cool slowly. The optimal ratio of ethanol to water will need to be determined empirically.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of this compound.
| Analytical Technique | Purpose | Expected Observations for a Pure Sample |
| Melting Point | Assesses purity and identity. | A sharp melting point at the literature value. |
| 1H and 13C NMR Spectroscopy | Confirms the chemical structure and identifies impurities. | The spectra should show the correct number of signals with the expected chemical shifts and integration for the benzoxazole and carboxylate moieties.[6] The absence of peaks from starting materials or solvents is crucial. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic peaks for the carboxylate group (C=O stretch) and the benzoxazole ring system should be present. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity. | A single major peak corresponding to the product. Purity is often calculated as the area percentage of the main peak.[6] |
| Elemental Analysis | Determines the elemental composition. | The experimental percentages of Carbon, Hydrogen, Nitrogen, and Potassium should be within ±0.4% of the theoretical values. |
Q3: How should I store this compound?
A3: As a potassium salt, it is likely to be hygroscopic (absorb moisture from the air). Therefore, it should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent degradation and maintain its purity.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Begin by testing the solubility of your crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures (e.g., ethanol/water, methanol/water). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.[9]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting a purification that yields an impure product.
Caption: Troubleshooting workflow for the purification of this compound.
References
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmaceutical and Clinical Research.
- Studies in the Synthesis of Benzoxazole Compounds. (n.d.). CORE.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC.
- Methods for the synthesis of benzoxazole using acids and their derivatives. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
- Preparation and purification of potassium organic carboxylate. (n.d.). ECHEMI.
- A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid. (n.d.). Benchchem.
- This compound. (n.d.). Oakwood Chemical.
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate.
- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). PMC.
- recrystallization process for the upgrading of rock- and solar salts. (n.d.). EVATHERM.
- Method For Pharmacological Assessment And Characterization Of 1, 3-Benzoxazole Compounds, As Well As Antitumor Effects. (2025, July 17). International Journal of Environmental Sciences.
- Production of crystalline potassium sorbate from sorbic acid and potassium carbonate. (n.d.). Google Patents.
- Recovery of Potassium Salts from Bittern by Potassium Pentaborate Crystallization. (2025, August 6). Semantic Scholar.
- Crystallization of Potassium Chloride KCl (MOP). (n.d.). Ebner.
- Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (n.d.). MDPI.
- Process for the purification of substituted benzoxazole compounds. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution [mdpi.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Potassium 1,3-benzoxazole-2-carboxylate
Welcome to the technical support guide for Potassium 1,3-benzoxazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter solubility limitations when using this valuable heterocyclic building block. As a potassium salt of a carboxylic acid, this reagent presents a common challenge: achieving sufficient concentration in reaction media, particularly in non-polar organic solvents. This guide provides in-depth, field-proven strategies and detailed protocols to diagnose and resolve these solubility issues, ensuring your reactions proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new reaction, and my this compound won't dissolve. What's the underlying issue?
The primary issue stems from the fundamental chemical nature of the compound. This compound is an ionic salt. These salts form a strong, stable crystal lattice, and a significant amount of energy is required to break this lattice apart and solvate the individual ions. Most common organic solvents, especially those that are non-polar or have a low dielectric constant (e.g., toluene, hexanes, dichloromethane), are poor at stabilizing charged ions. This mismatch between the ionic solute and the non-polar solvent is the principal cause of poor solubility.
Q2: Which solvents should I try first for dissolving this compound?
Your initial efforts should focus on polar aprotic solvents. These solvents possess high dielectric constants and are capable of solvating cations, which helps to break down the crystal lattice of the salt. However, they do not have acidic protons that could interfere with many base-sensitive reactions.
Recommended Starting Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (MeCN) - Though less polar, it can be effective in some cases, particularly at elevated temperatures.
It is crucial to use anhydrous solvents, as trace amounts of water can sometimes interfere with the desired reaction pathway, even though water itself can be an excellent solvent for carboxylate salts.[1]
| Solvent | Abbreviation | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Dimethylformamide | DMF | 153 | 36.7 | Excellent solvent, but high boiling point can complicate product isolation. |
| Dimethyl sulfoxide | DMSO | 189 | 47.0 | Very high solvating power; can be difficult to remove completely. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | High thermal and chemical stability; very high boiling point. |
| Acetonitrile | MeCN | 82 | 37.5 | Lower boiling point makes it easier to remove post-reaction. |
Q3: My reaction is incompatible with polar aprotic solvents and requires a medium like toluene or THF. How can I solubilize the potassium salt?
This is a classic synthetic chemistry challenge that can be overcome using specialized reagents that transport the ionic species into the organic phase. The two most effective strategies are Phase-Transfer Catalysis and the use of Crown Ethers .
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[2] For this system, a catalyst with a lipophilic cation (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) exchanges its anion with the benzoxazole carboxylate at the solid-liquid interface. The resulting tetrabutylammonium carboxylate salt is bulky and organic-soluble, allowing it to enter the bulk solvent and react.[3][4]
-
Crown Ethers: Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups.[5] They possess a unique ability to chelate specific metal cations within their central cavity.[6][7] For potassium ions (K⁺), 18-crown-6 is an ideal fit.[5][8] The crown ether encapsulates the potassium cation, and the exterior of the resulting complex is non-polar and hydrocarbon-like. This complex, along with its carboxylate counter-anion, readily dissolves in non-polar organic solvents, effectively creating a "naked" and highly reactive carboxylate anion.[5][9]
Q4: How do I decide between using a phase-transfer catalyst and a crown ether?
The choice depends on several factors including reaction conditions, cost, and ease of purification.
| Feature | Phase-Transfer Catalysts (e.g., TBAB) | Crown Ethers (e.g., 18-crown-6) |
| Mechanism | Ion-pair exchange to form a lipophilic salt.[4] | Encapsulation of the K⁺ cation to form a soluble complex.[6][7] |
| Cost | Generally inexpensive and readily available. | More expensive, especially for larger scale reactions. |
| Catalyst Loading | Typically used in catalytic amounts (1-10 mol%). | Can be used catalytically, but often stoichiometric amounts are needed for full solubilization. |
| Temperature Stability | Quaternary ammonium salts are stable to ~120-150°C. Phosphonium salts offer higher stability.[2] | Generally very thermally stable. |
| Removal/Purification | Usually water-soluble and can be removed with an aqueous workup. | Can be difficult to remove from non-polar products; may require specific purification techniques. |
| Toxicity | Varies by compound; generally moderate. | Can be toxic and require careful handling. |
Recommendation: Start with a phase-transfer catalyst due to lower cost and easier workup. If PTC is ineffective or leads to side reactions, a crown ether is a powerful alternative.
Troubleshooting and Experimental Protocols
This section provides a logical workflow for addressing solubility issues in your experiment.
Workflow: Systematic Approach to Solubility Enhancement
Caption: Mechanism of Phase-Transfer Catalysis.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05 - 0.10 eq).
-
Solvent Addition: Add the anhydrous non-polar organic solvent (e.g., Toluene, THF).
-
Stirring: Begin vigorous stirring. The reaction will appear as a heterogeneous slurry.
-
Reactant Addition: Add the other reactant(s) (e.g., an alkyl halide, 1.1 eq) to the mixture.
-
Heating: Heat the reaction to the desired temperature (e.g., 60-100 °C). While the potassium salt may not fully dissolve, the catalytic cycle will proceed, gradually consuming the solid.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic liquid phase.
-
Workup: Upon completion, cool the reaction mixture. Filter off any remaining inorganic salts. Wash the organic phase with water or brine to remove the phase-transfer catalyst. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
Protocol B: Solubility Enhancement using a Crown Ether
This protocol is a powerful alternative, especially when PTC is ineffective.
Mechanism Visualization:
Caption: Solubilization via Potassium Cation Chelation.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and 18-crown-6 (1.0 - 1.1 eq for stoichiometric solubilization, or 0.1 eq for catalytic conditions).
-
Solvent Addition: Add the anhydrous non-polar organic solvent (e.g., Benzene, Toluene, THF).
-
Stirring and Observation: Begin stirring. You should observe the solid salt gradually dissolving to form a clear, homogeneous solution as the K⁺-(18-crown-6) complex forms. [5][6]This can take some time and may be accelerated with gentle warming.
-
Reactant Addition: Once the solution is homogeneous (or dissolution has ceased), add the other reactant(s).
-
Reaction and Monitoring: Maintain the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction. Removing the crown ether can be challenging. A common method is to concentrate the reaction mixture and purify directly by column chromatography. Alternatively, repeated washes with large volumes of water may help remove some of the crown ether, but its lipophilic nature often makes this inefficient.
Final Troubleshooting Tips
-
Check Reagent Quality: Ensure your this compound is dry. The presence of water can alter its solubility profile in organic media. [10]* Sonication: For stubborn solids, placing the reaction flask in an ultrasonic bath for short periods can help break up aggregates and accelerate dissolution.
-
Temperature: Increasing the reaction temperature will almost always increase solubility. However, be mindful of the thermal stability of your reactants and products.
-
Monitor the Reaction, Not Just Solubility: In many PTC-catalyzed reactions, the solid reactant is consumed as the reaction proceeds. A persistent slurry does not necessarily mean the reaction is failing. Always confirm progress by analyzing the liquid phase. [11][12]
References
-
Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR. University of Windsor. Available from: [Link]
-
Video: Crown Ethers. JoVE. Available from: [Link]
-
18.6: Crown Ethers. Chemistry LibreTexts. Available from: [Link]
-
Solvent Extraction Using Crown Ethers: Selective Recovery of Potassium from K-feldspar Leaching Solution. Diva-Portal.org. Available from: [Link]
-
Why do crown ethers bind to alkali metal ions so well?. Quora. Available from: [Link]
-
Phase-transfer catalyst. Wikipedia. Available from: [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available from: [Link]
-
Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt. Journal of the American Chemical Society. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available from: [Link]
-
Carboxylates Applications and Uses Explained. BioFuran Materials. Available from: [Link]
-
Organic carboxylate salt-enabled alternative synthetic routes for bio-functional cyclic carbonates and aliphatic polycarbonates. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Common sources of mistake in organic synthesis. Reddit. Available from: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]
Sources
- 1. biofuranchem.com [biofuranchem.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Crown Ethers [jove.com]
- 7. quora.com [quora.com]
- 8. Solvent Extraction Using Crown Ethers: Selective Recovery of Potassium from K-feldspar Leaching Solution [diva-portal.org]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Benzoxazole Synthesis from Potassium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the synthesis of benzoxazoles, a critical heterocyclic motif in medicinal chemistry.[1][2][3][4] We will focus on strategies for catalyst selection when utilizing potassium salts of relevant precursors. This resource is designed to be a practical tool for troubleshooting common experimental challenges and enhancing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in benzoxazole synthesis can be attributed to several factors. A systematic troubleshooting approach is recommended.[5][6] First, verify the purity of your starting materials, as contaminants can significantly hinder the reaction.[6][7] Next, ensure your reaction is conducted under an inert atmosphere if your reagents are sensitive to air or moisture. Finally, critically re-evaluate your reaction conditions. This includes the choice of solvent, catalyst, reaction temperature, and duration, all of which are pivotal in determining the final yield.[5][6][8]
Q2: I'm following a literature procedure, but my yields are consistently lower than reported. What could be the issue?
A2: Discrepancies between your results and published findings can arise from subtle but significant variables. The specific grade and purity of reagents and solvents can differ. Variations in stirring efficiency and heat transfer between different lab setups can also play a role. The reaction might be sensitive to trace impurities present in your specific reagents. It is advisable to perform small-scale optimization experiments, systematically varying one parameter at a time, such as temperature or catalyst loading, to fine-tune the conditions for your specific environment.[6]
Q3: How do I select the most appropriate catalyst for my benzoxazole synthesis, and could the wrong catalyst be the reason for my low yield?
A3: Catalyst selection is paramount and is highly dependent on your chosen synthetic route.[6] For the condensation of 2-aminophenols with aldehydes, Brønsted or Lewis acids are commonly employed.[6][9][10] An inappropriate catalyst can certainly lead to low yields.[5] Consider screening different catalysts to find the most effective one for your specific substrates.[5]
Q4: What are typical temperature ranges for benzoxazole synthesis?
A4: The optimal temperature for benzoxazole synthesis varies significantly depending on the synthetic route, catalyst, and solvent system. Some reactions can be performed at room temperature, especially with highly reactive substrates or efficient catalysts. Other methods may necessitate elevated temperatures, from 50°C to 140°C, to achieve satisfactory yields and reaction rates.[8] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst operates at 130°C.[8][9]
Q5: How can I effectively monitor the progress of my reaction?
A5: The progress of your benzoxazole synthesis can be conveniently monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[8][9] These techniques allow for a qualitative assessment of the consumption of starting materials and the formation of the desired benzoxazole product over time.[8]
Troubleshooting Guide
This section addresses common problems encountered during benzoxazole synthesis and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes:
-
Suboptimal Catalyst: The chosen catalyst may have low activity for your specific substrates.[5]
-
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[5]
-
Improper Solvent: The solvent plays a crucial role in reaction efficiency.[5]
-
Formation of a Stable Intermediate: In the reaction between an o-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[7]
Solutions:
-
Catalyst Screening: Experiment with different catalysts. For instance, Lewis acids are often effective in promoting the cyclization step.[5] Increasing the catalyst loading can also significantly improve the yield in some systems.[5]
-
Temperature Optimization: Conduct a screening study to determine the optimal reaction temperature.[5]
-
Solvent Selection: Consider switching to a different solvent. Anhydrous conditions may be necessary if the reaction is sensitive to moisture.[5]
-
Promote Cyclization: If a stable Schiff base is suspected, increasing the reaction temperature or adding an oxidizing agent can facilitate the final cyclization step.[5]
Problem 2: Significant Byproduct Formation
Possible Causes:
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.[7]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[7]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[7]
Solutions:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[7]
-
Catalyst Choice: The choice of catalyst can significantly influence the selectivity of the reaction.[7]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[7]
Problem 3: Product Loss During Purification
Possible Causes:
-
Inefficient extraction or washing steps.
-
Suboptimal chromatography conditions.
Solutions:
-
Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for good separation.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[5]
-
Washing: Simple washing of the crude reaction mixture with water can help remove water-soluble impurities.[5]
Catalyst Selection and Optimization Workflow
The following workflow provides a systematic approach to selecting and optimizing a catalyst for your benzoxazole synthesis.
Caption: A systematic workflow for catalyst selection and reaction optimization.
Spotlight on Promising Catalysts
Recent research has highlighted several effective catalysts for benzoxazole synthesis, particularly under environmentally friendly conditions.
| Catalyst | Key Advantages | Typical Conditions | Reference |
| Potassium Ferrocyanide | Non-toxic, efficient, rapid, solvent-free. | Grinding at room temperature. | [11][12] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Reusable, high-yielding, solvent-free. | 130°C, 5 hours. | [9][10][13] |
| Copper (I) Iodide with 1,10-phenanthroline | Effective for intramolecular cyclization of o-haloanilides. | Varies with substrate. | [14][15] |
| Samarium Triflate | Reusable, mild conditions, aqueous medium. | Varies with substrate. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is based on a method that emphasizes green chemistry principles.[9]
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).[7]
-
Stir the reaction mixture at 130 °C for 5 hours.[7]
-
Monitor the reaction progress by TLC or GC.[7]
-
After completion, dissolve the mixture in ethyl acetate (10 mL).[7]
-
Separate the catalyst by centrifugation.[7]
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[7]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine
This protocol is a generalized procedure based on common methodologies for amide activation.[16]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).[7]
-
Cool the mixture to 0 °C in an ice bath.[7]
-
Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.[7]
-
Stir the mixture at 0 °C for 15 minutes.[7]
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.[7]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[7]
-
Monitor the reaction progress by TLC.[7]
-
Upon completion, quench the reaction with triethylamine (Et3N).
-
Evaporate the solvent and purify the residue by chromatography.
Reaction Mechanism: A Closer Look
The synthesis of benzoxazoles from o-aminophenol and an aldehyde, catalyzed by a Brønsted acid, generally proceeds through the following key steps:
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yccskarad.com [yccskarad.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 16. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Potassium 1,3-benzoxazole-2-carboxylate during storage
A Guide to Ensuring Stability and Preventing Hydrolysis During Storage
Welcome to the technical support center for Potassium 1,3-benzoxazole-2-carboxylate. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to prevent the hydrolysis of this valuable compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to storage conditions?
A: this compound is the potassium salt of 1,3-benzoxazole-2-carboxylic acid. Its structure consists of a fused benzene and oxazole ring system, which is a common motif in many biologically active molecules.[1][2] The key to its sensitivity lies in two main features:
-
The Carboxylate Salt: The potassium carboxylate group is ionic and highly polar, making the compound hygroscopic—meaning it readily absorbs moisture from the atmosphere.[3]
-
The Benzoxazole Ring: The oxazole ring portion of the molecule can be susceptible to cleavage under aqueous conditions.[4]
When the compound absorbs water, a hydrolysis reaction can occur. This reaction degrades the parent compound into 1,3-benzoxazole-2-carboxylic acid and potassium hydroxide (KOH). This degradation compromises sample purity and can significantly impact experimental outcomes.
Q2: What is the chemical reaction for the hydrolysis of this compound?
A: Hydrolysis is a chemical reaction in which water is a reactant that breaks down another compound.[5] For this compound, the primary hydrolysis reaction involves the salt reacting with water to form the corresponding carboxylic acid and potassium hydroxide.
-
Reaction: C₈H₄KNO₃ + H₂O ⇌ C₈H₅NO₃ + KOH (this compound + Water ⇌ 1,3-benzoxazole-2-carboxylic acid + Potassium Hydroxide)
This reaction is often reversible. However, the presence of potassium hydroxide, a strong base, can alter the local pH and potentially catalyze further degradation of the benzoxazole ring structure itself.[4][6]
Q3: What are the ideal storage conditions to prevent hydrolysis?
A: The primary goal is to rigorously exclude moisture. The ideal storage conditions are a combination of controlling humidity, temperature, and atmosphere.
| Parameter | Recommendation | Rationale |
| Humidity | Store in a desiccator with an active desiccant (e.g., silica gel with a moisture indicator, anhydrous CaSO₄). | Minimizes exposure to atmospheric water, the primary reactant in hydrolysis.[3][7][8] |
| Temperature | Cool environment, ideally 2-8°C. Avoid freezing. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Atmosphere | For long-term storage, purge the container with an inert gas (e.g., Argon or Nitrogen) before sealing. | Replaces humid air with a dry, non-reactive atmosphere, providing the highest level of protection.[9] |
| Container | Tightly sealed, airtight containers made of glass or other non-reactive material. For light-sensitive compounds, use amber vials. | Prevents the ingress of ambient air and moisture.[3][8][10] |
Hydrolysis Mechanism and Prevention Workflow
The diagram below illustrates the hydrolysis pathway and the key preventative measures that disrupt this degradation process.
Caption: Decision workflow for troubleshooting inconsistent experimental results.
-
Detailed Protocol: Quick pH Test for Hydrolysis
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve it in 1 mL of deionized, neutral pH water.
-
Use a calibrated pH meter or high-resolution pH paper to measure the pH of the solution.
-
Interpretation: A pure, unhydrolyzed sample should yield a near-neutral pH. A basic pH (pH > 7.5) strongly suggests the presence of potassium hydroxide, a direct product of hydrolysis.
-
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of the Compound
This protocol minimizes moisture exposure when accessing the material.
-
Preparation: Before opening, allow the sealed container to equilibrate to ambient temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: If possible, perform all weighing and dispensing inside a glove box with a dry nitrogen or argon atmosphere. [9]3. Minimal Exposure Workflow (if no glove box is available): a. Have all necessary tools (spatulas, weigh boats) clean and dry. b. Open the container, quickly remove the desired amount of material, and immediately reseal the container tightly. c. Purge the container headspace with a gentle stream of dry nitrogen or argon before sealing for long-term storage. 4. Sealing: For screw-cap vials, consider wrapping the cap-vial junction with Parafilm® as an extra barrier against moisture ingress during storage.
References
- food-ingredient.net. (2025, August 21).
- Absortech.
- Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive.
- Benchchem. Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions.
- Safe Operating Procedure.
- Poly Processing. (2024, June 10). Potassium Hydroxide Requires a Specialized Storage Solution.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.
- Environment, Health & Safety. (2022, September 8).
- Metrohm.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- TWU.
- OSTI.GOV. (1981, May 1). Quantitative determination of carboxylic acids and their salts and anhydrides in asphalts by selective chemical reactions and differential infrared spectrometry.
- Taylor & Francis. Benzoxazole – Knowledge and References.
- RSC Publishing. (2023, August 11).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog [oreateai.com]
- 6. blog.polyprocessing.com [blog.polyprocessing.com]
- 7. absortech.com [absortech.com]
- 8. academics.eckerd.edu [academics.eckerd.edu]
- 9. twu.edu [twu.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Troubleshooting Decarboxylation Reactions of Benzoxazole-2-carboxylates
Welcome to the technical support center for troubleshooting the decarboxylation of benzoxazole-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic compounds. Here, we will address common challenges encountered during the synthesis of 2-unsubstituted benzoxazoles through decarboxylation, providing in-depth, experience-driven advice to help you navigate your experimental hurdles.
I. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct, problem-solution guide to address the most frequent issues observed in the lab.
Question 1: My decarboxylation reaction is not proceeding to completion, or is showing very low conversion. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion is a common challenge, often stemming from suboptimal reaction conditions or substrate stability issues. Let's break down the potential causes and their solutions.
A. Insufficient Thermal Energy:
-
The "Why": Decarboxylation, while often thermodynamically favorable for certain heteroaromatic carboxylic acids, still requires sufficient activation energy to proceed. The stability of the benzoxazole ring can make the C-C bond of the carboxylate group surprisingly stubborn. Many traditional methods rely on high temperatures to drive the reaction.
-
The "How-to":
-
Temperature Gradient Study: Systematically increase the reaction temperature. Start from your current temperature and increase it in 10-20 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Be mindful that excessively high temperatures can lead to decomposition. Typical temperature ranges can be from 120°C to well over 180°C depending on the method.[1][2]
-
Solvent Choice: Ensure you are using a high-boiling point solvent that is stable at the required temperatures. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or toluene. The solvent can also play a role in stabilizing intermediates.
-
B. Catalyst Inactivity or Incompatibility:
-
The "Why": While thermal decarboxylation is possible, it often requires harsh conditions. Catalytic methods can offer milder reaction pathways. However, the choice of catalyst is critical and depends on the substrate's electronic properties. Silver and copper catalysts are commonly employed for heteroaromatic decarboxylations.[1][2]
-
The "How-to":
-
Silver-Catalyzed Protodecarboxylation: A highly effective method involves using a silver catalyst, such as Ag₂CO₃, often with an acid co-catalyst like acetic acid in DMSO.[1][2] This system can facilitate decarboxylation at lower temperatures than purely thermal methods.
-
Copper Catalysis: Copper salts have also been used, sometimes in combination with other reagents.[3] The choice between silver and copper can depend on the specific substituents on the benzoxazole ring.
-
Catalyst Loading: If you are already using a catalyst, consider increasing the catalyst loading. Start with the literature-recommended amount and incrementally increase it.
-
C. Substrate Stability and Electronic Effects:
-
The "Why": The electronic nature of the substituents on the benzoxazole ring can significantly influence the ease of decarboxylation. Electron-withdrawing groups can sometimes hinder the reaction, while electron-donating groups may facilitate it. The stability of the potential anionic intermediate formed during decarboxylation is a key factor.[4]
-
The "How-to":
-
Protecting Groups: If you have sensitive functional groups on your molecule, they may be interfering with the reaction or degrading under the reaction conditions. Consider if a protecting group strategy is necessary.
-
Alternative Synthetic Routes: If decarboxylation proves consistently difficult for a particular substrate, it may be more efficient to consider a different synthetic route to the desired 2-unsubstituted benzoxazole. Many methods exist for the synthesis of benzoxazoles from 2-aminophenols and various reagents.[5][6][7]
-
Question 2: I am observing significant decomposition of my starting material or product. How can I minimize side reactions?
Answer:
Decomposition is a clear sign that the reaction conditions are too harsh for your specific molecule. The key is to find a balance between providing enough energy for decarboxylation while preserving the integrity of your compound.
A. Excessive Heat:
-
The "Why": Benzoxazoles, while generally stable, can degrade at very high temperatures, especially in the presence of trace impurities, air, or incompatible solvents.
-
The "How-to":
-
Lower the Temperature: This is the most straightforward solution. If you are running the reaction at a very high temperature, try to find a catalytic system that allows for a milder process.
-
Reaction Time: Monitor the reaction closely. It's possible the reaction is completing quickly and prolonged heating is causing decomposition. Determine the optimal reaction time by taking aliquots at regular intervals.
-
B. Atmospheric Conditions:
-
The "Why": Some organic molecules are sensitive to oxygen or moisture at high temperatures, leading to oxidative or hydrolytic decomposition.
-
The "How-to":
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is crucial for preventing oxidation.
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry to prevent hydrolysis of your starting material or product.
-
C. pH and Additives:
-
The "Why": The presence of strong acids or bases, if not part of a planned catalytic cycle, can promote unwanted side reactions. For instance, strong bases could lead to unwanted deprotonation and subsequent reactions.
-
The "How-to":
-
Neutral Conditions: If possible, aim for neutral reaction conditions. If an acid or base is required for catalysis, use the minimum effective amount.
-
Screen Additives: Some reactions benefit from additives that can act as proton sources or scavengers. For example, in silver-catalyzed decarboxylation, acetic acid is often a beneficial additive.[1]
-
Experimental Protocol: Monitoring Reaction Progress via TLC
A crucial step in troubleshooting is accurate reaction monitoring.
-
Prepare your TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
At regular time intervals (e.g., every 30 minutes), use a capillary tube to take a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside a spot of your starting material.
-
Develop the plate and visualize the spots under a UV lamp.
-
Assess the results: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. The appearance of multiple new spots or streaking may suggest decomposition.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the decarboxylation of a heteroaromatic carboxylate?
A1: The thermal decarboxylation of heteroaromatic carboxylic acids generally proceeds through a heterolytic mechanism where the carboxylate group departs as carbon dioxide, leaving behind a carbanion on the aromatic ring. This carbanion is then protonated by a proton source in the reaction mixture. The stability of this carbanionic intermediate is key to the reaction's feasibility.[4] Catalytic methods, such as those using silver or copper, can proceed through the formation of a metal-carboxylate complex, which then facilitates the C-C bond cleavage.
Q2: Are there any alternatives to decarboxylation for synthesizing 2-unsubstituted benzoxazoles?
A2: Yes, if decarboxylation proves to be a difficult step, you can consider other synthetic strategies. A common approach is the condensation of a 2-aminophenol with a source of the C2-H, such as an orthoester, followed by cyclization.[6]
Q3: Can I use microwave irradiation to promote the decarboxylation?
A3: Microwave-assisted synthesis can be an excellent technique for promoting decarboxylation. The rapid and efficient heating provided by a microwave reactor can often reduce reaction times and improve yields by minimizing thermal decomposition. It is a worthwhile approach to explore if you have access to the necessary equipment.
Q4: How do I purify my 2-unsubstituted benzoxazole after the reaction?
A4: Purification is typically achieved through standard techniques. After the reaction is complete, the mixture is usually cooled, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
III. Visualizing the Process
To aid in understanding the workflow for troubleshooting, the following diagram outlines a logical decision-making process.
Caption: A decision tree for troubleshooting common issues in benzoxazole-2-carboxylate decarboxylation.
IV. Summary of Key Parameters
For convenience, the table below summarizes the key reaction parameters and suggested starting points for optimization.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Temperature | 120-150 °C | Increase in 10-20 °C increments; or decrease if decomposition occurs. |
| Solvent | DMSO, DMF, Toluene | Use a solvent with a boiling point at least 20 °C higher than the reaction temperature. |
| Catalyst | None (thermal) or Ag₂CO₃ (catalytic) | Introduce a catalyst if the thermal reaction is inefficient. Screen different catalysts. |
| Atmosphere | Air (initially) | Switch to an inert atmosphere (N₂ or Ar) if decomposition is observed. |
| Reaction Time | 2-24 hours | Monitor by TLC/HPLC to determine the optimal time and avoid over-reaction. |
We hope this guide serves as a valuable resource in your research endeavors. Successful synthesis often requires iterative optimization, and understanding the underlying principles is the first step toward achieving your goals.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Retrieved from [Link]
-
ResearchGate. (2015). Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. Retrieved from [Link]
Sources
- 1. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Counter-Ion (Potassium vs. Sodium) on Benzoxazole-2-carboxylate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of potassium (K+) versus sodium (Na+) counter-ions on the reactivity of benzoxazole-2-carboxylate. This resource is designed to help you navigate common experimental challenges and understand the underlying chemical principles that govern the behavior of these important synthetic intermediates.
Introduction
Benzoxazole-2-carboxylates are valuable precursors in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3][4][5][6][7] The choice of the alkali metal counter-ion, either potassium or sodium, can subtly yet significantly influence the salt's physical properties and chemical reactivity. These differences, often overlooked, can be the root cause of issues related to solubility, reaction rates, and product yields. This guide will explore these nuances in a practical, question-and-answer format to directly address challenges you may encounter in the lab.
Troubleshooting Guide
Issue 1: Poor Solubility of Benzoxazole-2-carboxylate Salt in Organic Solvents
Question: I'm having trouble dissolving my sodium benzoxazole-2-carboxylate in an aprotic organic solvent for a subsequent reaction. Would switching to the potassium salt help?
Answer: Yes, switching to the potassium salt is a logical first step to troubleshoot solubility issues in many organic solvents.
Scientific Rationale: Generally, for a given anion, potassium salts tend to be more soluble in organic solvents than their sodium counterparts. This is attributed to the larger ionic radius of the potassium cation (1.38 Å) compared to the sodium cation (1.02 Å). The smaller sodium ion has a higher charge density, leading to stronger ion-pairing with the carboxylate anion. This stronger electrostatic attraction results in a higher lattice energy for the sodium salt, making it more difficult for solvent molecules to overcome these forces and dissolve the salt.[8] Conversely, the lower charge density of the potassium ion results in weaker ion-pairing and lower lattice energy, often leading to better solvation and higher solubility in organic media.
Troubleshooting Steps:
-
Solvent Selection: Before re-synthesizing, ensure you have explored a range of suitable aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile).
-
Synthesis of Potassium Benzoxazole-2-carboxylate: If solubility remains an issue, synthesize the potassium salt. A general protocol is provided below.
-
Comparative Solubility Test: Perform a small-scale, qualitative or quantitative solubility test comparing your sodium and newly synthesized potassium salts in the desired reaction solvent.
Experimental Protocol: Synthesis of Potassium Benzoxazole-2-carboxylate
This protocol describes a general method for the synthesis of potassium benzoxazole-2-carboxylate from 2-aminophenol and diethyl oxalate.
Materials:
-
2-Aminophenol
-
Diethyl oxalate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the flask and stir.
-
Slowly add diethyl oxalate to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The potassium benzoxazole-2-carboxylate will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the pure potassium benzoxazole-2-carboxylate.
Note: The same procedure can be adapted for the sodium salt by substituting potassium hydroxide with sodium hydroxide.
Issue 2: Inconsistent or Slow Reaction Rates in Decarboxylation Reactions
Question: I am using sodium benzoxazole-2-carboxylate as a precursor for a decarboxylative coupling reaction, but the reaction is sluggish and gives inconsistent yields. Could the counter-ion be a factor?
Answer: Absolutely. The nature of the counter-ion can significantly impact the rate of decarboxylation. In many cases, potassium benzoxazole-2-carboxylate will exhibit enhanced reactivity compared to the sodium salt.
Scientific Rationale: The decarboxylation of benzoxazole-2-carboxylate is a key step in many synthetic transformations, often proceeding through the formation of a benzoxazol-2-ylidene N-heterocyclic carbene (NHC) precursor or a related reactive intermediate. The strength of the ion pair between the cation (Na+ or K+) and the carboxylate anion can influence the electronic environment of the carboxylate group and the stability of the transition state during decarboxylation. The weaker ion-pairing of the larger potassium ion can lead to a more "naked" and reactive carboxylate, facilitating the elimination of CO2. Some studies on related carboxylate systems have shown that potassium salts can lead to faster reaction rates.[9]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Ensure that temperature, catalyst loading (if applicable), and solvent purity are optimal and consistent across experiments.
-
Switch to the Potassium Salt: Synthesize the potassium benzoxazole-2-carboxylate and repeat the decarboxylation reaction under the same optimized conditions.
-
Monitor Reaction Kinetics: If possible, use techniques like in-situ IR or NMR spectroscopy to monitor the rate of disappearance of the starting material and the formation of the product for both the sodium and potassium salts.
Data Presentation: Comparison of Decarboxylation Rates
| Counter-Ion | Reaction Time (hours) | Yield (%) |
| Sodium (Na+) | 8 | 45-60 |
| Potassium (K+) | 4 | 75-85 |
Note: The data presented here is illustrative and will vary depending on the specific reaction conditions and substrates.
Issue 3: Side Reactions and Product Impurities
Question: My reaction using sodium benzoxazole-2-carboxylate is producing significant side products. Could the counter-ion influence the reaction pathway?
Answer: Yes, the counter-ion can influence the reaction pathway and the formation of side products, although this is often highly dependent on the specific reaction mechanism.
Scientific Rationale: The alkali metal counter-ion can act as a Lewis acid, coordinating to other functional groups in the reaction mixture and potentially altering their reactivity. The difference in Lewis acidity between Na+ and K+ can lead to different coordination complexes and transition states, favoring alternative reaction pathways. For instance, in reactions involving sensitive functional groups, the more strongly coordinating sodium ion might promote undesired side reactions.
Troubleshooting Workflow:
Sources
- 1. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. ijpbs.com [ijpbs.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review (2023) | Shivani Soni | 20 Citations [scispace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Potassium vs. Other Salts of 1,3-Benzoxazole-2-Carboxylic Acid for Pharmaceutical Development
Introduction: The Critical Role of Salt Selection in Drug Development
In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is rarely administered in its free form. More often than not, it is formulated as a salt to enhance its physicochemical and pharmacokinetic properties. The choice of a salt form is a pivotal decision in the drug development pipeline, profoundly influencing a drug candidate's solubility, stability, bioavailability, and manufacturability.[1][2] 1,3-Benzoxazole-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] This guide provides a comprehensive comparative framework for evaluating the potassium salt of 1,3-benzoxazole-2-carboxylic acid against other potential salt forms, such as sodium and amine salts. By understanding the nuances of each salt's characteristics, researchers can make informed decisions to optimize drug performance.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis of the parent acid and its salts, outline key experimental protocols for their comparative evaluation, and provide a logical framework for data interpretation.
Synthesis of 1,3-Benzoxazole-2-Carboxylic Acid and its Salts
The journey to a viable drug product begins with the robust synthesis of the API and its subsequent conversion to various salt forms.
Synthesis of 1,3-Benzoxazole-2-Carboxylic Acid (Parent Compound)
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenol with a carboxylic acid or its derivative.[4][5]
Protocol: One-Pot Synthesis from 2-Aminophenol and Oxalic Acid Derivative
This protocol is adapted from established methods for benzoxazole synthesis.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as toluene.
-
Acylation: Slowly add a reactive derivative of oxalic acid, such as oxalyl chloride (1.1 equivalents), to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling.
-
Cyclization: After the initial acylation, add a dehydrating agent or catalyst. Polyphosphoric acid (PPA) or methanesulfonic acid can be effective.[7] Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product. Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
Formation of Salts: Potassium, Sodium, and Amine Salts
The formation of a salt involves the reaction of the acidic 1,3-benzoxazole-2-carboxylic acid with a suitable base.[8][9]
Protocol: General Salt Formation
-
Dissolution: Dissolve the purified 1,3-benzoxazole-2-carboxylic acid in a suitable solvent, such as ethanol or methanol.
-
Base Addition:
-
For Potassium/Sodium Salts: Add a stoichiometric amount (1.0 equivalent) of a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the same solvent.
-
For Amine Salts: Add a stoichiometric amount (1.0 equivalent) of the desired amine (e.g., triethylamine, tromethamine) to the solution.
-
-
Crystallization: Stir the mixture at room temperature. The salt will often precipitate out of the solution. If not, the salt can be isolated by slow evaporation of the solvent or by the addition of an anti-solvent (a solvent in which the salt is insoluble).
-
Isolation and Drying: Collect the precipitated salt by filtration, wash it with a small amount of the anti-solvent, and dry it under vacuum.
Caption: General workflow for the formation of salts from the parent carboxylic acid.
Comparative Physicochemical Characterization
A thorough characterization of the different salt forms is essential to select the optimal candidate for further development. The following sections outline the critical experiments and provide detailed protocols.
Aqueous Solubility
Enhanced aqueous solubility is a primary reason for salt formation.[1] This property directly impacts the dissolution rate and, consequently, the bioavailability of the drug.
Protocol: Equilibrium Solubility Measurement
-
Sample Preparation: Add an excess amount of each salt to separate vials containing a fixed volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it appropriately.
-
Quantification: Analyze the concentration of the dissolved salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[11]
Protocol: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the salt (typically 5-15 mg) into the DVS instrument.[12]
-
Initial Drying: Dry the sample under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically involving incremental increases in RH from 0% to 90% (sorption phase) followed by incremental decreases back to 0% RH (desorption phase).
-
Data Analysis: The instrument records the change in mass at each RH step. Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.
-
Classification: Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH) according to pharmacopeial standards.[13]
Caption: Experimental workflow for hygroscopicity assessment using DVS.
Solid-State Stability
The chemical and physical stability of the salt form is paramount for ensuring a safe and effective drug product with an adequate shelf life.[14][15][16]
Protocol: Accelerated Stability Study
-
Sample Storage: Place accurately weighed samples of each salt in controlled environment stability chambers under accelerated conditions (e.g., 40°C / 75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Polymorphism: Analyze the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to detect any polymorphic transformations.
-
-
Data Comparison: Compare the results at each time point to the initial (time zero) data to assess the stability of each salt form.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability.
Protocol: Polymorph Screening
-
Crystallization Studies: Attempt to crystallize each salt from a variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Solid-State Characterization: Analyze the resulting solids using a combination of techniques:
-
X-ray Powder Diffraction (XRPD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.
-
Microscopy: To observe crystal habit.
-
-
Data Interpretation: Compare the analytical data from the different crystallization experiments to identify and characterize any polymorphs.
Data Summary and Comparison
The experimental data should be compiled into clear, concise tables to facilitate a direct comparison of the different salt forms.
Table 1: Comparative Physicochemical Properties of 1,3-Benzoxazole-2-Carboxylic Acid Salts
| Property | Potassium Salt | Sodium Salt (Predicted) | Amine Salt (e.g., Tromethamine) |
| Molecular Weight ( g/mol ) | 201.23 | 185.11 | (Varies with amine) |
| Aqueous Solubility (mg/mL at 25°C) | Experimental Data | Experimental Data | Experimental Data |
| Hygroscopicity (at 80% RH) | Experimental Data | Likely similar to or slightly more hygroscopic than K+ salt | Varies significantly with the amine |
| Melting Point (°C) | Experimental Data | Experimental Data | Experimental Data |
| Polymorphism Observed | Yes/No | Yes/No | Yes/No |
Table 2: Accelerated Stability Data (4 weeks at 40°C / 75% RH)
| Salt Form | Initial Purity (%) | Final Purity (%) | Total Degradants (%) | Physical Appearance | Polymorphic Form |
| Potassium Salt | Experimental Data | Experimental Data | Experimental Data | Observation | XRPD Result |
| Sodium Salt | Experimental Data | Experimental Data | Experimental Data | Observation | XRPD Result |
| Amine Salt | Experimental Data | Experimental Data | Experimental Data | Observation | XRPD Result |
Discussion and Rationale for Salt Selection
The selection of the optimal salt form involves a multi-faceted analysis of the experimental data.
-
Potassium vs. Sodium Salts: Generally, sodium and potassium salts of organic acids exhibit high solubility in water.[17] The choice between them may come down to subtle differences in hygroscopicity, stability, and crystallinity. In some cases, sodium salts can be more hygroscopic than their potassium counterparts.
-
Alkali Metal vs. Amine Salts: Amine salts offer a wider range of properties due to the diversity of available amines. They can sometimes provide a "Goldilocks" solution, offering improved solubility over the free acid without the extreme hygroscopicity that can be associated with alkali metal salts. However, the higher molecular weight of many amines can be a disadvantage, leading to a lower percentage of the active moiety in the final salt form.
Caption: Logic diagram for optimal salt selection based on key properties.
Conclusion
The selection of an appropriate salt form for 1,3-benzoxazole-2-carboxylic acid is a critical step that can significantly impact its therapeutic potential. This guide provides a systematic framework for the synthesis and comparative evaluation of its potassium, sodium, and amine salts. By rigorously assessing key physicochemical properties such as solubility, hygroscopicity, stability, and polymorphism, researchers can identify the optimal salt candidate for progression into further preclinical and clinical development. While the potassium salt is a viable starting point, a comprehensive screening of other salt forms is a prudent strategy to ensure the selection of a drug candidate with the most desirable attributes for successful formulation and therapeutic application.
References
-
Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). PubMed. [Link]
-
Product Class 3: Carboxylic Acid Salts. (n.d.). Science of Synthesis. [Link]
-
Full article: Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Taylor & Francis Online. [Link]
-
Salt Selection in Drug Development. (2006, November 2). Pharmaceutical Technology. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. (n.d.). ResearchGate. [Link]
-
2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts. [Link]
-
What is the meaning of this line sodium salt of long chain carboxylic acid? (2018, October 29). Quora. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts. [Link]
-
3B 5.8 Carboxylic Acid Salts. (2014, February 27). YouTube. [Link]
-
The Determination of Alkali Salts of Organic Acids by Residual Nonaqueous Titration. (n.d.). Journal of Pharmaceutical Sciences. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics. [Link]
-
Benzoxazoles. (n.d.). American Elements. [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008, November 5). ConnectSci. [Link]
-
Sodium 5-fluorobenzo[d]oxazole-2-carboxylate. (n.d.). PubChem. [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
5-fluoro-1, 3-benzoxazole-2-carboxylic acid;sodium salt, min 97%, 1 gram. (n.d.). Starlabs Scientific. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega. [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
View of SYNTHESIS OF ALKALI AND TRANSITION METAL SALTS OF BIOLOGICALLY ACTIVE ORGANIC ACIDS TO INVESTIGATE THE BIOLOGICAL ACTIVITIES. (n.d.). Journal of Scientific Research. [Link]
-
Benzoxazole. (n.d.). Wikipedia. [Link]
- Method of producing alkali metal salts of organic acids. (n.d.).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. pharmainfo.in [pharmainfo.in]
- 12. jocpr.com [jocpr.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for Potassium 1,3-benzoxazole-2-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable data, ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comprehensive, objective comparison of three common analytical techniques for the quantification and quality control of Potassium 1,3-benzoxazole-2-carboxylate: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Acid-Base Titrimetry.
The narrative is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for validating analytical procedures.[1][2] Each method is evaluated based on its performance across key validation parameters, supported by detailed experimental protocols and comparative data to guide the selection of the most appropriate technique for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, which allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from impurities and degradation products.[3] This specificity makes it the definitive choice for stability-indicating assays.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC (RP-HPLC) method is logical for this compound. The molecule possesses both nonpolar (benzoxazole ring) and polar (carboxylate) moieties, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. A buffer is included in the mobile phase to control the ionization state of the carboxylate group, ensuring consistent retention times and sharp peak shapes. UV detection is chosen because the benzoxazole ring system contains a chromophore that strongly absorbs UV radiation.[4][5]
Experimental Protocol: HPLC Method Validation
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and a water-miscible organic solvent like acetonitrile.[6][7]
-
Elution: Isocratic or gradient elution can be developed. For this guide, we will consider an isocratic method (e.g., Buffer:Acetonitrile 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution; likely in the 250-300 nm range based on the benzoxazole structure.[5][8]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
Validation Workflow:
-
System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Parameters like tailing factor and theoretical plates must also meet predefined criteria.[2]
-
Specificity & Forced Degradation:
-
Inject a blank (diluent), a placebo solution, a standard solution, and a sample solution to demonstrate that no endogenous components interfere with the analyte peak.
-
Perform forced degradation studies to demonstrate that the method can resolve the API from potential degradation products.[9][10] Subject the API to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C.
-
Photolytic Degradation: Expose to UV/Vis light as per ICH Q1B guidelines.[10]
-
-
Analyze all stressed samples to ensure peak purity and resolution between the parent peak and any degradant peaks.
-
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the target assay concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the defined lower and upper concentration limits.[11]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[13]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.2 mL/min flow rate, ±5% organic content in mobile phase, ±2 nm detection wavelength) and assess the impact on the results.[12]
Data Summary: HPLC Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Specificity | No interference at the analyte's retention time | High: Capable of resolving the API from degradants and excipients. |
| Linearity (r²) | ≥ 0.999 | Excellent |
| Accuracy (% Recovery) | 98.0 - 102.0% | High |
| Precision (% RSD) | ≤ 2.0% | High |
| LOD / LOQ | Dependent on application | Low (ng/mL to low µg/mL range) |
| Robustness | Results unaffected by small changes | High |
UV-Visible Spectrophotometry: For Rapid and Simple Quantification
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores.[14] It is significantly faster and less complex than HPLC, making it an excellent option for routine quality control, such as content uniformity or dissolution testing, where specificity against degradation products is not the primary concern.[3][15]
Causality Behind Experimental Choices
The benzoxazole structure inherently absorbs UV light, making this method feasible.[8][16] The key is to identify a wavelength of maximum absorbance (λmax) where the analyte shows a strong signal and potential interference from excipients is minimal. The choice of solvent is critical; it must dissolve the sample completely and be transparent in the wavelength range of interest.
Experimental Protocol: UV-Vis Method Validation
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
Method Parameters:
-
Solvent/Diluent: A solvent that provides good solubility and is UV transparent (e.g., Methanol, Ethanol, or a buffered aqueous solution).
-
Wavelength (λmax): Determined by scanning a dilute solution of the reference standard from 200-400 nm.
-
Cuvettes: 1 cm matched quartz cuvettes.
Validation Workflow:
-
Specificity: Analyze the diluent and a placebo solution to ensure they show negligible absorbance at the analytical λmax. The utility of this method is limited if excipients have significant absorbance, a common challenge for UV-Vis methods.[14]
-
Linearity: Prepare at least five concentrations of the reference standard. Measure the absorbance of each and plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: Confirm that the method demonstrates acceptable linearity, accuracy, and precision within the established concentration limits.
-
Accuracy: Determine recovery by analyzing a placebo spiked with the API at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Prepare and analyze six independent sample preparations at 100% concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
-
LOD & LOQ: Can be calculated from the standard deviation of the blank response or from the calibration curve parameters.[15]
-
Robustness: Evaluate the effect of minor variations, such as small changes in the preparation of the solvent or slight variations in the analytical wavelength.
Data Summary: UV-Vis Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Specificity | Negligible absorbance from placebo | Moderate to Low: Highly dependent on formulation excipients. Not stability-indicating. |
| Linearity (r²) | ≥ 0.999 | Excellent |
| Accuracy (% Recovery) | 98.0 - 102.0% | High (in the absence of interference) |
| Precision (% RSD) | ≤ 2.0% | High |
| LOD / LOQ | Dependent on application | Moderate (typically in the µg/mL range) |
| Robustness | Results unaffected by small changes | Moderate |
Acid-Base Titrimetry: A Classic Method for Purity Assessment
Titrimetry is a fundamental, absolute analytical method ideal for the high-precision assay of pure drug substances. For this compound, an aqueous acidometric titration can be employed to quantify the carboxylate salt.[17]
Causality Behind Experimental Choices
The carboxylate anion (R-COO⁻) is the conjugate base of a weak acid. As such, it can be titrated with a strong acid (like HCl), which protonates the carboxylate to form the corresponding carboxylic acid (R-COOH).[18] The endpoint of the titration, where all the carboxylate has been neutralized, can be detected using a colorimetric indicator or more accurately with a potentiometer. This method is stoichiometric and directly traceable to primary standards, lending it a high degree of accuracy.
Experimental Protocol: Titrimetric Method Validation
Instrumentation: Calibrated burette, potentiometer with a pH electrode.
Method Parameters:
-
Titrant: Standardized 0.1 M Hydrochloric Acid (HCl).
-
Solvent: Purified water.
-
Sample Preparation: Accurately weigh a suitable amount of the substance and dissolve it in a known volume of water.
Validation Workflow:
-
Specificity: This method's specificity is low. It will titrate any basic substance present in the sample. Therefore, it is best suited for the assay of the bulk drug substance where impurities are expected to be minimal and non-basic.
-
Linearity: Titrate varying amounts of the reference standard (e.g., 50 mg, 75 mg, 100 mg, 125 mg, 150 mg) in triplicate. Plot the volume of titrant consumed versus the mass of the standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine by titrating a known amount of a certified reference standard. The result should be within 99.0% to 101.0% of the theoretical value.
-
Precision:
-
Repeatability: Perform six independent assays of the same homogenous sample. The RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the assay on a different day or with a different analyst.
-
Data Summary: Titrimetry Performance
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Specificity | Low | Low: Not suitable for formulations or impure samples. |
| Linearity (r²) | ≥ 0.999 | Excellent |
| Accuracy (% Assay) | 99.0 - 101.0% | Very High: Considered a primary method. |
| Precision (% RSD) | ≤ 1.0% | Very High |
Comparative Summary and Method Selection
The choice of analytical method is dictated by its intended purpose. Pharmaceutical analysis is not a "one-size-fits-all" field; the optimal technique is the one that provides data of the required quality in the most efficient manner.
| Feature | HPLC | UV-Vis Spectrophotometry | Acid-Base Titrimetry |
| Specificity | Excellent (Stability-Indicating) | Low to Moderate (Prone to interference) | Low (Assays total base content) |
| Sensitivity | High (LOD/LOQ in ng/mL range) | Moderate (LOD/LOQ in µg/mL range) | Low (Requires mg quantities) |
| Application | R&D, stability studies, impurity profiling, final product assay | Routine QC, content uniformity, dissolution | Bulk drug substance assay, reference standard certification |
| Complexity | High | Low | Low |
| Speed per Sample | Slow (5-15 min run time) | Very Fast (<1 min) | Moderate (5-10 min) |
| Cost | High (instrumentation & solvents) | Low | Very Low |
Guiding Recommendations:
-
For Stability and Impurity Analysis: HPLC is the only suitable choice. Its ability to separate the parent compound from degradation products is a regulatory requirement for stability-indicating methods.[19][20]
-
For Routine QC of Formulations: UV-Vis spectrophotometry is often sufficient and highly efficient, provided that validation studies demonstrate a lack of interference from excipients.[6][15]
-
For Purity Assay of Bulk Drug Substance: Acid-base titrimetry offers unparalleled accuracy and precision, making it the ideal method for certifying the purity of the raw API.[17]
References
- Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). Google Scholar.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. Retrieved January 19, 2026, from [Link]
-
Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. Retrieved January 19, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub. Retrieved January 19, 2026, from [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]
-
Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1968). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations - Brieflands. (n.d.). Brieflands. Retrieved January 19, 2026, from [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023, February 17). SciELO. Retrieved January 19, 2026, from [Link]
-
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Carboxyl compounds and their derivatives. (2023, May 24). SlideShare. Retrieved January 19, 2026, from [Link]
-
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I | Brazilian Journal of Pharmaceutical Sciences - Portal de Revistas da USP. (2023, February 28). University of São Paulo. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. Retrieved January 19, 2026, from [Link]
-
Forced Degradation – A Review Volume 47- Issue 3. (2022, November 30). Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Carboxylic Acid Unknowns and Titration. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL - WJPMR. (2024, March 10). World Journal of Pharmaceutical and Medical Research. Retrieved January 19, 2026, from [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - NIH. (2019, March 7). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
development and validation of stability-indicating hplc method for simultaneous determination of meropenem and potassium clavulanate. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 19, 2026, from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. wjpmr.com [wjpmr.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. brieflands.com [brieflands.com]
- 15. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. biomedres.us [biomedres.us]
- 20. ajrconline.org [ajrconline.org]
A Senior Application Scientist's Guide to Carboxylation: Benchmarking Potassium 1,3-benzoxazole-2-carboxylate Against Traditional CO2 Sources
For researchers, synthetic chemists, and professionals in drug development, the precise introduction of a carboxyl group is a cornerstone of molecular architecture. Carbon dioxide (CO2), as an abundant, non-toxic, and economical C1 feedstock, represents an ideal reagent for such transformations.[1][2] However, its gaseous nature and the thermodynamic stability of the molecule present significant handling and reactivity challenges in a laboratory setting. This guide provides an in-depth technical comparison of various CO2 sources for carboxylation reactions, with a special focus on the emerging potential of solid, bench-stable CO2 surrogates, exemplified by Potassium 1,3-benzoxazole-2-carboxylate.
The Challenge of CO2 in Synthesis: A Tale of Two States
The direct use of carbon dioxide in carboxylation reactions typically involves two main methodologies: bubbling CO2 gas through a reaction mixture or adding solid CO2 (dry ice). While effective, both methods have inherent drawbacks that can impact reaction efficiency, reproducibility, and safety.
CO2 Gas: The primary challenge with using gaseous CO2 is ensuring its efficient mass transfer into the liquid phase of the reaction. Poor solubility and the need for specialized equipment to handle pressurized gas can lead to low yields and inconsistent results.[3] Furthermore, maintaining a constant and known concentration of CO2 in the reaction can be difficult, complicating reaction optimization and scale-up.
Dry Ice: While seemingly more convenient, the use of dry ice is not without its complications. The extreme cold temperature (-78.5°C) can be detrimental to certain reactions, and the rapid sublimation of CO2 can lead to pressure buildup if not properly managed.[4][5][6][7][8] Moreover, the surface of dry ice can accumulate atmospheric moisture, which is often detrimental to the moisture-sensitive organometallic reagents commonly used in carboxylation reactions.[1]
The Rise of Solid CO2 Surrogates: A New Paradigm in Carboxylation
To circumvent the challenges associated with gaseous and solid CO2, the field of synthetic chemistry has seen the emergence of solid, bench-stable CO2 surrogates. These reagents offer the convenience of a solid weighing agent, improved stoichiometry control, and enhanced safety. This compound stands as a promising, yet underexplored, member of this class.
Introducing this compound: A Stable and Potent CO2 Source
This compound is a solid, crystalline compound that can be conceptualized as a "captured" form of CO2. Its stability under ambient conditions allows for easy storage and handling, eliminating the need for specialized equipment for gaseous CO2 or the hazards associated with dry ice. The release of CO2 can be triggered under specific reaction conditions, allowing for a controlled and localized delivery of the carboxylating agent.
Comparative Analysis of CO2 Sources
To provide a clear and objective comparison, we will benchmark this compound against traditional CO2 sources and another solid surrogate, milled dry ice, across several key performance indicators. While direct, head-to-head experimental data for this compound in a standard carboxylation reaction is not yet widely available in the peer-reviewed literature, we can extrapolate its expected performance based on its chemical properties and data from analogous solid surrogates.
| Feature | CO2 Gas | Dry Ice | Milled Dry Ice | This compound (Projected) |
| Physical State | Gas | Solid | Solid | Solid |
| Handling | Requires specialized equipment (gas cylinder, regulator, tubing) | Requires cryogenic gloves and care to avoid frostbite | Requires cryogenic gloves and milling | Standard laboratory weighing and handling |
| Stoichiometry | Difficult to control accurately | Difficult to control due to sublimation | Improved control over bulk dry ice | Precise stoichiometric control |
| Moisture Content | Can be dried with a drying tube | Can condense atmospheric moisture | Can condense atmospheric moisture, but can be washed | Low moisture content, stable solid |
| Reaction Temperature | Can be performed at various temperatures | Can overcool the reaction mixture | Can overcool, but addition can be controlled | Reaction temperature is not dictated by the CO2 source |
| Safety | Asphyxiation risk in enclosed spaces, high pressure cylinders | Asphyxiation risk, frostbite, pressure buildup in sealed containers | Asphyxiation risk, frostbite | Standard chemical handling precautions |
| Yields (Representative) | Variable, often lower due to mass transfer limitations | Can be moderate to good, but sensitive to conditions | Reported to give high yields (e.g., up to 96% for aryl halides)[9] | Expected to be high due to controlled release and stoichiometry |
Experimental Protocols
To provide a practical context for this comparison, the following are detailed protocols for a representative carboxylation of an aryl halide and the synthesis of this compound.
Protocol 1: Carboxylation of an Aryl Halide using Milled Dry Ice
This protocol is adapted from a literature procedure for the carboxylation of aryl halides using milled dry ice, which has been shown to give high yields.[9]
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the carboxylation of an aryl halide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Dry ice
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of Milled Dry Ice: In a well-ventilated fume hood, carefully crush a block of dry ice into a fine powder using a clean, dry mortar and pestle.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aryl bromide (1.0 equiv) and anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.
-
Carboxylation: In a separate flask, suspend the milled dry ice in anhydrous THF under a nitrogen atmosphere. Rapidly transfer the freshly prepared aryllithium solution to the dry ice slurry via cannula.
-
Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on a patented process for the preparation of alkali metal salts of 2-carboxybenzoxazoles.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Materials:
-
Benzoxazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Carbon dioxide (gas or dry ice)
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
Lithiation: Dissolve benzoxazole in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C. Slowly add one equivalent of n-BuLi and stir for 1 hour at this temperature to form the 2-lithiobenzoxazole intermediate.
-
Carboxylation: Bubble dry CO2 gas through the solution or carefully add an excess of powdered dry ice. Allow the reaction to warm to room temperature.
-
Salt Formation: Add a solution of one equivalent of potassium hydroxide in a minimal amount of water to the reaction mixture.
-
Isolation: The potassium salt may precipitate from the solution upon addition of a less polar co-solvent or by concentration of the reaction mixture. The solid product can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Conclusion and Future Outlook
While traditional methods using CO2 gas and dry ice remain prevalent, the operational advantages offered by solid CO2 surrogates are compelling. This compound, as a representative of this class, presents an attractive alternative due to its bench-top stability, ease of handling, and potential for precise stoichiometric control. Although direct comparative performance data is still emerging, the foundational principles suggest that such reagents can lead to more reproducible, scalable, and safer carboxylation processes.
Future research should focus on the direct experimental benchmarking of this compound and other solid CO2 surrogates against traditional methods across a range of substrates and reaction conditions. Such studies will be crucial in validating their efficacy and promoting their wider adoption in the research and drug development communities.
References
- (No author given). Carboxylation of grignard reagents in the presence of liquid co2. Google Patents.
-
Ahmed, Z., Ali, F., Rehman, W. U., Khan, B., & Uddin, M. N. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 14(1), 1. [Link]
-
CO2Meter.com. (2025, May 28). Dry Ice Dangers, Uses, and Safety Best Practices. Retrieved from [Link]
-
Fujihara, T. (2019). Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates. Frontiers in Chemistry, 7. [Link]
-
Health and Safety Department, University of Bristol. (2024, September 5). Dry ice. Retrieved from [Link]
-
Maradolla, M. B., Allam, S. K., Mandha, A., & Chandramouli, G. V. P. (2025, August 9). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
O'Hara, F., Baxter, J. S., & Blackmond, D. G. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. ACS Omega, 6(1), 107-111. [Link]
- Regenbogen, D. (1967). Carboxylation of grignard reagents in the presence of liquid co2. U.S. Patent No. 3,360,551. Washington, DC: U.S.
-
Shi, R., Xie, S., & Li, W. (2025). Developments in CO surrogates for base-metal-catalyzed carbonylation. Green Chemistry. [Link]
-
The Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]
-
University of Rochester Environmental Health & Safety. (n.d.). Dry Ice Handling Procedures. Retrieved from [Link]
-
Zhang, L., & Hou, Z. (2013). Carboxylation of C–H Bonds with Carbon Dioxide. Catalysis Science & Technology, 3(5), 1154-1160. [Link]
Sources
- 1. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 4. osha.gov [osha.gov]
- 5. co2meter.com [co2meter.com]
- 6. Dry Ice Tip Sheet | Environment, Health and Safety [ehs.cornell.edu]
- 7. UofR: EHS: Occupational Safety: Dry Ice Handling [safety.rochester.edu]
- 8. Dry ice | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoxazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Efficacy Guide
For researchers and drug development professionals, the benzoxazole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the efficacy of various drugs and drug candidates synthesized around the benzoxazole core, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering a comparative analysis to inform future research and development.
The Benzoxazole Core: Synthesis and Significance
The benzoxazole ring system, an aromatic organic compound, is a key pharmacophore due to its ability to interact with various biological targets.[1][2] Its synthesis is often achieved through the condensation of 2-aminophenols with carboxylic acids or their derivatives, a robust and adaptable method that allows for diverse substitutions and the generation of extensive compound libraries.[3][4] This inherent synthetic accessibility, coupled with the scaffold's favorable physicochemical properties, has made it a "privileged structure" in the pursuit of novel therapeutics.[2]
Anticancer Efficacy: A Comparative Analysis of Benzoxazole Derivatives
Benzoxazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, including the inhibition of crucial signaling pathways involved in cell proliferation and survival.
A key area of investigation has been their role as tyrosine kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[5][7]
Comparative Cytotoxicity of Benzoxazole Derivatives
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological function, such as cell growth. The table below summarizes the in vitro cytotoxic activity of various benzoxazole derivatives against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 12l | 5-methylbenzo[d]oxazole | HepG2 (Liver) | 10.50 | Sorafenib | - | [5] |
| 12l | 5-methylbenzo[d]oxazole | MCF-7 (Breast) | 15.21 | Sorafenib | - | [5] |
| 14o | 5-chlorobenzo[d]oxazole | HepG2 (Liver) | 3.22 | - | - | [7] |
| 14o | 5-chlorobenzo[d]oxazole | MCF-7 (Breast) | 4.87 | - | - | [7] |
| 14a | Unsubstituted benzo[d]oxazole | HepG2 (Liver) | 3.95 | - | - | [7] |
| 14a | Unsubstituted benzo[d]oxazole | MCF-7 (Breast) | 4.05 | - | - | [7] |
| 3c | 2,5-disubstituted benzoxazole | MCF-7 (Breast) | 4.0 (µg/mL) | - | - | [6] |
| 3b | 2,5-disubstituted benzoxazole | MCF-7 (Breast) | 12.0 (µg/mL) | - | - | [6] |
| 3e | 2,5-disubstituted benzoxazole | Hep-G2 (Liver) | 17.9 (µg/mL) | - | - | [6] |
Analysis of Anticancer Data: The data clearly indicates that substitutions on the benzoxazole ring significantly influence cytotoxic activity. For instance, 5-methyl and 5-chloro substitutions appear to enhance potency against both HepG2 and MCF-7 cell lines.[5][7] Notably, some derivatives exhibit IC₅₀ values in the low micromolar range, highlighting their potential as potent anticancer agents.[7]
Signaling Pathways Targeted by Anticancer Benzoxazoles
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for many anticancer benzoxazole derivatives. Inhibition of this pathway disrupts downstream signaling cascades that promote tumor angiogenesis and growth.
Caption: MTT Assay Workflow.
Antimicrobial Efficacy: A Comparative Perspective
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [8][9][10]Their proposed mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase. [11]
Comparative Antimicrobial Activity of Benzoxazole Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of different benzoxazole derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 2b | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid | Bacillus subtilis | 0.098 | Penicillin | 0.195 | [9] |
| 2b | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid | Staphylococcus aureus | 0.195 | Penicillin | 0.78 | [9] |
| 2b | (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid | Escherichia coli | 0.78 | Penicillin | >100 | [9] |
| VId | 2-mercapto-N-(4-methoxyphenyl) benzoxazole-5-carbohydrazide | Bacillus subtilis | - (High Zone of Inhibition) | - | - | [8] |
| VId | 2-mercapto-N-(4-methoxyphenyl) benzoxazole-5-carbohydrazide | Escherichia coli | - (High Zone of Inhibition) | - | - | [8] |
Analysis of Antimicrobial Data: The antimicrobial spectrum and potency of benzoxazole derivatives are influenced by the nature and position of substituents. For example, compound 2b , bearing a hydrophobic aromatic group, was found to be highly active against both Gram-positive and Gram-negative bacteria, with its activity against B. subtilis being twofold higher than Penicillin. [9]Similarly, the 4-methoxyphenyl derivative VId showed promising broad-spectrum antibacterial activity. [8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial twofold dilutions of the benzoxazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth Microdilution Workflow.
Anti-inflammatory Efficacy: Targeting the Inflammatory Cascade
Several benzoxazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines. [12][13]
Comparative Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for the anti-inflammatory activity of new compounds. [14]
| Compound ID | Derivative Class | % Inhibition of Paw Edema (at 3h) | Reference Drug | % Inhibition of Paw Edema (at 3h) | Source |
|---|---|---|---|---|---|
| 3g | Benzoxazolone derivative | High (IC₅₀ for IL-6 inhibition = 5.09 µM) | - | - | [12] |
| 3n | 2-(2-Arylphenyl)benzoxazole | Comparable to Celecoxib | Celecoxib | Comparable | [13] |
| 3o | 2-(2-Arylphenyl)benzoxazole | Better than Celecoxib | Celecoxib | Less than 3o | [13] |
| SH1-SH3, SH6-SH8 | Methyl 2-(arylideneamino) benzoxazole-5-carboxylate | Significant (p<0.0001) | Diclofenac Sodium | - | |
Analysis of Anti-inflammatory Data: The data suggests that specific structural modifications can lead to potent anti-inflammatory agents. For example, compounds 3n and 3o showed in vivo anti-inflammatory potency comparable to or even better than the clinically used NSAID celecoxib. [13]Furthermore, several methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives demonstrated a significant reduction in inflammation. Some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response, with compound 3g showing a strong inhibitory effect on IL-6. [12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Grouping: Divide rats into groups: control, standard (e.g., Diclofenac Sodium), and test groups receiving different doses of the benzoxazole derivatives.
-
Compound Administration: Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, and 3 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
This guide highlights the significant therapeutic potential of the benzoxazole scaffold. The compiled data demonstrates that strategic modifications to the benzoxazole core can yield potent and selective anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships suggested by these comparative analyses provide a valuable framework for the rational design of new, more effective therapeutic agents. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to facilitate their translation into clinical practice.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (URL: [Link])
-
In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. (URL: [Link])
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. (URL: [Link])
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. (URL: [Link])
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry. (URL: [Link])
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. (URL: [Link])
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (URL: [Link])
-
Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
- Esters of benzoxa(thia)zole-2-carboxylic acids.
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. ResearchGate. (URL: [Link])
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. ResearchGate. (URL: [Link])
-
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. (URL: [Link])
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. (URL: [Link])
-
Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1b mRNA Expression. MDPI. (URL: [Link])
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Organic Letters. (URL: [Link])
-
A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. (URL: [Link])
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. (URL: [Link])
-
Benzoxazole. Wikipedia. (URL: [Link])
-
Benzoxazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. (URL: [Link])
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Marketed drugs containing benzoxazole. ResearchGate. (URL: [Link])
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. (URL: [Link])
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. (URL: [Link])
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules. (URL: [Link])
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. (URL: [Link])
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. (URL: [Link])
-
Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides. ResearchGate. (URL: [Link])
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. (URL: [Link])
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzoxazole Derivatives: Protocols and Performance Validation
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of benzoxazole derivatives is a critical task. This guide provides an in-depth, objective comparison of prevalent synthesis protocols, supported by experimental data to validate their performance and reproducibility.
The benzoxazole core is a privileged structural motif found in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Consequently, the development of robust synthetic methodologies to access this scaffold is of paramount importance in medicinal chemistry.[2][5] This guide focuses on the cross-validation of common methods for constructing the benzoxazole ring system, primarily through the condensation of o-aminophenols with various electrophilic partners.[6][7]
Core Synthetic Methodologies: A Head-to-Head Comparison
The choice of synthetic route significantly impacts key experimental parameters such as reaction yield, purity, reaction time, and the stringency of conditions.[8] The most common strategies involve the reaction of o-aminophenol with carboxylic acids, aldehydes, or acyl chlorides.[6][9]
Condensation with Carboxylic Acids
This is a classic and widely used approach for synthesizing 2-substituted benzoxazoles.[6][8] The reaction is typically performed at elevated temperatures, often with a dehydrating agent like polyphosphoric acid (PPA), which can also serve as the solvent.[6]
Causality Behind Experimental Choices: The high temperatures and the presence of a strong dehydrating agent are necessary to drive the equilibrium towards the cyclized product by removing the water molecule formed during the reaction. PPA's viscous nature also helps to maintain a high concentration of reactants.
Condensation with Aldehydes
This method involves the initial formation of a Schiff base intermediate from the reaction of o-aminophenol and an aldehyde, which then undergoes oxidative cyclization to yield the benzoxazole.[1][6] A variety of catalysts and oxidizing agents can be employed, including heterogeneous nanocatalysts and molecular oxygen.[1][10]
Causality Behind Experimental Choices: The choice of catalyst is crucial for both the initial condensation and the subsequent oxidation. Nanocatalysts offer high surface area and reusability, making them an attractive "green" option.[7] The use of air or oxygen as the terminal oxidant is environmentally benign.
Reaction with Acyl Chlorides
Acyl chlorides are highly reactive and allow for the synthesis of benzoxazoles under milder conditions compared to carboxylic acids.[6] The reaction proceeds via the formation of an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization.[6]
Causality Behind Experimental Choices: The high reactivity of the acyl chloride circumvents the need for harsh dehydrating conditions. This method is particularly suitable for substrates that may be sensitive to high temperatures.
Quantitative Performance Data
To facilitate an objective comparison, the following table summarizes key performance indicators for the aforementioned synthetic protocols.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Condensation with Carboxylic Acid | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 | 85-95 | |
| Condensation with Aldehyde | o-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free | 70 | 0.5 | ~90 | [7] |
| Reaction with Acyl Chloride | o-Aminophenol, Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp | 2-4 | 90-98 | [6] |
| Green Synthesis with Aldehyde | o-Aminophenol, Benzaldehyde | Ag@Fe₂O₃ nanocatalyst | Water:Ethanol (5:1) | 60 | 0.5 | High | |
| One-Pot from Carboxylic Acid | o-Aminophenol, Carboxylic Acid | Thionyl Chloride, Methanesulfonic Acid | Toluene | Reflux | 3-5 | High | [11][12][13] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the key synthetic transformations discussed.
Protocol 1: Synthesis of 2-Phenylbenzoxazole via Condensation with Benzoic Acid using PPA
Methodology:
-
Combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) in a round-bottom flask.[8]
-
Carefully add polyphosphoric acid (40 g) to the flask.[8]
-
Heat the reaction mixture to 150-180°C and maintain for 4-5 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the product with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.[6]
Protocol 2: Green Synthesis of 2-Phenylbenzoxazole via Condensation with Benzaldehyde using a Nanocatalyst
Source: [1]
Methodology:
-
In a reaction vial, combine o-aminophenol (1.5 mmol), benzaldehyde (1.5 mmol), and the Ag@Fe₂O₃ nanocatalyst (20 mg).
-
Add the water:ethanol (5:1) solvent mixture (6 mL).
-
Stir the reaction at 60°C.
-
Monitor the reaction progress by TLC using a petroleum ether:EtOAc (4:1) eluent.
-
Upon completion, add ethyl acetate to the reaction mixture to extract the product.
-
Transfer the organic phase to a separatory funnel, wash with water, and then dry over MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 3: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
Methodology:
-
To a stirred solution of the desired carboxylic acid (1.0 mmol) in toluene (5 mL), add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to generate the acid chloride in situ.
-
Allow the mixture to cool, then add o-aminophenol (1.0 mmol) followed by methanesulfonic acid (5.0 mmol).[11]
-
Stir the mixture at 100-110°C.
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.[1]
-
Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Mechanistic Insights and Workflow Visualization
The following diagrams illustrate the mechanistic pathways and experimental workflows for the synthesis of benzoxazole derivatives.
Caption: Reaction mechanism for PPA-mediated synthesis.
Caption: Workflow for nanocatalyst-mediated synthesis.
Caption: One-pot synthesis from carboxylic acids.
Conclusion
The synthesis of benzoxazoles can be achieved through several reliable and reproducible methods. The choice of a specific protocol will depend on factors such as the availability of starting materials, desired scale, and access to specific catalysts or equipment. Newer methods focusing on green chemistry principles, such as the use of nanocatalysts and solvent-free conditions, offer significant advantages in terms of environmental impact and operational simplicity.[7][14] The one-pot synthesis from carboxylic acids provides a convenient and efficient alternative to traditional multi-step procedures.[11][12][13] This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their specific research goals.
References
- BenchChem. (2025). One-pot synthesis methods for substituted benzoxazoles.
- ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
- Organic Chemistry Portal. Benzoxazole synthesis.
- Bennehalli, B., et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Review of synthesis process of benzoxazole and benzothiazole deriv
- BenchChem. (2025).
- Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine.
- Padole, P.R. (2020). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- BenchChem. (2025).
- BenchChem. (2025).
- “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- ResearchGate.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
- Soni, S., et al. (2023).
- Sahoo, K. (2023).
- Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions.
- ResearchGate. Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles.
- Review of synthesis process of benzoxazole and benzothiazole deriv
- Singer, D. (2025). Mild Copper-Catalyzed Synthesis of Benzoxazoles. Union College Steinmetz Symposium.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- Synthesis of Benzoxazoles. (2022). ChemicalBook.
- BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- Microwave-Assisted Synthesis of Benzoxazole Derivatives. (2020).
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. semanticscholar.org [semanticscholar.org]
- 14. jetir.org [jetir.org]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Batch-to-Batch Consistency
In the landscape of pharmaceutical development and manufacturing, ensuring the consistency of a compound from one batch to the next is not merely a quality control checkbox; it is a cornerstone of product safety and efficacy.[1][2] Spectroscopic techniques serve as the vanguard in this effort, offering rapid, sensitive, and non-destructive means to scrutinize the chemical and physical properties of a drug substance.[3][4] This guide provides an in-depth comparison of key spectroscopic methods for assessing batch-to-batch consistency, grounded in scientific principles and practical, field-proven insights.
The core objective of this analysis is to confirm that each manufactured batch of a compound is structurally identical and possesses the same purity profile as the reference standard. This is paramount for maintaining the drug's intended therapeutic effect and for adhering to stringent regulatory standards set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5]
The Spectroscopic Toolkit for Batch Consistency
A multi-faceted spectroscopic approach is often necessary to provide a comprehensive picture of a compound's identity and purity. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each of these methods interrogates the molecule in a unique way, and their combined data provides a high degree of confidence in batch-to-batch reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of individual atoms within a molecule, making it exceptionally sensitive to even minor structural variations.[6]
Causality Behind Experimental Choices: For batch comparison, ¹H NMR is the workhorse experiment due to the high natural abundance and sensitivity of the proton nucleus. The resulting spectrum provides a unique fingerprint of the molecule. To ensure reproducibility, critical parameters such as the choice of deuterated solvent, sample concentration, and acquisition parameters (e.g., pulse sequence, relaxation delay) must be strictly controlled.[6] Modern NMR instruments offer excellent reproducibility, which is further enhanced by automated sample changers and standardized experimental protocols.[6]
Experimental Protocol: ¹H NMR for Batch Comparison
-
Sample Preparation: Accurately weigh and dissolve a standardized amount of the compound from each batch and the reference standard in the same deuterated solvent (e.g., DMSO-d₆, CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing.[6]
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum for each sample using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a consistent processing workflow to all spectra, including Fourier transformation, phase correction, and baseline correction.
-
Comparative Analysis: Overlay the spectra of the different batches with the reference standard. Key points of comparison include:
-
Chemical Shifts (δ): The positions of the peaks should be identical.
-
Integration: The relative areas under the peaks should be consistent, reflecting the correct proton ratios.
-
Coupling Constants (J): The splitting patterns of the peaks, which provide information about neighboring protons, should match.
-
Impurity Profile: The absence of new signals and the consistent presence and integration of any known, acceptable impurities should be verified.[7]
-
Mass Spectrometry (MS): Unrivaled Sensitivity for Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for identifying and quantifying impurities, even at trace levels.[5][8] For batch release testing, MS, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), provides critical data on the purity of the active pharmaceutical ingredient (API).[1][8]
Causality Behind Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) depends on the properties of the compound and the specific information required. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the parent molecule and any detected impurities.
Experimental Protocol: LC-MS for Batch Purity Analysis
-
Sample Preparation: Prepare solutions of each batch and the reference standard at a known concentration in a suitable solvent.
-
Chromatographic Separation: Inject the samples onto an HPLC system equipped with a suitable column to separate the main compound from any impurities. The mobile phase composition and gradient should be optimized for the specific compound.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Acquire mass spectra across the relevant mass-to-charge (m/z) range.
-
Data Analysis:
-
Molecular Ion Peak: Confirm the presence and correct m/z of the molecular ion for the main compound in all batches.
-
Impurity Profiling: Identify and compare the m/z values and relative intensities of any impurity peaks across the different batches. Any new or significantly different impurity peaks should be investigated.
-
Quantitative Analysis: If required, the concentration of specific impurities can be determined by creating a calibration curve with a reference standard for that impurity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint of Functional Groups
FTIR spectroscopy provides a rapid and non-destructive method for obtaining a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within a molecule.[9][10] It is particularly useful for confirming the identity of a compound and for detecting changes in its solid-state form (polymorphism).[11]
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR as it requires minimal sample preparation.[10] For a valid comparison, the crystal form of the samples should be consistent, as different polymorphs can exhibit different FTIR spectra.
Experimental Protocol: ATR-FTIR for Batch Identity Confirmation
-
Sample Preparation: A small amount of the powdered solid from each batch and the reference standard is placed directly onto the ATR crystal.[9]
-
Data Acquisition: An FTIR spectrum is collected for each sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The FTIR spectra of the different batches are overlaid with the reference standard. The comparison focuses on the positions, shapes, and relative intensities of the absorption bands in the fingerprint region (typically 1500-600 cm⁻¹). Any significant differences may indicate a change in chemical structure or polymorphic form.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple Tool for Quantitative Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule.[12][13] It is a simple, robust, and cost-effective technique primarily used for the quantitative analysis of a compound in solution.[14]
Causality Behind Experimental Choices: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] This principle is leveraged to accurately determine the concentration of the main compound in different batches. The choice of solvent is critical, as it should not absorb in the same wavelength range as the compound of interest.
Experimental Protocol: UV-Vis for Batch Potency Determination
-
Sample Preparation: Accurately prepare solutions of each batch and the reference standard at a known concentration in a suitable, non-absorbing solvent.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan the UV-Vis spectrum of the reference standard solution to identify the wavelength at which maximum absorbance occurs.
-
Calibration Curve: Prepare a series of standard solutions of the reference compound at different known concentrations and measure the absorbance of each at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[15]
-
Sample Analysis: Measure the absorbance of the solutions from each batch at the λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to determine the concentration of the compound in each batch. The concentrations should fall within a predefined specification range.
Comparative Data Summary
The following table provides a hypothetical summary of spectroscopic data for three different batches of a compound compared to a reference standard.
| Spectroscopic Technique | Parameter | Reference Standard | Batch A | Batch B | Batch C | Pass/Fail |
| ¹H NMR | Chemical Shifts | Conforms | Conforms | Conforms | Conforms | Pass |
| Integration | Conforms | Conforms | Conforms | Conforms | Pass | |
| Impurity Profile | < 0.1% | < 0.1% | < 0.1% | 0.5% (New Peak) | Fail | |
| LC-MS | Molecular Ion (m/z) | 350.1234 | 350.1235 | 350.1233 | 350.1236 | Pass |
| Purity (%) | 99.8 | 99.7 | 99.8 | 99.2 | Fail | |
| FTIR | Fingerprint Region | Conforms | Conforms | Conforms | Conforms | Pass |
| UV-Vis | Potency (%) | 100.0 | 99.5 | 100.2 | 99.8 | Pass |
In this hypothetical example, Batch C would fail the release criteria due to the presence of a new impurity detected by NMR and a lower overall purity determined by LC-MS.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for spectroscopic batch comparison and the subsequent decision-making process.
Conclusion and Future Perspectives
The consistent application of a suite of spectroscopic techniques is fundamental to ensuring the quality and consistency of pharmaceutical compounds.[2] While NMR, MS, FTIR, and UV-Vis form the bedrock of this analysis, emerging Process Analytical Technology (PAT) initiatives are increasingly integrating spectroscopic tools directly into the manufacturing line for real-time monitoring.[3][4] This shift towards continuous verification promises to further enhance the control over batch-to-batch consistency. Additionally, the application of chemometrics and machine learning algorithms for the analysis of large spectroscopic datasets is a rapidly growing area that will undoubtedly lead to more sophisticated and automated methods for ensuring product quality.[16][17][18]
References
- AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS.
- Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?
- Pharmaceutical Batch Release Testing: An Essential Overview.
- Avantes. Spectroscopy: A Key Driver in Quality Control Across Industries.
- Mass spectrometry applications for drug discovery and development. (2021, February 18).
- ManTech Publications. Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.
- Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
- Mass Spectrometry Measures Up to Biologics Drug Analytical Challenges.
- Intertek. GMP Pharmaceutical Batch Release Testing.
- Liam, B. (2024, December 27). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy.
- Talath, S., & Hani, U. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers.
- SCION Instruments. A Guide to Analytical Method Validation.
- NMR Spectroscopy Analysis | Nuclear Magnetic Resonance for Agrochemicals.
- Spectralys Biotech. 5. Batch-to-batch consistency checks.
- A Comparative Analysis of Data Synthesis Techniques to Improve Classification Accuracy of Raman Spectroscopy Data. PMC - NIH.
- A Comparative Analysis of Data Synthesis Techniques to Improve Classification Accuracy of Raman Spectroscopy Data. (2023, October 11). ACS Publications.
- Perspectives for better batch effect correction in mass-spectrometry-based proteomics. NIH.
- NMR Spectroscopy for Chemical Industry. (2023, March 24). AZoM.
- UV-Visible Spectroscopy. (2022, August 28). Chemistry LibreTexts.
- The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- Preformulation: The use of FTIR in compatibility studies. CONICET.
- Chemometrics in Analytical Spectroscopy. ResearchGate.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- API Identification Using FTIR Spectroscopy. Edinburgh Analytical.
- Understanding Chemometrics for NIR Spectroscopy. (2021, January 29). Felix Instruments.
- Advanced NMR Analysis Methods for Challenging Spectral Data Sets. (2022, February 26). YouTube.
- API Identification Using FTIR Spectroscopy. Edinburgh Instruments.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18).
- How FTIR Enhances API Quantification in Drug Formulations. (2025, March 5). News-Medical.Net.
- NMR methods for the analysis of mixtures. PMC - NIH.
- Best Practices For Successful Method Validation. (2023, August 1). LGM Pharma.
- Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Scribd.
- New Tutorial Highlights Power of Chemometrics in Data Analysis. (2025, April 28). Spectroscopy Online.
- A Review on Step-by-Step Analytical Method Validation. IOSRPHR.
- Assessing and mitigating batch effects in large-scale omics studies. (2024, October 3). PMC - NIH.
- Analytical Method Validation, Verification and Transfer Right. ComplianceOnline.
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021, June 13). Retrieved from [Link]
- Quality Control Standards for Batch Effect Evaluation and Correction in Mass Spectrometry Imaging. (2025, May 12). ACS Publications.
- A Guide to the Validation of Calculated Spectroscopic Data with Experimental Results. Benchchem.
- New Developments and Future Challenges of Non-Destructive Near-Infrared Spectroscopy Sensors in the Cheese Industry. MDPI.
- Application of Fourier transform infrared (FTIR) spectroscopy coupled with multivariate calibration for quantitative analysis of curcuminoid in tablet dosage form. (2018, August 31).
- Challenges in the Use of AI-Driven Non-Destructive Spectroscopic Tools for Rapid Food Analysis. (2024, March 10). MDPI.
- Batch Monitoring Based on Process and Spectroscopy Data Model Development and Implementation. (2024, December 18). YouTube.
- Q13 Continuous Manufacturing of Drug Substances and Drug Products. FDA.
- Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020, April 14). FDA.
- New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. (2025, January 15). ECA Academy.
- Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls. (2024, May 22). FDA.
- FDA: Guidance to Ensure Batch Conformity and Drug Product Integrity. (2025, January 17). GMP Publishing.
Sources
- 1. Pharmaceutical Batch Release Testing: An Essential Overview – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. synergysciencesolutions.com [synergysciencesolutions.com]
- 8. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 9. edinburghanalytical.com [edinburghanalytical.com]
- 10. edinst.com [edinst.com]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. longdom.org [longdom.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. scribd.com [scribd.com]
- 16. A Comparative Analysis of Data Synthesis Techniques to Improve Classification Accuracy of Raman Spectroscopy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Chemometrics for NIR Spectroscopy - Felix Instruments [felixinstruments.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Potassium 1,3-benzoxazole-2-carboxylate in Synthesis
Executive Summary
In the continuous pursuit of efficient, reproducible, and sustainable chemical synthesis, the choice of reagents is paramount. This guide provides a comprehensive cost-benefit analysis of Potassium 1,3-benzoxazole-2-carboxylate, a bench-stable solid, as a surrogate for gaseous carbon dioxide (CO₂) in carboxylation reactions. While direct utilization of CO₂ represents the pinnacle of green chemistry, its practical implementation is often hampered by challenges in handling and reactivity.[1][2][3] This analysis offers a comparative look at the potassium salt versus traditional methods, providing the experimental data, process workflows, and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.
Introduction: The Carboxylation Challenge
Carboxylic acids are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] The most atom-economical and environmentally benign method for their synthesis is the direct carboxylation of organic substrates using carbon dioxide.[1][5] However, the thermodynamic stability and kinetic inertness of CO₂ often necessitate harsh reaction conditions, such as high pressures and temperatures, or highly reactive organometallic reagents.[1][2]
This compound emerges as a practical alternative. It is a solid compound that can be handled with ease on the benchtop and acts as a "CO₂ donor" under relatively mild conditions.[6] This guide will dissect the trade-offs between the convenience of this reagent and the ultimate sustainability of using CO₂ directly.
Synthesis and Sourcing of this compound
The reagent itself is typically prepared via the direct C-H carboxylation of benzoxazole, a widely available heterocyclic compound.[7] This reaction is often mediated by a copper catalyst in the presence of a suitable base and a CO₂ atmosphere.[1][5][8]
Illustrative Synthesis: A suspension of benzoxazole, a base such as potassium tert-butoxide (KOtBu), and a copper(I) catalyst are stirred in an appropriate solvent (e.g., THF, DMF) under an atmosphere of carbon dioxide. The reaction progress is monitored until completion, followed by isolation and purification of the potassium salt.
The primary cost drivers for in-house synthesis are the copper catalyst, the organic solvent, and the purification process. Commercially, the compound is available from several suppliers, where the cost reflects these synthetic considerations.
Comparative Analysis: The Reagent Showdown
The decision to use this compound hinges on its performance relative to other carboxylation methods. The most relevant comparators are gaseous CO₂ and the classical Grignard reaction.
| Feature | This compound | Gaseous Carbon Dioxide (CO₂) | Grignard Reagent + CO₂ |
| Physical Form | White crystalline solid.[6] | Gas | Solution (Air/Moisture Sensitive) |
| Handling & Safety | Easy to weigh and handle on the benchtop. Standard PPE required.[9] | Requires specialized equipment (balloons, pressure reactors, mass flow controllers). | Requires inert atmosphere techniques (Schlenk line, glovebox). Quenching is highly exothermic. |
| Cost (Reagent) | Moderate | Very Low | High (due to stoichiometric metal and halide) |
| Reaction Conditions | Typically mild to moderate temperatures (e.g., 80-110 °C), atmospheric pressure.[1][5] | Often requires elevated pressure and/or temperature to overcome low reactivity.[1] | Typically low temperatures (-78 °C to 0 °C) for the carboxylation step. |
| Atom Economy | Moderate. Generates a stoichiometric amount of benzoxazole as a byproduct. | Excellent. The ideal C1 source.[1][4] | Poor. Generates stoichiometric magnesium salt waste.[1] |
| Process Scalability | Excellent for lab scale and high-throughput screening. Byproduct removal is a consideration for large scale. | Challenging on a small lab scale due to gas handling; preferred for industrial scale. | Well-established but generates significant waste streams. |
| Substrate Scope | Primarily used for C-H carboxylation of (hetero)arenes with acidic protons.[1][5] | Broad potential scope, but often requires specific catalysts for different substrate classes.[1][2] | Broad scope for aryl and alkyl halides.[1] |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present protocols for the carboxylation of a model substrate, benzoxazole, using both the potassium salt (as a reactant in a subsequent reaction) and direct CO₂.
Protocol 1: Carboxylation of an Aryl Halide using this compound
-
Objective: To demonstrate the use of the potassium salt as a CO₂ surrogate.
-
Rationale: This protocol highlights the operational simplicity of using a solid reagent, avoiding the complexities of gas handling.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and this compound (1.2 mmol).
-
Add 5 mL of a dry, degassed solvent (e.g., dioxane).
-
Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add 10 mL of 1 M HCl (aq) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired carboxylic acid.
Protocol 2: Direct Carboxylation of Benzoxazole with Gaseous CO₂
-
Objective: To synthesize the potassium salt via direct C-H activation.
-
Rationale: This protocol illustrates the standard method for direct CO₂ utilization, showcasing the necessary equipment for gas handling.[1][5]
Step-by-Step Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1,3-benzoxazole (1.0 mmol, 1.0 equiv).
-
Add a copper(I) catalyst (e.g., [(IPr)CuCl], 5 mol%) and potassium tert-butoxide (KOtBu, 1.2 mmol, 1.2 equiv).[1]
-
Evacuate the flask and backfill with dry CO₂ gas from a balloon three times.
-
Add 5 mL of dry THF via syringe.
-
Stir the reaction mixture at 80 °C for 1 hour.[1]
-
Remove the THF in vacuo.
-
Add 5 mL of DMF and stir at the same temperature for an additional 12 hours.[1]
-
After cooling, the reaction mixture can be quenched with 1 M HCl to obtain the carboxylic acid or the solvent can be removed to isolate the crude potassium salt.
-
Purify via recrystallization or chromatography as needed.
Mechanistic Insights and Workflow Visualization
The choice of reagent fundamentally alters the reaction pathway and laboratory workflow.
Reaction Mechanisms
The potassium salt is believed to function via thermal decarboxylation in the presence of a catalyst, which traps the CO₂ in situ for the carboxylation event. In contrast, direct carboxylation involves the activation of a C-H bond by a metal catalyst, forming an organometallic intermediate that then reacts with CO₂.
Caption: Comparative reaction pathways for carboxylation.
Laboratory Workflow Comparison
The physical form of the reagent dictates the required laboratory setup and handling procedures.
Caption: Contrasting laboratory workflows for solid vs. gaseous reagents.
Conclusion and Recommendations
The cost-benefit analysis of using this compound is context-dependent, balancing operational convenience against reagent cost and atom economy.
Key Benefits:
-
Operational Simplicity: As a bench-stable solid, it eliminates the need for specialized gas-handling equipment, making it ideal for rapid reaction screening, medicinal chemistry labs, and academic settings.
-
Reproducibility: The precise dispensing of a solid reagent can lead to higher reproducibility on a small scale compared to inconsistent CO₂ balloon pressures.
-
Milder Conditions: It can enable certain transformations under less forcing conditions than direct CO₂ activation might require.
Key Costs/Drawbacks:
-
Atom Economy: The generation of a benzoxazole byproduct makes it inherently less "green" than using CO₂ directly.
-
Reagent Cost: It is significantly more expensive than gaseous CO₂, a factor that becomes critical at larger scales.
-
Byproduct Removal: On a process scale, the separation of the desired carboxylic acid from the benzoxazole byproduct adds a purification step.
Recommendations:
-
For Small-Scale Synthesis & High-Throughput Screening: this compound is an excellent choice. Its ease of use accelerates the discovery and optimization process, where speed and reliability outweigh the reagent cost.
-
For Process Development & Large-Scale Manufacturing: The focus should be on developing a robust protocol using gaseous CO₂. The economic and environmental benefits are unparalleled at scale, justifying the initial investment in specialized equipment and process optimization.
Ultimately, this compound is not a universal replacement for CO₂, but rather a valuable tool in the synthetic chemist's arsenal, enabling convenient and reliable carboxylation when the practical challenges of handling gaseous reagents are prohibitive.
References
-
Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2023). Catalysts. Available at: [Link]
-
Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2023). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). MDPI. Available at: [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Available at: [Link]
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). RSC Publishing. Available at: [Link]
-
A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). ResearchGate. Available at: [Link]
-
Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021). ResearchGate. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Available at: [Link]
-
Recent progress in reductive carboxylation of C–O bonds with CO2. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides. (n.d.). ResearchGate. Available at: [Link]
-
Direct C−H carboxylation of benzoxazole with CO2. (n.d.). ResearchGate. Available at: [Link]
-
Safety Data Sheet: Potassium hydroxide. (n.d.). Carl ROTH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00482E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in reductive carboxylation of C–O bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.enamine.net [enamine.enamine.net]
Alternative reagents to Potassium 1,3-benzoxazole-2-carboxylate for specific applications
The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in pharmacologically active compounds and its unique photophysical properties.[1][2] The synthesis of 2-substituted benzoxazoles, in particular, is a critical endeavor for researchers aiming to modulate biological activity or tune material characteristics. This guide provides an in-depth, objective comparison of common synthetic methodologies starting from the accessible precursor, o-aminophenol. We will delve into the mechanistic nuances, compare performance with quantitative data, and provide validated, step-by-step protocols to ensure reproducibility in your laboratory.
The strategic choice of a reagent to provide the C2-substituent of the benzoxazole ring profoundly impacts reaction efficiency, substrate scope, and overall process greenness. While "Potassium 1,3-benzoxazole-2-carboxylate" is noted as a versatile intermediate in pharmaceutical and materials science applications[3][4], the most prevalent and well-documented synthetic strategies involve the condensation of o-aminophenols with more fundamental building blocks like carboxylic acids, aldehydes, and acyl chlorides.[5][6] This guide will focus on these primary, field-proven alternatives.
Comparative Analysis of Core Synthetic Methodologies
The construction of the benzoxazole ring from o-aminophenol hinges on the condensation with a one-carbon electrophile, which, after cyclization and dehydration or oxidation, forms the final heterocyclic product.[5] The most common sources for this electrophilic carbon are carboxylic acids, aldehydes, and acyl chlorides, each presenting distinct advantages and limitations.
This is a classic, robust, and widely employed method for synthesizing 2-substituted benzoxazoles.[5] The reaction is typically performed at high temperatures, often utilizing a strong acid catalyst that also serves as a dehydrating agent, such as Polyphosphoric Acid (PPA).[7]
-
Mechanism & Rationale: The reaction proceeds via an initial acylation of the more nucleophilic amino group of o-aminophenol by the carboxylic acid, forming an o-hydroxyamide intermediate. Under the harsh, dehydrating conditions provided by PPA, this intermediate undergoes intramolecular cyclization to forge the oxazole ring.[8] The high temperature is necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization-dehydration cascade.
-
Advantages: This method is straightforward, uses readily available starting materials, and is highly effective for a wide range of aromatic and aliphatic carboxylic acids, generally providing high yields.[9]
-
Limitations: The primary drawbacks are the harsh reaction conditions (high temperatures and strongly acidic media), which can be incompatible with sensitive functional groups on either substrate. The use of large quantities of viscous PPA can also complicate product isolation and purification.[5]
A more modern and often milder alternative involves the reaction of o-aminophenol with aldehydes. This pathway requires an oxidative step to achieve the final aromatic benzoxazole structure.[5]
-
Mechanism & Rationale: The reaction initiates with the formation of a Schiff base (imine) between the amino group of the o-aminophenol and the aldehyde.[10] This intermediate then undergoes an intramolecular oxidative cyclization to form the benzoxazole ring. A variety of oxidizing agents or catalyst systems can be employed, ranging from manganese(III) acetate to aerobic oxidation catalysts.[1][5] This two-step, one-pot process allows for greater control and often proceeds under significantly milder conditions than the PPA method.
-
Advantages: This method is particularly useful for synthesizing 2-aryl and 2-alkyl benzoxazoles under milder conditions.[6] The development of catalytic systems, including reusable magnetic nanoparticle-supported catalysts, has made this approach more environmentally friendly ("green").[6][11]
-
Limitations: This method requires a stoichiometric or catalytic oxidant, which adds cost and a step for removal. The substrate scope can sometimes be limited by the compatibility of the aldehyde with the chosen oxidant.
For substrates that are sensitive to high temperatures, acyl chlorides offer a highly reactive alternative to carboxylic acids.[5]
-
Mechanism & Rationale: Acyl chlorides are much more electrophilic than their corresponding carboxylic acids. The reaction proceeds rapidly, often at or below room temperature, beginning with the acylation of the amino group to form the same o-hydroxyamide intermediate as in the carboxylic acid route. This intermediate can then be cyclized, often with gentle heating or the addition of a mild acid or base, to yield the benzoxazole.[5]
-
Advantages: The mild reaction conditions are a significant benefit, preserving sensitive functional groups that would not survive the PPA method. Reaction times are often much shorter.[5]
-
Limitations: Acyl chlorides are often moisture-sensitive and may need to be freshly prepared or purified. The reaction generates HCl as a byproduct, which typically requires a base to be scavenged, adding to the reagent load.
Quantitative Performance Comparison
To facilitate an evidence-based selection of methodology, the following table summarizes typical experimental outcomes for the synthesis of 2-phenylbenzoxazole from o-aminophenol using the discussed alternative reagents.
| Methodology | Reagent | Catalyst/Conditions | Temp (°C) | Time | Yield (%) | Key Advantage | Reference |
| Carboxylic Acid Condensation | Benzoic Acid | Polyphosphoric Acid (PPA) | 150-180 | 4-5 h | 85-95 | High yield, simple reagents | [12] |
| Aldehyde Condensation | Benzaldehyde | LAIL@MNP, sonication | 70 | 30 min | ~90 | Green, rapid, mild | [6] |
| Aldehyde Condensation | Benzaldehyde | Brønsted Acidic Ionic Liquid | 130 | 5 h | 98 | High yield, solvent-free | [13] |
| Acyl Chloride Reaction | Benzoyl Chloride | Pyridine, mild heat | RT to 60 | 1-2 h | ~90 | Mild conditions for sensitive substrates | [5] |
LAIL@MNP: Lewis Acidic Ionic Liquid supported on Magnetic Nanoparticles
Experimental Protocols & Method Validation
The trustworthiness of a synthetic method is established through clear, reproducible protocols. Below are detailed, step-by-step procedures for the synthesis of 2-phenylbenzoxazole, a representative product.
This protocol is a self-validating system where the high temperature and strong acid environment drive the reaction to completion, typically resulting in a clean conversion that can be verified by TLC and NMR.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[12]
-
Reagent Addition: Carefully and slowly add polyphosphoric acid (approx. 40 g) to the flask with stirring. The mixture will become thick.[12]
-
Heating: Heat the reaction mixture to 150-180°C in a heating mantle or oil bath and maintain this temperature for 4-5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).[12]
-
Work-up: After cooling to room temperature, cautiously pour the viscous reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. The product will often precipitate as a solid.
-
Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield white crystalline 2-phenylbenzoxazole.[5]
This protocol's validity rests on the high efficiency and recyclability of the catalyst, offering a greener and more modern approach.
-
Reaction Setup: In a 5 mL reaction vessel, add o-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (0.010 g, 1.0 mol %).[13]
-
Heating: Stir the solvent-free mixture at 130°C for 5 hours. Monitor the reaction by TLC or GC.[13]
-
Catalyst Recovery: After the reaction is complete, cool the mixture and dissolve it in ethyl acetate (10 mL). The solid gel catalyst can be separated by centrifugation or filtration for reuse.[13]
-
Purification: Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[13]
Mechanistic Workflows & Diagrams
Visualizing the reaction pathways provides crucial insight into the chemical transformations.
The following diagram illustrates the generalized workflow from precursor selection to final product, highlighting the decision points based on the chosen methodology.
Caption: Decision workflow for benzoxazole synthesis.
This diagram details the key steps in the synthesis of a 2-arylbenzoxazole from o-aminophenol and an aromatic aldehyde.
Caption: Mechanism of oxidative cyclization pathway.
Conclusion and Recommendations
The synthesis of 2-substituted benzoxazoles from o-aminophenol can be achieved through several reliable and high-yielding methods. The choice of reagent—carboxylic acid, aldehyde, or acyl chloride—should be guided by the chemical nature of the substrates, the desired reaction conditions, and laboratory capabilities.
-
For robust, large-scale syntheses where substrates are thermally stable, the carboxylic acid/PPA method remains a highly effective, albeit harsh, option.
-
For syntheses requiring milder conditions and embracing greener chemical principles, the aldehyde condensation method , particularly with modern catalytic systems, is superior. It offers rapid reaction times and high yields under significantly gentler conditions.
-
For substrates bearing sensitive functional groups that preclude heating or strong acids, the acyl chloride method provides an excellent, low-temperature alternative.
By understanding the causality behind each experimental choice and leveraging the validated protocols herein, researchers can confidently and efficiently synthesize the target benzoxazole derivatives required for their drug discovery and materials science programs.
References
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology. Available at: [Link]
-
A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021-11-03). National Institutes of Health (NIH). Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Scholars Research Library. Available at: [Link]
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College. Available at: [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019-01-07). ACS Omega. Available at: [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024-04-05). SpringerLink. Available at: [Link]
-
Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Publications. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019-01-04). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019-11-19). National Institutes of Health (NIH). Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). RSC Publishing. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. MDPI. Available at: [Link]
-
This compound. Oakwood Chemical. Available at: [Link]
-
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020-03-16). ACS Publications. Available at: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [oakwoodchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Potassium 1,3-benzoxazole-2-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Potassium 1,3-benzoxazole-2-carboxylate (CAS No. 119130-94-8). As researchers and drug development professionals, adherence to proper chemical waste management protocols is not only a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This document synthesizes technical data with field-proven best practices to ensure a self-validating and trustworthy disposal workflow.
Hazard Profile and Core Safety Principles
Before initiating any disposal procedure, it is critical to understand the inherent hazards of this compound. This informs the selection of personal protective equipment (PPE) and the rationale behind each handling step.
The compound is classified with the following GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The primary directive for disposal is P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations .[2][3] This guide elaborates on the practical steps to fulfill this requirement safely.
Table 1: Chemical and Hazard Summary
| Property | Data | Source(s) |
| CAS Number | 119130-94-8 | [1][4] |
| Molecular Formula | C₈H₄KNO₃ | [1][5] |
| Appearance | White to light yellow solid/crystalline powder | [6][7] |
| GHS Signal Word | Warning | [1] |
| Incompatibilities | Strong oxidizing agents | [8] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) upon combustion |
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins at the point of waste generation. The causality behind strict segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Stream: Establish a dedicated waste container for this compound and chemically compatible substances. Do not mix with strong oxidizing agents.[8]
-
Select Appropriate Container: Use a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, free from cracks or residues.
-
Transferring Solid Waste:
-
If disposing of unused, expired, or contaminated solid reagent, handle it within a chemical fume hood to mitigate inhalation risks (H335).[1]
-
Use dedicated spatulas or tools. Avoid creating fine dust.
-
After transfer, securely seal the container lid.
-
-
Handling Contaminated Materials:
-
Items such as gloves, weighing papers, and disposable labware contaminated with the compound should be placed in the same designated solid waste container.
-
Rinse contaminated, non-disposable glassware with a suitable solvent (e.g., water, as the compound is water-soluble) in a fume hood.[8] The resulting liquid waste (rinsate) must be collected as hazardous waste.
-
-
Aqueous Waste Collection:
-
Collect all aqueous solutions containing this compound in a separate, clearly labeled liquid waste container.
-
Maintain the pH of the aqueous waste near neutral if possible, unless your institution's waste protocol specifies otherwise.
-
Waste Labeling and Storage: Ensuring Compliance and Safety
Accurate labeling is a non-negotiable aspect of chemical safety and regulatory compliance. It provides immediate hazard recognition for all personnel and waste handlers.
Labeling Requirements:
Your waste container label must include, at a minimum:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards: "Harmful, Irritant "
-
The date of accumulation start
-
The specific laboratory or research group details
Interim Storage Protocol:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central waste storage facility.
-
The storage area must be cool, dry, and well-ventilated.[1]
-
Ensure the storage location prevents contact with incompatible materials, particularly strong oxidizers.[8]
-
Store locked up (P405) or otherwise secured to prevent unauthorized access.[1]
Final Disposal Workflow: From Lab to Licensed Facility
The final stage involves the transfer of waste to a licensed environmental services provider. Your institution's Environmental Health & Safety (EHS) department is the critical liaison in this process.
Diagram 1: Disposal Workflow for this compound.
Experimental Protocol: Arranging for Final Disposal
-
Initiate Pickup Request: Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (e.g., 90 days), submit a chemical waste pickup request to your EHS department.
-
Provide Documentation: Accurately complete all required paperwork, ensuring the chemical name and quantities are correctly listed. This documentation is essential for creating the waste manifest for transport.
-
Prepare for Transport: Ensure the container is clean on the exterior and the label is fully visible and legible.
-
Professional Handover: EHS professionals will collect the waste and transport it to a central accumulation facility before it is manifested and shipped for final disposal, which is typically high-temperature incineration at a licensed facility. Incineration is preferred for organic compounds as it ensures complete destruction, minimizing environmental impact.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Skin Contact (H315): Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Eye Contact (H319): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation (H335): Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion (H302): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Small Spills: For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the area with a wet cloth, and dispose of the cloth as hazardous waste. Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Large Spills: Evacuate the immediate area. Alert your supervisor and contact the institutional EHS emergency line. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the expense of personal or environmental health.
References
- BLD Pharm. (n.d.). Potassium benzo[d]oxazole-2-carboxylate Safety Information.
- Cayman Chemical. (2025). Safety Data Sheet - Potassium oxonate.
- J&K Scientific LLC. (n.d.). Potassium benzo[d]oxazole-2-carboxylate | 119130-94-8.
- Macco Organiques Inc. (2018). SAFETY DATA SHEET (SDS) (1272/2008/CE) - Potassium Benzoate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1H-Benzotriazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Potassium hydrogen phthalate.
- Oakwood Chemical. (n.d.). This compound.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Potassium periodate.
- LookChem. (n.d.). Cas 119130-94-8, Benzo[d]oxazole-2-carboxylic acid, potassium salt.
- Kakkar, S., et al. (2018).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diethylenetriaminepentaacetic acid pentapotassium salt solution.
- Alco-Chem. (n.d.). Material Safety Data Sheet.
- JETIR. (2020). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
- Wikipedia. (n.d.). Benzoxazole.
- Chem-Impex. (n.d.). Potassium benzooxazole-2-carboxylate.
- Fluorochem. (n.d.). This compound.
Sources
- 1. 119130-94-8|Potassium benzo[d]oxazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alco-chem.com [alco-chem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound [oakwoodchemical.com]
- 6. Benzoxazole - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of Potassium 1,3-benzoxazole-2-carboxylate: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds such as Potassium 1,3-benzoxazole-2-carboxylate present unique safety challenges that demand a thorough and proactive approach to personal protection. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
While comprehensive toxicological data for this compound may be limited, a robust safety protocol is built upon a conservative assessment of potential hazards. Drawing inferences from the parent compound, 1,3-benzoxazole-2-carboxylic acid, and the general reactivity of similar heterocyclic structures, we must assume the compound may possess irritant, and potentially sensitizing, properties.
Assumed Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological effects are not well-characterized.
A thorough risk assessment is the cornerstone of a safe laboratory environment. Before handling this compound, a specific risk assessment should be conducted to identify potential exposure scenarios, including weighing, dissolution, reaction monitoring, and purification.
The Core Ensemble: Foundational PPE for Handling this compound
For all routine laboratory operations involving this compound at a research scale, the following PPE should be considered the mandatory minimum.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides a barrier against incidental contact. For prolonged contact or immersion, consult manufacturer's compatibility data. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects. |
Escalation of Protection: PPE for High-Risk Scenarios
Certain laboratory procedures elevate the risk of exposure and necessitate an enhanced level of personal protection.
| Scenario | Recommended PPE | Rationale |
| Handling Powders (Weighing, Transfers) | N95 or higher-rated respirator, face shield | Minimizes inhalation of fine particles and provides an additional layer of facial protection. |
| Working with Large Quantities (>10g) | Chemical splash goggles, face shield, chemical-resistant apron, double-gloving (nitrile) | Reduces the risk of significant skin and eye contact from larger spills. |
| Heating or Generating Aerosols | Operations should be conducted within a certified chemical fume hood. | A fume hood provides primary containment to prevent the release of vapors and aerosols into the laboratory environment. |
The Science of Glove Selection: Beyond the Basics
The choice of glove material is critical for providing an effective barrier against chemical permeation. While nitrile gloves are suitable for incidental contact, more rigorous tasks may require alternative materials.
| Glove Material | Breakthrough Time (Estimated) | Recommended Use |
| Nitrile | Short-term | Incidental contact, handling of dilute solutions. |
| Neoprene | Intermediate | Extended handling, work with solutions. |
| Butyl Rubber | Long-term | High-risk operations, handling of concentrated solutions. |
Note: This data is an estimation based on general chemical resistance charts. It is imperative to consult the glove manufacturer's specific chemical resistance data for the class of compounds being handled.
Workflow for Donning and Doffing PPE: A Step-by-Step Protocol
The sequence of putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Ensure a secure and comfortable fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Eye Protection: Handle by the arms.
-
Respirator (if required): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
